molecular formula C17H18N2O6 B1678770 Nifedipine CAS No. 21829-25-4

Nifedipine

Número de catálogo: B1678770
Número CAS: 21829-25-4
Peso molecular: 346.3 g/mol
Clave InChI: HYIMSNHJOBLJNT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nifedipine is a first-generation dihydropyridine calcium channel blocker that inhibits the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells . This primary mechanism results in peripheral vasodilation, a reduction in peripheral arterial resistance, and dilation of the coronary arteries, which underpins its research value in studying cardiovascular physiology and hypertension . Beyond its classic applications, this compound is a valuable tool in investigating conditions such as Raynaud's phenomenon due to its vasodilatory effects . It also serves as a prototypical compound for studying the pharmacology of dihydropyridine-type calcium channel blockers and their interactions, including metabolism primarily by the CYP3A4 enzyme . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIMSNHJOBLJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Record name NIFEDIPINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20738
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name nifedipine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Nifedipine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60299-11-8 (mono-hydrochloride)
Record name Nifedipine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2025715
Record name Nifedipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992), Solid
Record name NIFEDIPINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20738
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nifedipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), Insoluble, Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17, In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C, 1.77e-02 g/L
Record name NIFEDIPINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20738
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nifedipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nifedipine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nifedipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

2.6X10-8 mm Hg at 25 °C
Record name Nifedipine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate, Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate, Methyl 3-aminobut-2-enoate
Record name Nifedipine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow crystals

CAS No.

21829-25-4, 193689-82-6, 915092-63-6
Record name NIFEDIPINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20738
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, dimethyl ester, radical ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193689-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifedipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21829-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, 3,5-dimethyl ester, radical ion(1+)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915092-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifedipine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifedipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nifedipine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nifedipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nifedipine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIFEDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9ZF7L6G2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nifedipine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nifedipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

342 to 345 °F (NTP, 1992), 172-174 °C, 172 - 174 °C
Record name NIFEDIPINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20738
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nifedipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nifedipine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nifedipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Inhibition Kinetics of L-type Calcium Channels by Nifedipine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nifedipine, a dihydropyridine (DHP) calcium channel blocker, is a cornerstone therapeutic agent for managing hypertension and angina pectoris.[1][2] Its clinical efficacy is rooted in its ability to modulate the function of L-type voltage-gated calcium channels (LTCCs), thereby controlling calcium ion (Ca²⁺) influx into smooth and cardiac muscle cells.[2] This guide provides a comprehensive technical overview of the kinetic and mechanistic principles underlying this compound's interaction with LTCCs, intended for researchers, scientists, and drug development professionals. We will delve into the molecular basis of this interaction, explore the state-dependent nature of the inhibition, and provide detailed protocols for its experimental investigation.

The Molecular Landscape of this compound-LTCC Interaction

L-type calcium channels are complex heteromeric proteins composed of several subunits, with the α1 subunit forming the ion-conducting pore.[3] this compound and other dihydropyridines exert their effects by binding to a specific receptor site on this α1 subunit.[1][3]

The Dihydropyridine Binding Site

Structural and molecular studies have pinpointed the dihydropyridine binding site to a region involving transmembrane domains IIIS5 and the extracellular IIIS5-3P loop of the α1 subunit.[4] The binding is stereoselective and occurs within a hydrophobic pocket accessible from the extracellular side of the membrane.[5][6] The precise location is at the interface between repeats III and IV of the α1-subunit.[5]

State-Dependent Inhibition: The Core of this compound's Kinetics

A critical aspect of this compound's mechanism is its state-dependent binding, a concept central to the "modulated receptor" hypothesis.[5] this compound exhibits a significantly higher affinity for the inactivated and open states of the L-type calcium channel compared to the resting (closed) state.[5][7][8] This preferential binding has profound physiological and therapeutic implications.

  • Higher Affinity for Inactivated Channels: Depolarized membrane potentials, which favor the inactivated state of the channel, significantly enhance this compound's blocking efficacy.[8] This explains its potent vasodilatory effect in arterial smooth muscle, which has a more depolarized resting membrane potential compared to cardiac muscle.[1]

  • Stabilization of the Inactivated State: By binding preferentially to the inactivated conformation, this compound effectively "traps" the channel in this non-conducting state, preventing its return to the resting state and subsequent opening upon repolarization.[5][7]

This state-dependent inhibition can be visualized as a dynamic equilibrium where the presence of this compound shifts the conformational landscape of the channel population towards the inactivated state.

Resting Resting (Closed) Low this compound Affinity Open Open High this compound Affinity Resting->Open Depolarization Inactivated Inactivated High this compound Affinity Open->Inactivated Inactivation Blocked This compound-Bound (Inactivated) Open->Blocked This compound Binding Inactivated->Resting Repolarization Inactivated->Blocked This compound Binding Blocked->Inactivated This compound Unbinding

Caption: State-dependent inhibition of L-type calcium channels by this compound.

Quantitative Analysis of this compound Inhibition

The interaction between this compound and LTCCs can be quantified by determining key kinetic and affinity parameters. These values are crucial for understanding the drug's potency and for the development of novel, more selective modulators.

ParameterDescriptionTypical Values for this compoundChannel SubtypeReference
IC₅₀ The concentration of this compound that causes 50% inhibition of the L-type calcium current.50 nM (at -40 mV holding potential)L-type (general)[8]
0.3 µM (at more negative holding potential)L-type (general)[8]
6.02 nM (in 10 mM Ba²⁺)CaV1.2[9]
289 nMCaV1.3[4][10]
Kᵢ The inhibition constant, representing the binding affinity of this compound to the channel.1 nML-type (porcine cardiac sarcolemma)[11]
Kᴅ The dissociation constant, reflecting the equilibrium between the bound and unbound states.19 nM (low affinity site on intact cells)L-type (chick embryo ventricular cells)[12]

Note: IC₅₀ values are highly dependent on experimental conditions, particularly the holding membrane potential and the charge carrier used (Ca²⁺ vs. Ba²⁺).

Experimental Protocols for Studying this compound Kinetics

The kinetic parameters of this compound's interaction with LTCCs are primarily determined using two gold-standard techniques: patch-clamp electrophysiology and radioligand binding assays.

Patch-Clamp Electrophysiology: A Functional Assessment

The patch-clamp technique allows for the direct measurement of ion channel activity in real-time, providing invaluable insights into the functional consequences of drug-channel interactions.

By isolating a small patch of the cell membrane containing the ion channels of interest, or by achieving a whole-cell configuration, the flow of ions through the channels can be recorded as an electrical current. The application of this compound and the subsequent reduction in current provide a direct measure of channel inhibition.

  • Cell Preparation: Freshly isolate myocytes from cerebral arteries or use a suitable cell line (e.g., HEK-293) expressing the L-type calcium channel subtype of interest (e.g., CaV1.2 or CaV1.3).[9][13]

  • Pipette and Bath Solutions:

    • Pipette Solution (Intracellular): Typically contains CsCl to block potassium channels, EGTA to chelate calcium, and ATP and GTP to support cellular function. A common composition is (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 2 ATP, 0.5 GTP, 5 phosphocreatine, and 10 glucose, with pH adjusted to 7.2.[9]

    • Bath Solution (Extracellular): Contains the charge carrier for the L-type calcium current, usually Ba²⁺ or Ca²⁺. A representative solution is (in mM): 135 choline-Cl, 1 MgCl₂, 2 CaCl₂, and 10 HEPES, with pH adjusted to 7.4.[13]

  • Achieving Whole-Cell Configuration:

    • Approach a cell with a fire-polished glass micropipette with a resistance of 3-5 MΩ.[9][13]

    • Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).

  • Voltage-Clamp Protocol:

    • Hold the cell at a negative holding potential, typically -80 mV, to ensure the channels are in the resting state.[9][14]

    • Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to activate the L-type calcium channels and elicit an inward current.[9]

    • To study state-dependence, vary the holding potential (e.g., to -40 mV) to increase the population of inactivated channels.[8]

  • This compound Application and Data Acquisition:

    • Record baseline currents in the absence of the drug.

    • Perfuse the recording chamber with the bath solution containing the desired concentration of this compound.[9]

    • Continuously record the current during and after drug application to determine the time course of inhibition.

    • Construct a dose-response curve by applying a range of this compound concentrations and measuring the steady-state block at each concentration. Fit the data with the Hill equation to determine the IC₅₀.

cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Analysis Cell_Prep Cell Isolation/ Culture Giga_Seal Form Giga-Seal Cell_Prep->Giga_Seal Solution_Prep Prepare Pipette & Bath Solutions Solution_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Protocol Data_Acquisition Record Baseline & Drug-Induced Currents Voltage_Protocol->Data_Acquisition Dose_Response Construct Dose-Response Curve Data_Acquisition->Dose_Response IC50_Calc Calculate IC₅₀ Dose_Response->IC50_Calc

Caption: Workflow for patch-clamp analysis of this compound inhibition.

Radioligand Binding Assays: A Direct Measure of Affinity

Radioligand binding assays provide a direct method for quantifying the binding of a drug to its receptor.

A radiolabeled form of a dihydropyridine (e.g., [³H]nitrendipine) is incubated with a tissue preparation containing L-type calcium channels (e.g., cardiac or cerebral cortex membranes).[15] The amount of radioligand bound to the channels is measured. The affinity of this compound is then determined by its ability to compete with the radioligand for the binding site.

  • Membrane Preparation: Homogenize tissue rich in L-type calcium channels (e.g., rat cerebral cortex) in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation:

    • In a series of tubes, add a fixed concentration of the radiolabeled dihydropyridine (e.g., [³H]nitrendipine).

    • Add increasing concentrations of unlabeled this compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a controlled temperature (e.g., 37°C) for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the concentration of unlabeled this compound.

    • Fit the data to a competition binding equation to determine the IC₅₀ of this compound, from which the inhibition constant (Kᵢ) can be calculated.

Causality and Self-Validation in Experimental Design

Expertise in Action: The choice of holding potential in patch-clamp experiments is not arbitrary. Holding the membrane at a more depolarized potential (-40 mV vs. -80 mV) is a deliberate strategy to increase the proportion of channels in the inactivated state. The observation of a lower IC₅₀ at the more depolarized potential provides causal evidence for the state-dependent nature of this compound's action.[8] This experimental design is self-validating; if this compound's affinity were state-independent, the IC₅₀ would not change with the holding potential.

Trustworthiness through Controls: In radioligand binding assays, non-specific binding is determined by adding a high concentration of unlabeled ligand to a set of tubes.[12] Subtracting this non-specific binding from the total binding yields the specific binding, ensuring that the measured affinity is truly for the target receptor. This control is fundamental to the trustworthiness of the obtained Kᵢ values.

Conclusion and Future Directions

The inhibition of L-type calcium channels by this compound is a well-characterized process, dominated by the principle of state-dependent binding. This guide has outlined the molecular basis of this interaction and provided detailed protocols for its quantitative investigation. Future research in this area will likely focus on developing subtype-selective dihydropyridines that can target specific L-type calcium channel isoforms (e.g., CaV1.2 vs. CaV1.3), potentially leading to therapies with improved efficacy and reduced side-effect profiles.[4][10] Understanding the nuances of these drug-channel interactions at a kinetic and structural level remains a key objective in cardiovascular pharmacology.

References

  • Hadley, R. W., & Lederer, W. J. (1995). This compound inhibits movement of cardiac calcium channels through late, but not early, gating transitions. American Journal of Physiology-Heart and Circulatory Physiology, 269(5), H1784-H1790. [Link]

  • Tikhonov, D. B., & Zhorov, B. S. (2009). Structural Model for Dihydropyridine Binding to L-type Calcium Channels. Journal of Biological Chemistry, 284(28), 19004-19014. [Link]

  • Kass, R. S., & Krafte, D. S. (1987). Block of L-type calcium channels by charged dihydropyridines. Sensitivity to side of application and calcium. The Journal of general physiology, 90(4), 539–551. [Link]

  • Kass, R. S., & Krafte, D. S. (1987). Block of L-type calcium channels by charged dihydropyridines. Sensitivity to side of application and calcium. PubMed, 3042978. [Link]

  • Striessnig, J., Ortner, N. J., & Pinggera, A. (2015). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current molecular pharmacology, 8(2), 110–122. [Link]

  • Sham, J. S., Hatem, S. N., & Morad, M. (2000). Comparison of L-type calcium channel blockade by this compound and/or cadmium in guinea pig ventricular myocytes. Pflügers Archiv : European journal of physiology, 440(4), 562–572. [Link]

  • Greenwood, I. A., & Ohya, Y. (2017). This compound Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations. Frontiers in pharmacology, 8, 187. [Link]

  • Schwartz, A. (1994). Molecular studies of the calcium antagonist binding site on calcium channels. The American journal of cardiology, 73(6), 12B–14B. [Link]

  • Greenwood, I. A., & Ohya, Y. (2017). This compound Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations. PubMed, 28443022. [Link]

  • Xu, W., & Lipscombe, D. (2005). This compound inhibits Ca V 1.2 and Ca V 1.3 channels activated by step depolarization. ResearchGate. [Link]

  • Tadross, M. R., & Yue, D. T. (2018). Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by this compound and FPL 64176. Molecular pharmacology, 94(1), 747–757. [Link]

  • Xu, W., & Lipscombe, D. (2005). Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(44), 10248–10251. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound?. Patsnap Synapse. [Link]

  • Gould, R. J., Murphy, K. M., & Snyder, S. H. (1982). A simple sensitive radioreceptor assay for calcium antagonist drugs. Life sciences, 31(18), 2031–2037. [Link]

  • Kauppila, T., & Pertovaara, A. (1998). This compound, an L-type calcium channel blocker, restores the hypnotic response in rats made tolerant to the alpha-2 adrenergic agonist dexmedetomidine. Neuroscience letters, 245(2), 85–88. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Parekh, A. B. (2023). Reappraisal of the Effects of L-type Ca2+ Channel Blockers on Store-Operated Ca2+ Entry and Heart Failure. Function (Oxford, England), 4(6), zqad051. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of this compound (calcium channel blocker) as a tocolytic agent?. Dr.Oracle. [Link]

  • Marsh, J. D., Loh, E., Lachance, D., Barry, W. H., & Smith, T. W. (1983). Relationship of binding of a calcium channel blocker to inhibition of contraction in intact cultured embryonic chick ventricular cells. Circulation research, 53(4), 539–543. [Link]

  • Xu, W., & Lipscombe, D. (2005). Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(44), 10248–10251. [Link]

  • van der Werf, C., & Wilde, A. A. M. (2022). Effects of this compound and amlodipine on the L-type calcium current (I Ca,L ) and action potentials. ResearchGate. [Link]

  • Hill, C. E., & van Helden, D. F. (2001). This compound blocks Ca2+ store refilling through a pathway not involving L-type Ca2+ channels in rabbit arteriolar smooth muscle. The Journal of physiology, 532(Pt 3), 599–613. [Link]

  • Kleinbloesem, C. H., van Brummelen, P., van de Linde, J. A., Voogd, P. J., & Breimer, D. D. (1984). This compound: Kinetics and Dynamics in Healthy Subjects. Clinical Pharmacology & Therapeutics, 35(6), 742-749. [Link]

  • Tadross, M. R., & Yue, D. T. (2018). Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by this compound and FPL 64176. Molecular pharmacology, 94(1), 747–757. [Link]

  • Ghasemi, J., & Niazi, A. (2003). A Study of the Photo-Degradation Kinetics of this compound by Multivariate Curve Resolution Analysis. Journal of the Chinese Chemical Society, 50(2), 315-320. [Link]

  • Tarabova, B., Lacinova, L., & Weiss, N. (2007). Contrasting the effects of this compound on subtypes of endogenous and recombinant T-type Ca2+ channels. General physiology and biophysics, 26(2), 89–100. [Link]

  • Rahman, N., & Azmi, S. N. H. (2004). New spectrophotometric methods for the determination of this compound in pharmaceutical formulations. Il Farmaco, 59(11), 909-914. [Link]

  • Yılmaz, B. (2024). 688 Determination of this compound in Pharmaceutical Preparations by Square Wave Voltammetry Method Bilal Yılmaz 1* Farmasötik Pr. DergiPark. [Link]

  • Semantic Scholar. (n.d.). Various analytical estimation techniques for quantification of this compound: A review. Semantic Scholar. [Link]

Sources

Introduction: The Genesis of a Blockbuster Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Nifedipine

Prepared by: Gemini, Senior Application Scientist

This compound, a first-generation L-type calcium channel blocker, represents a landmark in cardiovascular pharmacology. Its discovery in the late 1960s and subsequent clinical introduction provided a novel therapeutic mechanism for managing hypertension and angina pectoris.[1][2] this compound belongs to the 1,4-dihydropyridine (DHP) class, a group of drugs that exert their vasodilatory effects by inhibiting the influx of extracellular calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells.[2][3][4] This action leads to arterial vasodilation, a reduction in peripheral resistance, and consequently, a lowering of blood pressure.[3]

The elegant simplicity of the this compound scaffold belies a complex and nuanced structure-activity relationship (SAR). Decades of research involving the synthesis and biological evaluation of thousands of analogues have elucidated the precise structural features required for potent and selective calcium channel modulation.[5] This guide, intended for researchers and drug development professionals, provides a detailed exploration of this compound's SAR, explaining the causality behind its molecular architecture and the experimental methodologies used to validate these findings. Understanding these principles is not merely an academic exercise; it forms the foundation upon which second and third-generation DHPs like amlodipine and cilnidipine were developed, offering improved pharmacokinetic profiles and therapeutic windows.[5][6]

The Core Pharmacophore: The 1,4-Dihydropyridine Ring

The 1,4-dihydropyridine ring is the indispensable core of this compound and its analogues. Its specific chemical and conformational properties are paramount for interaction with the L-type calcium channel receptor site.

  • The Nitrogen Atom (N1): The presence of a hydrogen atom on the N1 nitrogen is essential for antagonist activity. Substitution at this position generally leads to a significant loss or complete abolition of activity. This NH group is believed to act as a hydrogen bond donor in the receptor binding pocket.

  • Ring Conformation: The DHP ring adopts a shallow, boat-like conformation. This specific three-dimensional shape is critical for fitting into the receptor site.

  • Oxidation to Pyridine: A primary route of this compound metabolism involves the oxidation of the 1,4-DHP ring to its corresponding pyridine analogue.[7][8] This metabolic transformation results in a complete loss of pharmacological activity, highlighting the structural intolerance for an aromatized core. This metabolic vulnerability, leading to a short plasma half-life, was a key driver for developing next-generation DHPs.[5]

Dissecting the Periphery: SAR at Key Substituent Positions

The potency, selectivity, and pharmacokinetic properties of this compound are exquisitely sensitive to the nature and placement of substituents around the central DHP ring.

The C4 Position: The Gatekeeper Aryl Ring

The substituent at the C4 position is arguably the most critical determinant of antagonist activity.

  • Aryl Ring Requirement: A substituted phenyl ring at the C4 position is a hallmark of potent DHP antagonists.

  • Substitution Pattern: The position of the substituent on this phenyl ring is crucial. Electron-withdrawing groups, such as the nitro (-NO₂) group in this compound, located at the ortho or meta position, confer the highest potency.[5][9][10] Placing the same group at the para position drastically reduces or eliminates activity.

  • Causality - Steric Influence on Conformation: This positional requirement is not primarily due to electronic effects but rather to steric hindrance. An ortho or meta substituent forces the phenyl ring to adopt a conformation that is roughly perpendicular (pseudo-axial) to the plane of the DHP ring.[5] This orientation is the optimal geometry for binding to the receptor. A para substituent lacks the necessary steric bulk to enforce this conformation, allowing for free rotation and a less favorable binding interaction. Recent studies have explored replacing the nitrophenyl group with other moieties, such as trifluoromethyl-substituted phenyl rings, with ortho-substituted derivatives often showing the highest activity.[11][12]

The C3 and C5 Positions: The Ester Functionalities

The ester groups at the C3 and C5 positions are essential for anchoring the molecule within the receptor.

  • Hydrogen Bond Acceptors: The carbonyl oxygens of the ester groups are critical for activity and are believed to function as hydrogen bond acceptors.

  • Ester Identity and Potency: The size and nature of the alkyl groups of the esters modulate the drug's potency and lipophilicity.[9] While this compound has identical methyl esters, many potent analogues possess non-identical ester groups. For instance, increasing the size of the ester substituent can, in some cases, enhance the affinity for the channel.[13][14]

  • Stereoselectivity: When the ester groups at C3 and C5 are different, the C4 carbon becomes a chiral center. This chirality has profound implications for activity. Typically, one enantiomer (often the (S)-enantiomer) is a significantly more potent calcium channel blocker, while the other (the (R)-enantiomer) is less active or may even act as a channel activator.[6] This stereoselectivity underscores the highly specific three-dimensional nature of the drug-receptor interaction.

The C2 and C6 Positions: The Alkyl Flanks

The substituents at the C2 and C6 positions also play a role in defining the activity profile.

  • Optimal Size: Small alkyl groups, almost universally methyl groups as seen in this compound, are optimal for activity.

  • Steric Constraints: Increasing the size of these substituents beyond methyl generally leads to a decrease in potency, likely due to steric clashes within the binding site.

  • Bioisosteric Replacement: The development of amlodipine, a third-generation DHP, involved a key modification at the C2 position, replacing a methyl group with a 2-aminoethoxymethyl group. This change does not abolish activity but dramatically alters the drug's pharmacokinetic properties, conferring a much longer half-life.

Summary of this compound SAR
PositionStructural FeatureImpact on ActivityRationale / Causality
1,4-DHP Ring Unsubstituted N1-HEssentialActs as a hydrogen bond donor.
Non-aromatic ringEssentialAromatization (metabolism) leads to inactive pyridine derivative.
C4 Aryl (Phenyl) RingRequiredProvides a critical binding interaction surface.
Ortho or Meta EWGHigh PotencySterically forces the aryl ring into the optimal perpendicular conformation.
Para SubstituentLow/No PotencyAllows for free rotation, preventing optimal binding conformation.
C3 & C5 Ester GroupsEssentialCarbonyls act as hydrogen bond acceptors.
Non-identical EstersCan Increase PotencyIntroduces chirality (C4), leading to highly potent enantiomers.
C2 & C6 Small Alkyl (Methyl)OptimalLarger groups cause steric hindrance, reducing potency.

Visualizing the Pharmacophore and Experimental Workflow

To better understand these relationships, we can model them visually.

Figure 1: Pharmacophore Model for 1,4-DHP Calcium Channel Blockers cluster_DHP 1,4-DHP Core DHP 1,4-Dihydropyridine Ring (Shallow Boat Conformation) N1H N1-H (H-Bond Donor) DHP->N1H Contains C4_Aryl C4: Aryl Ring (e.g., o-Nitrophenyl) DHP->C4_Aryl Essential for Potency C3_Ester C3: Ester Group (H-Bond Acceptor) DHP->C3_Ester Anchoring Group C5_Ester C5: Ester Group (H-Bond Acceptor) DHP->C5_Ester Anchoring Group C26_Alkyl C2, C6: Small Alkyl (e.g., -CH3) DHP->C26_Alkyl Optimal Size Required C4_Aryl->DHP Perpendicular Orientation

Caption: Key pharmacophoric features of 1,4-dihydropyridine antagonists.

The validation of these SAR principles relies on a systematic experimental workflow, beginning with chemical synthesis and progressing through a cascade of biological assays.

Figure 2: Experimental Workflow for SAR Studies synthesis Analogue Synthesis (e.g., Hantzsch Reaction) purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification invitro_primary Primary In Vitro Screening (Calcium Influx Assay) purification->invitro_primary invitro_secondary Secondary In Vitro Assay (Patch-Clamp Electrophysiology) invitro_primary->invitro_secondary Active Hits adme In Vitro ADME (Metabolic Stability, Permeability) invitro_secondary->adme invivo In Vivo Testing (Antihypertensive Activity in SHR model) adme->invivo Promising Leads analysis SAR Analysis & Iteration invivo->analysis analysis->synthesis Design Next Generation

Caption: A typical cascade for the development and validation of new DHP analogues.

Experimental Protocols: The Foundation of SAR Data

Protocol 1: High-Throughput Calcium Influx Assay

This fluorescence-based assay serves as a primary screen to identify compounds that block L-type calcium channel activity by measuring changes in intracellular calcium.[15]

  • Objective: To rapidly screen new DHP analogues for their ability to inhibit depolarization-induced calcium influx.

  • Materials:

    • HEK293 cells stably expressing the human Cav1.2 L-type calcium channel.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Depolarizing Agent: High potassium (KCl) buffer (e.g., 90 mM KCl in HBSS).

    • 96- or 384-well black, clear-bottom microplates.

    • Fluorescence plate reader with automated injection capability.

  • Methodology:

    • Cell Plating: Seed the HEK293-Cav1.2 cells into microplates at an appropriate density and allow them to adhere overnight.

    • Compound Preparation: Prepare a serial dilution of test compounds (and this compound as a positive control) in Assay Buffer.

    • Dye Loading: Remove culture medium and incubate the cells with Fluo-4 AM dye solution for 45-60 minutes at 37°C.

    • Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.

    • Compound Incubation: Add the prepared compound dilutions to the wells and incubate for 15-20 minutes at room temperature.

    • Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds.

    • Depolarization: Use the instrument's injector to add the high KCl buffer to all wells, inducing cell depolarization and channel opening.

    • Post-Injection Reading: Immediately continue recording fluorescence for 60-120 seconds to capture the peak calcium influx.

  • Data Analysis & Validation:

    • Calculate the change in fluorescence (Peak - Baseline) for each well.

    • Normalize the data: % Inhibition = 100 * [1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)], where "Min" is no depolarization and "Max" is depolarization with vehicle control.

    • Plot % Inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value. The assay is validated if the IC₅₀ for the this compound control falls within its known historical range.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides direct measurement of ion flow through the channel, offering detailed information on the potency and mechanism of blockade.[15]

  • Objective: To precisely quantify the inhibitory effect of a DHP compound on L-type calcium currents.

  • Materials:

    • Cells expressing L-type calcium channels (as above).

    • Patch-clamp rig (amplifier, micromanipulator, microscope).

    • Borosilicate glass capillaries for pipette fabrication.

    • Extracellular Solution (in mM): 140 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES.

    • Intracellular Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP.

  • Methodology:

    • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Cell Approach: Under microscopic guidance, approach a single cell with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

    • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette, achieving electrical and chemical access to the cell interior.

    • Voltage Clamp: Clamp the cell membrane potential at a holding potential where channels are closed (e.g., -80 mV).

    • Current Elicitation: Apply a series of depolarizing voltage steps (e.g., to +10 mV for 200 ms) to activate the L-type calcium channels and record the resulting inward barium/calcium currents.

    • Baseline Recording: Record stable baseline currents for several minutes.

    • Compound Perfusion: Perfuse the cell with the test compound at a known concentration and continue recording currents until a steady-state block is achieved.

    • Washout: Perfuse with the control extracellular solution to observe the reversibility of the block.

  • Data Analysis & Validation:

    • Measure the peak current amplitude before (I_control) and after (I_compound) drug application.

    • Calculate % Inhibition = 100 * [1 - (I_compound / I_control)].

    • Repeat at multiple concentrations to generate a concentration-response curve and calculate the IC₅₀. The experiment is validated by stable baseline currents and, where applicable, successful washout.

Conclusion and Future Directions

The structure-activity relationship of this compound is a classic case study in medicinal chemistry, demonstrating how systematic modification of a lead compound can map the intricate topography of its biological target. The core principles—the necessity of the 1,4-DHP ring, the conformational control exerted by the C4-aryl substituent, and the anchoring role of the C3/C5 esters—remain central to the design of new calcium channel blockers.[5][6] This knowledge has enabled the rational design of drugs with modulated channel selectivity (e.g., L- vs. T-type or N-type channel activity), improved metabolic stability, and enhanced pharmacokinetic profiles, ultimately leading to safer and more effective therapies for cardiovascular diseases.[16][17][18] As our understanding of calcium channel structure and function deepens, these foundational SAR principles will continue to guide the development of the next generation of ion channel modulators.

References

  • Title: Synthesis and evaluation of a new class of this compound analogs with T-type calcium channel blocking activity Source: PubMed URL: [Link]

  • Title: Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers Source: PubMed URL: [Link]

  • Title: Evaluation of the inhibitory effect of dihydropyridines on N-type calcium channel by virtual three-dimensional pharmacophore modeling Source: PubMed URL: [Link]

  • Title: 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures Source: PMC - NIH URL: [Link]

  • Title: Development of this compound Isosteres: An Integrated Approach to Design, Synthesis, and Biological Assessment of Calcium Channel Blockers Source: Frontiers URL: [Link]

  • Title: Development of this compound isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Evaluation of a New Class of this compound Analogs with T-Type Calcium Channel Blocking Activity Source: ResearchGate URL: [Link]

  • Title: Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels Source: PubMed URL: [Link]

  • Title: SAR studies of calcium channel blockers acitivity of 1,4-DHPs Source: ResearchGate URL: [Link]

  • Title: Quantitative structure-activity relationships for 1,4-dihydropyridine calcium channel antagonists (this compound analogues): a quantum chemical/classical approach Source: PubMed URL: [Link]

  • Title: Synthesis and Evaluation of 1,4-dihydropyridine Derivatives With Calcium Channel Blocking Activity Source: PubMed URL: [Link]

  • Title: Dihydropyridine calcium channel blockers Source: Wikipedia URL: [Link]

  • Title: Pharmacokinetics and metabolism of this compound. Source: Semantic Scholar URL: [Link]

  • Title: Pharmacology of this compound ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects Source: YouTube URL: [Link]

  • Title: Synthesis of Dihydropyrimidines: Isosteres of this compound and Evaluation of Their Calcium Channel Blocking Efficiency Source: PMC - NIH URL: [Link]

  • Title: Clinical Pharmacology of this compound Source: aascit.org URL: [Link]

  • Title: The metabolism of this compound during long-term therapy Source: PubMed URL: [Link]

Sources

An In-depth Technical Guide on the Synthesis and Impurity Profiling of Nifedipine

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Nifedipine, a potent calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris.[1][2][3] Its therapeutic efficacy is intrinsically linked to its chemical structure, specifically the 1,4-dihydropyridine scaffold.[4][5] The synthesis of this compound, while well-established, presents unique challenges in controlling the formation of impurities that can impact its safety and efficacy. This guide provides a comprehensive overview of the predominant synthetic pathway for this compound and delves into the critical aspects of identifying and controlling potential impurities, offering valuable insights for researchers, scientists, and drug development professionals.

Part 1: The Core Synthesis of this compound via Hantzsch Pyridine Synthesis

The most common and industrially viable method for synthesizing this compound is the Hantzsch pyridine synthesis, a multi-component reaction first reported by Arthur Hantzsch in 1882.[4][6][7] This one-pot condensation reaction is renowned for its efficiency in constructing the dihydropyridine ring system.[5][6]

The synthesis involves the condensation of three key components:

  • 2-Nitrobenzaldehyde: This provides the characteristic substituent at the 4-position of the dihydropyridine ring.

  • Methyl acetoacetate (two equivalents): This β-ketoester serves as the backbone for the dihydropyridine ring.[7][8]

  • Ammonia: This acts as the nitrogen donor for the heterocyclic ring.[5][7][8]

The reaction is typically carried out in a suitable solvent, such as methanol, and may be heated to drive the reaction to completion.[1][9]

Reaction Mechanism: A Step-by-Step Elucidation

The Hantzsch synthesis of this compound proceeds through a series of well-defined intermediates. Understanding this mechanism is paramount for optimizing reaction conditions and minimizing impurity formation.

  • Knoevenagel Condensation: One equivalent of methyl acetoacetate reacts with 2-nitrobenzaldehyde in an aldol-type condensation to form an α,β-unsaturated carbonyl intermediate, methyl 2-(2-nitrobenzylidene)acetoacetate.[5][8][10] This step is often the rate-determining step of the overall reaction.

  • Enamine Formation: The second equivalent of methyl acetoacetate reacts with ammonia to form a β-enamino ester, methyl 3-aminocrotonate.[5][8]

  • Michael Addition and Cyclization: The enamine intermediate then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[5] This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine ring structure of this compound.[5]

Visualizing the this compound Synthesis Pathway

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Knoevenagel Adduct Knoevenagel Adduct 2-Nitrobenzaldehyde->Knoevenagel Adduct Methyl Acetoacetate (2 eq.) Methyl Acetoacetate (2 eq.) Methyl Acetoacetate (2 eq.)->Knoevenagel Adduct Enamine Enamine Methyl Acetoacetate (2 eq.)->Enamine Ammonia Ammonia Ammonia->Enamine This compound This compound Knoevenagel Adduct->this compound Enamine->this compound

Caption: The Hantzsch synthesis of this compound.

Part 2: A Comprehensive Guide to Potential Impurities in this compound

Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory agencies like the FDA and EMA to ensure the safety and efficacy of pharmaceutical products.[2][11][12][13] Impurities in this compound can arise from various sources, including the starting materials, intermediates, side reactions during synthesis, and degradation of the final drug substance.

Classification of this compound Impurities

This compound impurities can be broadly categorized into two main classes:

  • Process-Related Impurities: These are impurities that are formed during the manufacturing process. They can be unreacted starting materials, intermediates, or by-products of side reactions.

  • Degradation Impurities: These impurities are formed due to the degradation of the this compound molecule under various stress conditions such as light, heat, humidity, and pH.[14][15]

Common Process-Related Impurities

Several process-related impurities have been identified in the synthesis of this compound. The most significant of these is the corresponding pyridine analogue, often referred to as This compound Impurity A .

  • This compound Impurity A (Nitrophenylpyridine Analog): This impurity is formed by the oxidation of the dihydropyridine ring of this compound to the more stable aromatic pyridine ring.[16][17] This oxidation can occur during the synthesis or on storage, particularly in the presence of oxidizing agents or light. Its chemical name is Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate.[16]

Other potential process-related impurities include:

  • Unreacted Starting Materials: Residual amounts of 2-nitrobenzaldehyde and methyl acetoacetate may be present in the final product if the reaction does not go to completion.[18]

  • Intermediates: Trace amounts of the Knoevenagel adduct (this compound Impurity C) and the enamine (this compound Impurity D) may also be carried through to the final product.[18]

Degradation Impurities of this compound

This compound is known to be sensitive to light and can undergo photodegradation.[19][20] The primary photodegradation product is the nitroso-pyridine analogue, also known as This compound Impurity B .

  • This compound Impurity B (Nitrosophenylpyridine Analog): This impurity is formed by the intramolecular photochemical rearrangement of this compound, where the nitro group is reduced to a nitroso group.[17][19] Its chemical name is Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate.

Forced degradation studies have shown that this compound can also degrade under acidic, alkaline, and oxidative stress conditions, leading to the formation of various other degradation products.[14][15][21]

Summary of Key this compound Impurities
Impurity NameChemical NameClassificationFormation Pathway
This compound Impurity A Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylateProcess-Related/DegradationOxidation of the dihydropyridine ring
This compound Impurity B Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylateDegradationPhotodegradation (reduction of nitro group)
This compound Impurity C Methyl 2-(2-nitrobenzylidene)-3-oxobutanoateProcess-RelatedUnreacted Knoevenagel intermediate
This compound Impurity D Methyl 3-aminobut-2-enoateProcess-RelatedUnreacted enamine intermediate
N-Nitroso this compound Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1-nitroso-1,4-dihydropyridine-3,5-dicarboxylateDegradationNitrosation at the dihydropyridine nitrogen
Visualizing Impurity Formation Pathways

G cluster_process Process-Related cluster_degradation Degradation This compound This compound Impurity A (Oxidation) Impurity A (Oxidation) This compound->Impurity A (Oxidation) Oxidation Impurity B (Photodegradation) Impurity B (Photodegradation) This compound->Impurity B (Photodegradation) Light N-Nitroso this compound N-Nitroso this compound This compound->N-Nitroso this compound Nitrosating agents Impurity C (Intermediate) Impurity C (Intermediate) Impurity D (Intermediate) Impurity D (Intermediate) Hantzsch Synthesis Hantzsch Synthesis Hantzsch Synthesis->Impurity C (Intermediate) Hantzsch Synthesis->Impurity D (Intermediate)

Caption: Formation pathways of key this compound impurities.

Part 3: Analytical Control and Regulatory Considerations

The control of impurities in this compound is achieved through a combination of robust process controls and validated analytical methods. High-performance liquid chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound and its related substances.[22][23][24][25][26]

Experimental Protocol: A Typical HPLC Method for this compound Impurity Profiling
  • Chromatographic System: A reversed-phase HPLC system with a C18 column is typically employed.[14][22]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is commonly used.[14][22][23]

  • Detection: UV detection at a wavelength of around 235 nm is suitable for detecting this compound and its principal impurities.[23][25]

  • Method Validation: The analytical method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Regulatory Framework: ICH Guidelines

The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for the control of impurities in new drug substances and products.[11][12]

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identification, and qualification of impurities.[12][27]

  • ICH Q3B(R2): Impurities in New Drug Products: This guideline provides recommendations for impurities in the finished dosage form.[12][13]

The acceptance criteria for impurities are based on the maximum daily dose of the drug and the toxicological potential of the impurity.[11][28] For impurities that exceed the qualification threshold, toxicological studies are required to demonstrate their safety.

Conclusion

A thorough understanding of the this compound synthesis pathway and the potential for impurity formation is essential for the development of a safe and effective drug product. The Hantzsch synthesis, while efficient, requires careful optimization and control to minimize the formation of process-related impurities. Furthermore, the inherent sensitivity of this compound to light necessitates appropriate handling and storage conditions to prevent degradation. By implementing robust analytical methods and adhering to regulatory guidelines, drug developers can ensure the quality, safety, and efficacy of this compound for patients worldwide.

References

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Royal Society of Chemistry.
  • ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. (n.d.). AMSbiopharma.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]this compound and derivatives. (2021).
  • HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. (2022, April 24). YouTube.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • Stress Degradation and Establishment of Structures of Impurities of this compound. (2025).
  • SYNTHETIC STUDIES TOWARDS this compound AND ESTIMATION OF this compound BY HPTLC METHOD. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Forced Solid-State Oxidation Studies of this compound-PVP Amorphous Solid Dispersion. (2022). Molecular Pharmaceutics.
  • The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]this compound and derivatives. (n.d.). Royal Society of Chemistry.
  • Quality: impurities. (n.d.). European Medicines Agency.
  • Newly discovered photodegradation products of this compound in hospital prescriptions. (1994). Journal of Pharmaceutical Sciences.
  • Hantzsch Synthesis of the Calcium Channel Blockers this compound, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst. (n.d.). ResearchGate.
  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. (n.d.). ECA Academy.
  • Stress Degradation and Establishment of Structures of Impurities of this compound. (2025).
  • Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). FDA.
  • Method Development and Validation Study for Quantitative Determination of this compound and Related Substances by Ultra-High-Performance Liquid Chromatography. (2015).
  • Defining Specification Limits For Impurities In New Drug Products. (n.d.). GMP Insiders.
  • This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 19). YouTube.
  • Pretreatment method for detecting impurity content in this compound controlled release tablet, detection method and application thereof. (n.d.). Google Patents.
  • Characterization of a new degradation product of this compound formed on catalysis by atenolol: A typical case of alteration of degradation pathway of one drug by another. (2014). Journal of Pharmaceutical and Biomedical Analysis.
  • This compound EP Impurity A. (n.d.). SynZeal.
  • This compound Impurities and Related Compound. (n.d.). Veeprho.
  • This compound Nitroso Impurity. (n.d.). SynZeal.
  • PHARMACOPOIEAL QUALITY OF NON-EXPIRED AND EXPIRED this compound FORMULATIONS FROM ESTONIAN AND RUSSIAN FEDERATION MEDICINAL PRODUCT. (n.d.). Semantic Scholar.
  • Various analytical estimation techniques for quantification of this compound: A review. (n.d.). Semantic Scholar.
  • Validation of an HPLC method for analysis of this compound residues on stainless-steel surfaces in the manufacture of pharmaceutica. (n.d.). AKJournals.
  • Synthesis of Dihydropyrimidines: Isosteres of this compound and Evaluation of Their Calcium Channel Blocking Efficiency. (2023). Molecules.
  • Validation of an HPLC method for analysis of this compound residues on stainless-steel surfaces in the manufacture of pharmaceuticals. (n.d.). ResearchGate.
  • This compound-impurities. (n.d.). Pharmaffiliates.
  • This compound and its Impurities. (n.d.). Pharmaffiliates.
  • Development of this compound isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. (2025). Frontiers in Chemistry.
  • Process for preparing this compound. (n.d.). Google Patents.
  • HPLC studies on the stress degradation behaviour of a this compound analogue. (n.d.). ResearchGate.

Sources

A Technical Guide to Nifedipine's Off-Target Effects in In Vitro Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nifedipine, a dihydropyridine calcium channel blocker, is a widely prescribed medication for managing hypertension and angina pectoris.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and a reduction in blood pressure.[2][3] However, a growing body of in vitro research has revealed that this compound's biological activity extends beyond this on-target effect, influencing a variety of cellular processes through off-target interactions. Understanding these off-target effects is crucial for researchers, scientists, and drug development professionals to fully comprehend this compound's pharmacological profile, anticipate potential side effects, and explore novel therapeutic applications.

This in-depth technical guide provides a comprehensive overview of the known off-target effects of this compound in in vitro models. It delves into the molecular mechanisms underlying these effects and offers detailed, field-proven protocols for their investigation.

Core Off-Target Mechanisms of this compound

This compound's off-target effects are multifaceted, impacting several key cellular pathways and functions. This section will explore the most well-documented of these mechanisms.

Modulation of Mitochondrial Function

In vitro studies have demonstrated that this compound can directly interact with and modulate mitochondrial bioenergetics. This is a critical off-target effect as mitochondria are central to cellular metabolism and survival.

Key Observations:

  • Inhibition of Mitochondrial Respiration and ATP Synthase: this compound has been shown to inhibit mitochondrial respiration and directly interact with mitochondrial ATP synthase in an in vitro setting.[4][5][6] This interaction appears to be a noncompetitive inhibition of the F1F0-ATPase.[4][5]

  • Modulation of Mitochondrial Calcium and Reactive Oxygen Species (ROS): this compound can reduce mitochondrial calcium overload and subsequent reactive oxygen species (ROS) generation in response to hypoxic stress in cell culture.[7] This effect is linked to its ability to modulate cytosolic calcium levels, which in turn affects mitochondrial calcium uptake.

  • Metabolic Shift: In certain cell types, such as chondrocytes, this compound can induce a metabolic shift from oxidative phosphorylation to glycolysis.[6][8]

Signaling Pathway:

cluster_mito Mitochondrial Effects This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters ETC Electron Transport Chain This compound->ETC Inhibits ATPSynthase ATP Synthase This compound->ATPSynthase Inhibits Ca_mito Mitochondrial Ca2+ This compound->Ca_mito Reduces Overload ROS ROS Generation ATP ATP Production ETC->ROS Generates ATPSynthase->ATP Produces Ca_mito->ROS Induces

Caption: this compound's impact on mitochondrial function.

Alterations in Gene Expression

This compound can significantly alter the transcriptional landscape of various cell types, influencing pathways related to extracellular matrix remodeling, inflammation, and cellular stress responses.

Key Observations:

  • Extracellular Matrix and Adhesion Molecules: In human gingival fibroblasts, this compound has been shown to downregulate the expression of several matrix metalloproteinases (MMPs) while upregulating genes like CDH1 (E-cadherin).[9] This imbalance in extracellular matrix turnover is a proposed mechanism for this compound-induced gingival overgrowth.[9]

  • Oxidative Stress and Inflammation: this compound can upregulate the expression of the transcription factor Nrf2, a master regulator of the antioxidant response.[7][10] This leads to increased expression of downstream antioxidant enzymes. It has also been shown to inhibit the expression of pro-inflammatory mediators such as IL-1β, IL-6, and TNF-α in chondrocytes.[10]

  • Apoptosis-Related Genes: this compound has been demonstrated to reduce the expression of pro-apoptotic genes like Bax in dystrophic muscle cells.[11][12]

Inhibition of P-glycoprotein (MDR1)

P-glycoprotein (P-gp), the product of the MDR1 gene, is an ATP-dependent efflux pump that plays a crucial role in multidrug resistance in cancer and influences the pharmacokinetics of many drugs.[13] this compound has been identified as an inhibitor of P-gp.[14][15][16]

Key Implications:

  • Reversal of Multidrug Resistance: By inhibiting P-gp, this compound can increase the intracellular accumulation and enhance the cytotoxicity of chemotherapeutic agents in resistant cancer cell lines.[14][17]

  • Drug-Drug Interactions: Co-administration of this compound with drugs that are P-gp substrates can lead to altered pharmacokinetics, potentially increasing their plasma concentrations and risk of toxicity.[16][18]

Experimental Workflow for P-gp Inhibition:

cluster_workflow P-gp Inhibition Assay Workflow start Seed P-gp expressing cells (e.g., Caco-2, A2780/DX3) incubate_nif Pre-incubate with this compound start->incubate_nif add_substrate Add fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM) incubate_nif->add_substrate incubate_sub Incubate add_substrate->incubate_sub measure_fluorescence Measure intracellular fluorescence (Flow cytometry or Plate Reader) incubate_sub->measure_fluorescence analyze Analyze data and calculate IC50 measure_fluorescence->analyze

Caption: Workflow for assessing P-gp inhibition by this compound.

Enhancement of Nitric Oxide (NO) Bioavailability

Beyond its direct vasodilatory effects, this compound can increase the bioavailability of nitric oxide (NO), a key signaling molecule in the cardiovascular system.

Mechanism:

  • Antioxidative Action: this compound has been shown to reduce the formation of reactive oxygen species (ROS) in endothelial cells.[19][20] Since ROS can rapidly scavenge and inactivate NO, this antioxidant effect of this compound leads to increased NO bioavailability.[20] This effect is independent of L-type calcium channel blockade.[20]

Interaction with the Adenosine Pathway

Some of this compound's physiological effects may be mediated through its interaction with the adenosine signaling pathway.[21]

Key Interactions:

  • Inhibition of Adenosine Uptake: this compound can inhibit the uptake of adenosine from the extracellular space.[21]

  • Adenosine Receptor Binding: It has been shown to bind to an adenosine receptor.[21] These actions can potentiate the physiological effects of adenosine, which include vasodilation and neurotransmission modulation.[21]

Methodologies for In Vitro Investigation

This section provides detailed protocols for key experiments to investigate the off-target effects of this compound.

Protocol 1: Assessment of Mitochondrial Respiration

This protocol utilizes the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Cell line of interest

  • This compound

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.

  • Seahorse XF Assay:

    • Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

    • Place the cell plate in the Seahorse XF Analyzer and run the assay.

  • Data Analysis: Analyze the OCR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Protocol 2: Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol details the steps to quantify changes in the expression of target genes in response to this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a reference gene

  • qPCR instrument

Procedure:

  • Cell Treatment: Culture and treat cells with this compound and a vehicle control for the specified time.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA.

    • Run the qPCR reaction in a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Protocol 3: P-glycoprotein Inhibition Assay using a Fluorescent Substrate

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on P-gp activity.

Materials:

  • P-gp overexpressing cell line (e.g., Caco-2, K562/ADR) and a parental control cell line

  • This compound

  • Known P-gp inhibitor (e.g., verapamil) as a positive control

  • Fluorescent P-gp substrate (e.g., Rhodamine 123)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to attach.

  • Drug Incubation: Pre-incubate the cells with various concentrations of this compound, a positive control, and a vehicle control for 30-60 minutes at 37°C.

  • Substrate Loading: Add the fluorescent P-gp substrate to all wells and incubate for a further 30-60 minutes at 37°C.

  • Washing: Wash the cells with ice-cold buffer to remove extracellular substrate.

  • Fluorescence Measurement: Lyse the cells (for plate reader) or detach them (for flow cytometry) and measure the intracellular fluorescence.

  • Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates P-gp inhibition. Calculate the IC50 value for this compound's inhibition of P-gp.

Data Presentation

Table 1: Summary of this compound's Off-Target Effects and Investigational Methods

Off-Target EffectAffected Pathway/MoleculeIn Vitro Model System(s)Key Investigational Assays
Mitochondrial Dysfunction Electron Transport Chain, ATP SynthaseIsolated mitochondria, various cell lines (e.g., cardiomyocytes, chondrocytes)[4][8]Seahorse XF analysis, high-resolution respirometry, ATP synthase activity assays
Altered Gene Expression Extracellular Matrix, Inflammation, Oxidative StressFibroblasts, chondrocytes, lung epithelial cells[7][9][10]qPCR, microarray, RNA-sequencing, Western blotting
P-glycoprotein Inhibition P-glycoprotein (MDR1)P-gp overexpressing cancer cell lines (e.g., A2780/DX3), Caco-2 cells[14][16]Fluorescent substrate accumulation assays (e.g., Rhodamine 123, Calcein-AM)
Increased NO Bioavailability Nitric Oxide Synthase (NOS), Reactive Oxygen Species (ROS)Endothelial cells[19][20]NO measurement assays (e.g., Griess assay), ROS detection assays (e.g., DCFH-DA)
Adenosine Pathway Modulation Adenosine receptors, adenosine transportersNot specified in detail in the provided context[21]Radioligand binding assays, adenosine uptake assays

Conclusion

The in vitro off-target effects of this compound are extensive and biologically significant. They encompass the modulation of mitochondrial function, alteration of gene expression profiles, inhibition of the P-glycoprotein efflux pump, enhancement of nitric oxide bioavailability, and interaction with the adenosine pathway. A thorough understanding of these off-target activities is paramount for a comprehensive assessment of this compound's pharmacological profile. The experimental protocols and methodologies outlined in this guide provide a robust framework for researchers to investigate these effects in their own in vitro models, contributing to a deeper understanding of this widely used therapeutic agent.

References

  • This compound: more than a calcium channel blocker. [Link]

  • Biology of Drug-Induced Gingival Hyperplasia: In Vitro Study of the Effect of this compound on Human Fibroblasts. [Link]

  • Effects of this compound on cell resistance and cardiac toxicity--in vitro and in vivo experiments. [Link]

  • Inhibition of MDR1 activity and induction of apoptosis by analogues of this compound and diltiazem: an in vitro analysis. [Link]

  • A phase I study on the reversal of multidrug resistance (MDR) in vivo: this compound plus etoposide. [Link]

  • This compound - Wikipedia. [Link]

  • An in vitro solution to model off-target effects - Labcorp. [Link]

  • FDA approved L-type channel blocker this compound reduces cell death in hypoxic A549 cells through modulation of mitochondrial calcium and superoxide generation. [Link]

  • Safety and Off-Target Drug Screening Services - Reaction Biology. [Link]

  • The Antihypertensive Drug this compound Modulates the Metabolism of Chondrocytes and Human Bone Marrow-Derived Mesenchymal Stem Cells. [Link]

  • This compound Increases Endothelial Nitric Oxide Bioavailability by Antioxidative Mechanisms. [Link]

  • (PDF) Effect of antihypertensive agents - Captopril and this compound - On the functional properties of rat heart mitochondria. [Link]

  • What is the mechanism of this compound? - Patsnap Synapse. [Link]

  • This compound Increases Endothelial Nitric Oxide Bioavailability by Antioxidative Mechanisms. [Link]

  • What is the mechanism of action of this compound (calcium channel blocker) as a tocolytic agent? - Dr.Oracle. [Link]

  • Effect of antihypertensive agents - captopril and this compound - on the functional properties of rat heart mitochondria. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. [Link]

  • Characterizing the binding interactions between P-glycoprotein and eight known cardiovascular transport substrates. [Link]

  • What is the effect of this compound (calcium channel blocker)? - Dr.Oracle. [Link]

  • The Antihypertensive Drug this compound Modulates the Metabolism of Chondrocytes and Human Bone Marrow-Derived Mesenchymal Stem Cells. [Link]

  • Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. [Link]

  • This compound does not induce but rather prevents apoptosis in cardiomyocytes. [Link]

  • This compound Treatment Reduces Resting Calcium Concentration, Oxidative and Apoptotic Gene Expression, and Improves Muscle Function in Dystrophic mdx Mice. [Link]

  • The Effect of CaV1.2 Inhibitor this compound on Chondrogenic Differentiation of Human Bone Marrow or Menstrual Blood-Derived Mesenchymal Stem Cells and Chondrocytes. [Link]

  • This compound pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic. [Link]

  • Gene expression profile of fibroblasts treated with this compound. [Link]

  • This compound pharmacokinetics and pregnancy: Studies on clearance, absorption, and transport. [Link]

  • Cisplatin and this compound: synergistic cytotoxicity against murine solid tumors and their metastases. [Link]

  • This compound inhibits oxidative stress and ameliorates osteoarthritis by activating the nuclear factor erythroid-2-related factor 2 pathway. [Link]

  • Effects of this compound on the pharmacokinetics of repaglinide in rats: Possible role of CYP3A4 and P-glycoprotein inhibition by this compound. [Link]

  • in vitro assays used in preclinical safety. [Link]

  • Antioxidant Effects of Photodegradation Product of this compound. [Link]

  • Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. [Link]

  • This compound stimulates proliferation and migration of different breast cancer cells by distinct pathways. [Link]

  • Inhibition of P-glycoprotein expression and function by anti-diabetic drugs gliclazide, metformin, and pioglitazone in vitro and in situ. [Link]

  • This compound Potentiates Susceptibility of Salmonella Typhimurium to Different Classes of Antibiotics. [Link]

  • In vitro effects of this compound on human red cell metabolism and blood coagulation. [Link]

  • Application of physiologically-based pharmacokinetic/pharmacodynamic models to evaluate the interaction between this compound and apatinib. [Link]

  • This compound treatment reduces resting calcium concentration, oxidative and apoptotic gene expression, and improves muscle function in dystrophic mdx mice. [Link]

  • (PDF) The Antihypertensive Drug this compound Modulates the Metabolism of Chondrocytes and Human Bone Marrow-Derived Mesenchymal Stem Cells. [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. [Link]

  • Off-Target Effects Analysis | Creative Diagnostics. [Link]

Sources

An In-Depth Technical Guide to the Pharmacology and Toxicology of Nifedipine for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the pharmacological and toxicological profile of nifedipine, a dihydropyridine calcium channel blocker. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, experimental considerations, and safety assessments crucial for both preclinical and clinical research involving this widely used cardiovascular agent.

Introduction: The Role and Relevance of this compound

This compound is a cornerstone medication for the management of hypertension and angina pectoris.[1] Its therapeutic efficacy stems from its ability to modulate calcium influx into vascular smooth muscle and myocardial cells, leading to vasodilation and a subsequent reduction in blood pressure and cardiac workload.[2][3] For researchers, a deep understanding of its pharmacological intricacies and potential toxicities is paramount for designing robust studies, interpreting data accurately, and ensuring subject safety. This guide serves as a technical resource to support these endeavors.

Core Pharmacology: Unraveling the Mechanism of Action

This compound's primary mechanism of action is the inhibition of L-type calcium channels.[4] These voltage-gated channels are critical for the influx of extracellular calcium ions into smooth muscle and cardiac muscle cells, a key step in muscle contraction.[4] By blocking these channels, this compound induces relaxation of vascular smooth muscle, leading to several beneficial physiological effects.[4]

  • Vasodilation of Peripheral Arteries: This is the principal effect leading to a reduction in systemic vascular resistance and, consequently, a lowering of blood pressure.[3][4]

  • Coronary Artery Dilation: this compound also dilates the coronary arteries, which increases blood flow to the heart muscle, alleviating angina symptoms.[4]

  • Reduction of Cardiac Afterload: By decreasing the pressure against which the heart must pump, this compound reduces the workload on the heart.[4]

It is important to note that while highly specific for L-type calcium channels, this compound may exhibit some nonspecific activity towards other voltage-dependent calcium channels.[5] Additionally, it has been found to act as an antagonist of the mineralocorticoid receptor.[5]

Signaling Pathway of this compound's Action

The following diagram illustrates the molecular cascade through which this compound exerts its vasodilatory effects.

Nifedipine_Mechanism cluster_Extracellular Extracellular Space cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int This compound This compound This compound->L_type_channel Blocks Relaxation Vasodilation This compound->Relaxation Promotes Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to Genotoxicity_Workflow start Start prepare_cells Prepare Cell Cultures (e.g., CHO, Human Lymphocytes) start->prepare_cells treat_cells Treat Cells with this compound (Varying Concentrations) prepare_cells->treat_cells ames_test Ames Test (Bacterial Reverse Mutation Assay) treat_cells->ames_test chromosome_aberration In Vitro Chromosomal Aberration Assay treat_cells->chromosome_aberration micronucleus_test In Vitro Micronucleus Test treat_cells->micronucleus_test data_analysis Data Analysis and Interpretation ames_test->data_analysis chromosome_aberration->data_analysis micronucleus_test->data_analysis report Report Findings data_analysis->report

Caption: A standard workflow for in vitro genotoxicity testing of this compound.

Analytical Methodologies for this compound Quantification

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Several analytical methods have been developed and validated for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for the determination of this compound in plasma. [6]This method often involves solid-phase extraction for sample clean-up. [6]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in various biological fluids, including plasma and amniotic fluid. [7][8][9]This method is particularly useful for studies requiring low limits of quantification. [7][8]

In Vitro and In Vivo Models for this compound Research

A variety of in vitro and in vivo models are employed to study the pharmacology and toxicology of this compound.

  • In Vitro Models: Isolated vascular smooth muscle preparations are used to study the direct vasodilatory effects of this compound. Cell lines expressing L-type calcium channels are valuable for mechanistic studies. In vitro dissolution studies are critical for evaluating the release characteristics of different this compound formulations and can be correlated with in vivo performance. [10]* In Vivo Models: Animal models, such as rats and rabbits, are used for pharmacokinetic, pharmacodynamic, and toxicological studies. [11][12]Zebrafish embryos have emerged as a useful model for acute toxicity studies due to their rapid development. [13]

Conclusion and Future Directions

This compound remains a vital therapeutic agent and a subject of ongoing research. This guide has provided a detailed overview of its core pharmacology and toxicology, emphasizing the importance of a multi-faceted approach to its study. Future research should continue to explore the nuances of its mechanism of action, including its effects on non-L-type calcium channels and the mineralocorticoid receptor. Further investigation into the dose-dependent nature of its potential genotoxicity is also warranted. The development of novel drug delivery systems to optimize its pharmacokinetic profile and minimize adverse effects represents another promising avenue for future research.

References

  • This compound - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nifedipine]
  • Weiner, B., & Holt, S. (2025). This compound. In StatPearls. StatPearls Publishing. [URL: https://www.ncbi.nlm.nih.gov/books/NBK532914/]
  • This compound (oral route) - Side effects & dosage - Mayo Clinic. (2025). [URL: https://www.mayoclinic.org/drugs-supplements/nifedipine-oral-route/syc-20366698]
  • This compound: Side Effects, Dosage, Uses, and More - Healthline. (2018). [URL: https://www.healthline.com/health/nifedipine-oral-tablet]
  • This compound: Uses & Side Effects - Cleveland Clinic. [URL: https://my.clevelandclinic.org/health/drugs/19661-nifedipine-capsules]
  • Pharmacology of this compound ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (2024). [URL: https://www.youtube.
  • Side effects of this compound - NHS. [URL: https://www.nhs.uk/medicines/nifedipine/side-effects-of-nifedipine/]
  • Raemsch, K. D., & Sommer, J. (1983). Pharmacokinetics and metabolism of this compound. Postgraduate Medical Journal, 59 Suppl 2, 9-15. [URL: https://pubmed.ncbi.nlm.nih.gov/6360481/]
  • What is the mechanism of this compound? - Patsnap Synapse. (2024). [URL: https://synapse.patsnap.
  • Olivari, M. T., Bartorelli, A., Polese, A., Fiorentini, C., Moruzzi, P., & Guazzi, M. D. (1983). This compound--studies on its mechanism of action and interaction with other circulatory control mechanisms in man. Postgraduate Medical Journal, 59 Suppl 2, 98–103. [URL: https://pubmed.ncbi.nlm.nih.gov/6360484/]
  • Understanding this compound and Side Effects: A Comprehensive Guide to Managing Your Health - Berkeley Learning Hub. (2025). [URL: https://hub.berkeley.edu/nifedipine-and-side-effects/]
  • Various analytical estimation techniques for quantification of this compound: A review - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Various-analytical-estimation-techniques-for-of-A-Patel-Patel/6f8e7e1f5c6b0c8e1e2b5d4c8a9f0a9b3d1d3c5e]
  • This compound PM - AA Pharma. (2010). [URL: https://www.aapharma.ca/downloads/en/PIL/2014/Nifedipine-PM-EN.pdf]
  • Chung, M., Reitberg, D. P., Gaffney, M., & Singleton, W. (1987). Clinical pharmacokinetics of this compound gastrointestinal therapeutic system. A controlled-release formulation of this compound. The American journal of medicine, 83(6B), 10–14. [URL: https://pubmed.ncbi.nlm.nih.gov/3321946/]
  • Raemsch, K., & Sommer, J. (1983). Pharmacokinetics and metabolism of this compound. HYPERTENSION. [URL: https://www.semanticscholar.org/paper/Pharmacokinetics-and-metabolism-of-nifedipine.-Raemsch-Sommer/609d8e7d2e0e4c5b4e7e9f4c3d2e1f1d0a9b8c7d]
  • Brambilla, G., & Martelli, A. (2009). Genotoxicity and carcinogenicity studies of antihypertensive agents. Mutation research, 681(2-3), 202–221. [URL: https://www.researchgate.net/publication/23249033_Genotoxicity_and_carcinogenicity_studies_of_antihypertensive_agents]
  • Pacifici, G. M. (2017). Clinical Pharmacology of this compound. International Journal of Clinical Medicine and Case Reports, 1(1), 1-10. [URL: https://www.ijclinmedcasereports.com/articles/IJCMCR1003.pdf]
  • This compound - LiverTox - NCBI Bookshelf. (2017). [URL: https://www.ncbi.nlm.nih.gov/books/NBK548431/]
  • de Oliveira, M. F., Vianna-Jorge, R., & Moreira, J. C. (2015). Analysis of this compound in human plasma and amniotic fluid by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics in hypertensive pregnant women. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 990, 152–158. [URL: https://pubmed.ncbi.nlm.nih.gov/25984962/]
  • MATERIAL SAFETY DATA SHEET - Pfizer. [URL: https://www.pfizer.
  • Kleinbloesem, C. H., van Brummelen, P., & Breimer, D. D. (1987). This compound. Relationship between pharmacokinetics and pharmacodynamics. Clinical pharmacokinetics, 12(1), 12–29. [URL: https://pubmed.ncbi.nlm.nih.gov/3545691/]
  • Donnelly, R., Elliott, H. L., Meredith, P. A., Kelman, A. W., & Reid, J. L. (1988). This compound: individual responses and concentration-effect relationships. Hypertension (Dallas, Tex. : 1979), 12(4), 443–449. [URL: https://www.ahajournals.org/doi/10.1161/01.hyp.12.4.443]
  • This compound | C17H18N2O6 | CID 4485 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Nifedipine]
  • Development and validation of RP-HPLC method for this compound and its application for a novel proniosomal formulation analysis and - Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Zendelovska, D., Simeska, S., Sibinovska, O., Kostova, E., Milosevska, K., Jakovski, K., Jovanovska, E., Kikerkov, I., Trojacanec, J., & Zafirov, D. (2006). Development of an HPLC method for the determination of this compound in human plasma by solid-phase extraction. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 839(1-2), 85–88. [URL: https://pubmed.ncbi.nlm.nih.gov/16621737/]
  • LC-MS/MS Method Development and Validation for the Determination of this compound in Human Plasma - Biointerface Research in Applied Chemistry. (2020). [URL: https://biointerfaceresearch.com/wp-content/uploads/2020/05/20695837.2020.10.5.5.pdf]
  • Donnelly, R., Elliott, H. L., Meredith, P. A., Kelman, A. W., & Reid, J. L. (1988). This compound: individual responses and concentration-effect relationships. Hypertension (Dallas, Tex. : 1979), 12(4), 443–449. [URL: https://pubmed.ncbi.nlm.nih.gov/3417385/]
  • Donnelly, R., Elliott, H. L., Meredith, P. A., Kelman, A. W., & Reid, J. L. (1988). This compound: individual responses and concentration-effect relationships. Hypertension, 12(4), 443-449. [URL: https://www.ahajournals.org/doi/abs/10.1161/01.hyp.12.4.443]
  • Al-Gousous, J., Sun, J., & Fotaki, N. (2016). An in vitro-in vivo correlation study for this compound immediate release capsules administered with water, alcoholic and non-alcoholic beverages: Impact of in vitro dissolution media and hydrodynamics. International journal of pharmaceutics, 499(1-2), 330–342. [URL: https://pubmed.ncbi.nlm.nih.gov/26721731/]
  • Brambilla, G., & Martelli, A. (2009). Genotoxicity and carcinogenicity studies of antihypertensive agents. Mutation research, 681(2-3), 202–221. [URL: https://pubmed.ncbi.nlm.nih.gov/18656515/]
  • Development and In-Vitro / In-Vivo Assessment of Extended Release Tablets of this compound. (2014). [URL: https://www.researchgate.net/publication/272384789_Development_and_In-Vitro_In-Vivo_Assessment_of_Extended_Release_Tablets_of_this compound]
  • This compound toxicity is exacerbated by acetyl l-carnitine but alleviated by low-dose ketamine in zebrafish in vivo - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7212450/]
  • Evaluation of the potential effects of this compound-induced DNA damage and micronucleus formation in female mice and their embryos - ResearchGate. (2025). [URL: https://www.researchgate.
  • This compound Extended-Release Tablets: Package Insert / Prescribing Info - Drugs.com. [URL: https://www.drugs.com/pro/nifedipine-extended-release-tablets.html]
  • Pharmacokinetics and Toxic Effects of this compound in Massive Overdose - ResearchGate. (2025). [URL: https://www.researchgate.net/publication/15701831_Pharmacokinetics_and_Toxic_Effects_of_Nifedipine_in_Massive_Overdose]
  • A novel vesicular transdermal delivery of this compound - preparation, characterization and in vitro/in-vivo evaluation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24494630/]
  • Application of physiologically-based pharmacokinetic/pharmacodynamic models to evaluate the interaction between this compound and apatinib - PubMed Central. (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9418469/]
  • Formulation and in vitro and in vivo characterization of this compound stabilized nanosuspensions by nanoprecipitation method | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Formulation-and-in-vitro-and-in-vivo-of-Nifedipine-Kumar-Chandrasekhar/1a1c8b3d8f8d7e6c9c8e9f7d6d5c4e3b2c1d0f1e]

Sources

Nifedipine: A Deep Dive into its Modulation of Intracellular Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Nifedipine, a dihydropyridine calcium channel blocker, is a cornerstone therapeutic agent in the management of cardiovascular diseases such as hypertension and angina pectoris. Its clinical efficacy is rooted in its potent ability to modulate intracellular calcium ([Ca2+]) signaling, a ubiquitous and versatile second messenger system that governs a myriad of cellular processes. For researchers and drug development professionals, a granular understanding of this compound's mechanism of action is paramount for optimizing its therapeutic applications and for the discovery of novel, more selective calcium channel modulators.

This technical guide provides an in-depth exploration of this compound's effects on intracellular calcium signaling pathways. We will dissect its molecular interactions with L-type calcium channels, elucidate the downstream consequences on cellular function, and provide robust, field-proven experimental protocols for investigating these phenomena in a laboratory setting.

Part 1: The Molecular Pharmacology of this compound

The Central Role of L-type Calcium Channels

Voltage-gated calcium channels (VGCCs) are transmembrane proteins that mediate calcium influx in response to membrane depolarization. Among the various types of VGCCs, the L-type (long-lasting) calcium channels are the primary targets of this compound. These channels are predominantly expressed in electrically excitable cells, including cardiomyocytes, vascular smooth muscle cells, and neurons, where they play a critical role in processes such as muscle contraction, hormone secretion, and gene expression.

The L-type calcium channel is a heteromultimeric protein complex, with the α1 subunit forming the ion-conducting pore and containing the binding sites for calcium channel blockers. This compound, being a dihydropyridine, exhibits high affinity for the inactivated state of the L-type calcium channel, thereby stabilizing it in this non-conducting conformation. This voltage-dependent blockade is a key feature of its mechanism, leading to a more pronounced effect in tissues that undergo frequent depolarization, such as the vasculature.

Downstream Consequences of L-type Calcium Channel Blockade

By inhibiting the influx of extracellular Ca2+, this compound profoundly alters the spatiotemporal dynamics of intracellular calcium signaling. The immediate consequence is a reduction in the global cytoplasmic Ca2+ concentration, which in turn affects a multitude of Ca2+-dependent downstream effectors.

Key Downstream Effects of this compound-Mediated Ca2+ Blockade:

  • Vascular Smooth Muscle Relaxation: In vascular smooth muscle cells, the influx of Ca2+ through L-type channels triggers the calmodulin-myosin light chain kinase (MLCK) pathway, leading to phosphorylation of the myosin light chain and subsequent contraction. This compound's blockade of this initial Ca2+ entry results in vasodilation and a decrease in blood pressure.

  • Negative Inotropy in the Heart: In cardiomyocytes, the influx of Ca2+ via L-type channels during the plateau phase of the action potential triggers a much larger release of Ca2+ from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR). This surge in intracellular Ca2+ is essential for excitation-contraction coupling. This compound's inhibition of the initial trigger Ca2+ influx leads to a reduction in the force of cardiac contraction (negative inotropy).

  • Neurotransmitter and Hormone Release: In neuroendocrine cells and some neurons, L-type calcium channels contribute to the Ca2+ influx that triggers the exocytosis of neurotransmitters and hormones. This compound can therefore modulate these secretory processes.

Diagram of this compound's Core Mechanism:

Nifedipine_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound LType_Channel L-type Ca2+ Channel Pore This compound->LType_Channel Binds & Stabilizes Inactive State Ca_Intracellular Reduced Intracellular [Ca2+] LType_Channel:p1->Ca_Intracellular Ca2+ Influx (Blocked) Ca_Extracellular Ca2+ (Extracellular) Ca_Extracellular->LType_Channel:p1 Depolarization Downstream_Effectors Downstream Effectors (e.g., Calmodulin, MLCK) Ca_Intracellular->Downstream_Effectors Modulation Cellular_Response Cellular Response (e.g., Vasodilation, Decreased Contractility) Downstream_Effectors->Cellular_Response Leads to

Caption: this compound's mechanism of action on L-type calcium channels.

Part 2: Experimental Protocols for Studying this compound's Effects

A robust investigation of this compound's impact on intracellular calcium signaling requires a multi-pronged experimental approach. Here, we detail two fundamental techniques: intracellular calcium imaging using fluorescent indicators and patch-clamp electrophysiology for direct assessment of ion channel activity.

Intracellular Calcium Imaging with Fura-2

Principle: Fura-2 is a ratiometric fluorescent indicator that exhibits a shift in its excitation spectrum upon binding to Ca2+. By measuring the fluorescence emission at a fixed wavelength while alternating the excitation wavelength between 340 nm (Ca2+-bound) and 380 nm (Ca2+-free), the ratio of the two fluorescence intensities (F340/F380) provides a quantitative measure of the intracellular Ca2+ concentration, independent of dye concentration and cell thickness.

Detailed Protocol:

  • Cell Preparation and Dye Loading:

    • Plate cells (e.g., primary vascular smooth muscle cells or a relevant cell line) on glass-bottom dishes suitable for microscopy.

    • Prepare a stock solution of Fura-2 AM (the acetoxymethyl ester form, which is membrane-permeant) in anhydrous DMSO.

    • Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final concentration of 2-5 µM. Pluronic F-127 (0.02%) can be added to aid in dye solubilization.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

    • Wash the cells twice with the physiological buffer to remove extracellular dye.

    • Allow the cells to de-esterify the Fura-2 AM to the active, membrane-impermeant Fura-2 for at least 30 minutes at room temperature.

  • Microscopy and Data Acquisition:

    • Mount the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system (e.g., a dual-wavelength excitation light source and a cooled CCD camera).

    • Continuously perfuse the cells with the physiological buffer.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting emission at ~510 nm.

    • Establish a stable baseline for 2-5 minutes.

    • Introduce a depolarizing stimulus (e.g., high potassium solution) to elicit Ca2+ influx through L-type channels and record the change in the F340/F380 ratio.

    • After a washout period and return to baseline, pre-incubate the cells with the desired concentration of this compound for 5-10 minutes.

    • Re-apply the depolarizing stimulus in the presence of this compound and record the attenuated Ca2+ response.

  • Data Analysis:

    • Calculate the F340/F380 ratio for each time point.

    • Quantify the peak amplitude of the Ca2+ response before and after this compound application.

    • Generate dose-response curves by testing a range of this compound concentrations and calculate the IC50 value.

Workflow Diagram for Calcium Imaging:

Calcium_Imaging_Workflow Start Start: Plate Cells Dye_Loading Load with Fura-2 AM Start->Dye_Loading De_esterification De-esterify to Fura-2 Dye_Loading->De_esterification Microscopy_Setup Mount on Microscope De_esterification->Microscopy_Setup Baseline_Recording Record Baseline F340/F380 Microscopy_Setup->Baseline_Recording Stimulation_1 Apply Depolarizing Stimulus Baseline_Recording->Stimulation_1 Record_Response_1 Record Ca2+ Response Stimulation_1->Record_Response_1 Washout Washout & Return to Baseline Record_Response_1->Washout Nifedipine_Incubation Incubate with this compound Washout->Nifedipine_Incubation Stimulation_2 Apply Depolarizing Stimulus + This compound Nifedipine_Incubation->Stimulation_2 Record_Response_2 Record Attenuated Ca2+ Response Stimulation_2->Record_Response_2 Data_Analysis Analyze Data (IC50, etc.) Record_Response_2->Data_Analysis

Caption: Experimental workflow for Fura-2 calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

Principle: The patch-clamp technique allows for the direct measurement of ion channel currents from a single cell. In the whole-cell configuration, the cell membrane is ruptured under the patch pipette, providing low-resistance electrical access to the entire cell. This allows for precise control of the membrane potential and recording of the macroscopic currents flowing through all the ion channels in the cell membrane.

Detailed Protocol:

  • Cell Preparation and Pipette Fabrication:

    • Plate cells at a low density on glass coverslips.

    • Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

    • Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.

  • Solutions:

    • External Solution (in mM): 110 BaCl2 (as the charge carrier to avoid Ca2+-dependent inactivation), 10 HEPES, 10 TEA-Cl, 10 Glucose. Adjust pH to 7.4 with CsOH.

    • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Recording Procedure:

    • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

    • Fill a patch pipette with the internal solution and mount it on the micromanipulator.

    • Approach a cell with the pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal).

    • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -80 mV) to keep the L-type channels in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit inward Ba2+ currents through the L-type channels.

    • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Repeat the voltage-step protocol to record the inhibited currents.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after this compound application.

    • Construct current-voltage (I-V) relationship plots.

    • Calculate the percentage of current inhibition at each voltage and for different this compound concentrations to determine the IC50.

Data Presentation:

ParameterControl+ this compound (1 µM)% Inhibition
Peak Ca2+ Response (F340/F380) 1.2 ± 0.10.4 ± 0.0566.7%
Peak L-type Current (pA/pF) -15.2 ± 2.1-3.1 ± 0.879.6%

Note: The values presented in the table are for illustrative purposes only and will vary depending on the cell type and experimental conditions.

Part 3: Advanced Considerations and Future Directions

While the primary action of this compound is on L-type calcium channels, it is crucial for researchers to consider potential off-target effects, especially at higher concentrations. These can include interactions with other types of ion channels or cellular receptors. Therefore, a comprehensive study should include appropriate control experiments to ensure the observed effects are indeed due to L-type channel blockade.

The development of new fluorescent probes with improved photostability and signal-to-noise ratios, along with advancements in high-throughput automated patch-clamp systems, are continually refining our ability to study the effects of compounds like this compound. Future research will likely focus on developing dihydropyridine analogs with greater tissue selectivity to minimize side effects and on elucidating the role of L-type calcium channels in a wider range of physiological and pathological processes.

References

  • Godfraind, T. (2017). Discovery and development of calcium channel blockers. Frontiers in Pharmacology, 8, 286. [Link]

  • Zamponi, G. W., Striessnig, J., Koschak, A., & Dolphin, A. C. (2015). The physiology, pathology, and pharmacology of voltage-gated calcium channels and their future therapeutic potential. Pharmacological Reviews, 67(4), 821-870. [Link]

  • Hockerman, G. H., Peterson, B. Z., Johnson, B. D., & Catterall, W. A. (1997). Molecular determinants of drug binding and action on L-type calcium channels. Annual Review of Pharmacology and Toxicology, 37, 361-396. [Link]

  • Horowitz, A., Menice, C. B., Laporte, R., & Morgan, K. G. (1996). Mechanisms of smooth muscle contraction. Physiological Reviews, 76(4), 967-1003. [Link]

The Metabolic Fate of Nifedipine: A Technical Guide to Metabolite Profiling and Biological Activity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nifedipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive hepatic metabolism. For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's metabolites and their biological activities is paramount for optimizing drug therapy, predicting drug-drug interactions, and ensuring patient safety. This guide provides an in-depth technical overview of the metabolic pathways of this compound, the biological activity of its major metabolites, and detailed protocols for their in-vitro assessment.

Part 1: The Metabolic Transformation of this compound

This compound undergoes extensive first-pass metabolism, primarily in the liver, with the cytochrome P450 enzyme CYP3A4 being the principal catalyst.[3][4] This metabolic process is an oxidative one, leading to the formation of several metabolites that are subsequently eliminated from the body.[3] The bioavailability of orally administered this compound is significantly influenced by this presystemic metabolism.[5]

The primary metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine analogue. This leads to the formation of the main metabolite, dehydrothis compound (M-I) .[6][7] Further metabolic steps involve the hydrolysis of the ester groups and hydroxylation, resulting in more water-soluble and readily excretable compounds.[1][5]

Key Metabolites and Their Chemical Structures

The principal metabolites of this compound that have been identified are:

  • Dehydrothis compound (M-I): Also known as oxidized this compound, this is the primary metabolite.[5][7] Its chemical name is dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate.[7][8]

  • 2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid (M-II): A further metabolite formed from M-I.[3][5]

Below is a summary of the key metabolites and their structural information:

Metabolite IDCommon NameChemical NameChemical FormulaMolecular WeightPubChem CID
M-IDehydrothis compounddimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylateC₁₇H₁₆N₂O₆344.32 g/mol 128753
M-II-2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acidC₁₆H₁₄N₂O₇346.29 g/mol 13599653
M-IIIDehydronifedipinolactoneNot AvailableNot AvailableNot AvailableNot Available
Metabolic Pathway Diagram

The metabolic conversion of this compound is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathway mediated by CYP3A4.

Nifedipine_Metabolism This compound This compound (C₁₇H₁₈N₂O₆) MI Dehydrothis compound (M-I) (C₁₇H₁₆N₂O₆) This compound->MI CYP3A4 (Oxidation) MII Hydroxymethyl-pyridine carboxylic acid derivative (M-II) (C₁₆H₁₄N₂O₇) MI->MII Ester Hydrolysis & Hydroxylation MIII Dehydronifedipinolactone (M-III) MII->MIII Lactonization Excretion Urinary and Fecal Excretion MII->Excretion MIII->Excretion

Caption: Primary metabolic pathway of this compound.

Part 2: Biological Activity of this compound Metabolites

A crucial aspect of drug metabolism is determining whether the resulting metabolites retain any pharmacological activity or possess any toxicity.

Calcium Channel Blocking Activity

This compound exerts its therapeutic effect by blocking L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[2] The major metabolites of this compound are generally considered to be pharmacologically inactive with respect to calcium channel blockade.[3]

While specific IC₅₀ values for the metabolites are not widely reported in the literature, which in itself suggests a lack of significant activity, the parent drug, this compound, has a reported IC₅₀ for L-type calcium channels in the nanomolar to low micromolar range, depending on the experimental conditions.[9][10] For example, IC₅₀ values for this compound on L-type calcium channels have been reported to be approximately 0.2 µM in frog atrial fibers and in the low nanomolar range in cerebral artery myocytes.[9][10] The lack of comparable data for its metabolites reinforces the consensus of their inactivity at clinically relevant concentrations.

Off-Target Biological Activity

Interestingly, while dehydrothis compound (M-I) is inactive as a calcium channel blocker, it has been reported to inhibit glucose uptake in PC-12 cells.[7] The precise mechanism of this inhibition has not been fully elucidated but suggests that the metabolite may interact with glucose transporters or other components of the glucose uptake machinery. This finding highlights the importance of a comprehensive biological assessment of drug metabolites, as they may exhibit unexpected off-target effects.

Part 3: Experimental Protocols for Biological Activity Assessment

To experimentally verify the biological activity of this compound and its metabolites, a range of in-vitro assays can be employed. Below are detailed protocols for two standard methods.

Fluorescence-Based Calcium Influx Assay

This high-throughput assay is used to assess the ability of a compound to block L-type calcium channels in a cell-based model.

Principle: Cells expressing L-type calcium channels are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane with a high concentration of potassium chloride (KCl) opens the voltage-gated calcium channels, leading to an influx of calcium and a subsequent increase in fluorescence. A calcium channel blocker will inhibit this influx, resulting in a reduced fluorescence signal.

Experimental Workflow Diagram:

Calcium_Influx_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment & Depolarization cluster_analysis Data Acquisition & Analysis cell_seeding 1. Seed cells expressing L-type calcium channels in a 96-well plate dye_loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_seeding->dye_loading compound_add 3. Add this compound or metabolites at various concentrations incubation 4. Incubate to allow compound binding compound_add->incubation depolarization 5. Induce depolarization with KCl solution incubation->depolarization fluorescence_measure 6. Measure fluorescence intensity using a plate reader data_analysis 7. Calculate IC₅₀ values fluorescence_measure->data_analysis

Caption: Workflow for a fluorescence-based calcium influx assay.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line endogenously expressing or transfected with L-type calcium channels (e.g., HEK293 cells stably expressing the Cav1.2 channel) under standard conditions.

    • Seed the cells into a black-walled, clear-bottom 96-well microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and a non-ionic detergent like Pluronic F-127 to aid in dye solubilization.

    • Remove the cell culture medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Add the dye-loading solution to each well and incubate the plate in the dark at 37°C for 45-60 minutes.

  • Compound Addition:

    • Prepare serial dilutions of this compound and its metabolites in the assay buffer.

    • After the dye-loading incubation, wash the cells gently with HBSS to remove excess dye.

    • Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for compound interaction with the channels.

  • Depolarization and Fluorescence Measurement:

    • Prepare a high-potassium depolarization buffer.

    • Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence for a few seconds.

    • Inject the depolarization buffer into the wells to induce calcium influx.

    • Continue to measure the fluorescence signal for a period of time (e.g., 2-3 minutes) to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Isolated Aortic Ring Assay

This classic organ bath experiment provides a functional assessment of a compound's vasodilatory properties.

Principle: A ring of isolated aorta is suspended in an organ bath and contracted with a vasoconstrictor like KCl or phenylephrine. The ability of a compound to relax the pre-contracted aortic ring is measured as a decrease in tension, indicating vasodilation, which for this compound is a consequence of calcium channel blockade.

Experimental Workflow Diagram:

Aortic_Ring_Assay cluster_prep Tissue Preparation cluster_contraction Contraction & Relaxation cluster_analysis Data Acquisition & Analysis aorta_isolation 1. Isolate the thoracic aorta from a laboratory animal (e.g., rat or rabbit) ring_prep 2. Cut the aorta into rings and mount in an organ bath aorta_isolation->ring_prep equilibration 3. Equilibrate the tissue under optimal tension contraction 4. Induce contraction with a vasoconstrictor (e.g., KCl) equilibration->contraction compound_add 5. Add this compound or metabolites cumulatively contraction->compound_add tension_measure 6. Record the changes in isometric tension data_analysis 7. Calculate EC₅₀ values for relaxation tension_measure->data_analysis

Caption: Workflow for an isolated aortic ring assay.

Step-by-Step Protocol:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., a Wistar rat) and carefully dissect the thoracic aorta.

    • Place the aorta in cold, oxygenated Krebs-Henseleit buffer.

    • Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in width.

  • Mounting in Organ Bath:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit buffer, continuously gassed with 95% O₂ and 5% CO₂.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 g, with buffer changes every 15-20 minutes.

    • Induce a stable contraction by adding a high concentration of KCl (e.g., 60-80 mM) or a receptor agonist like phenylephrine to the organ bath.

  • Compound Addition and Relaxation Measurement:

    • Once a stable contraction plateau is reached, add this compound or its metabolites in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.

    • Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Data Analysis:

    • Plot the percentage of relaxation against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal relaxation) for each compound.

Conclusion

The metabolic landscape of this compound is well-characterized, with CYP3A4-mediated oxidation to dehydrothis compound being the principal pathway. The resulting metabolites are largely devoid of the parent drug's potent calcium channel blocking activity, rendering them pharmacologically inactive in this regard. However, the observation of off-target effects, such as the inhibition of glucose uptake by dehydrothis compound, underscores the necessity for a thorough biological evaluation of all drug metabolites. The experimental protocols detailed in this guide provide robust and reliable methods for assessing the biological activity of this compound and its metabolites, contributing to a more complete understanding of its overall pharmacological profile. This knowledge is essential for the continued safe and effective use of this important therapeutic agent.

References

  • This compound Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by. Frontiers. [Link]

  • Contrasting the effects of this compound on subtypes of endogenous and recombinant T-type Ca2+ channels. PubMed. [Link]

  • Electrophysiological analysis of the action of this compound and nicardipine on myocardial fibers. PubMed. [Link]

  • Synthesis and calcium channel antagonist activity of this compound analogues with methylthioimidazole substituent. PubMed. [Link]

  • This compound | C17H18N2O6 | CID 4485. PubChem. [Link]

  • Dehydrothis compound | C17H16N2O6 | CID 128753. PubChem. [Link]

  • Pharmacokinetics and metabolism of this compound. PubMed. [Link]

  • Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists. British Journal of Pharmacology. [Link]

  • Figure 1. IC50 values for L-type calcium channel block obtained with... ResearchGate. [Link]

  • Showing metabocard for dehydrothis compound (HMDB0061041). Human Metabolome Database. [Link]

  • Various analytical estimation techniques for quantification of this compound: A review. Semantic Scholar. [Link]

  • Showing metabocard for this compound (HMDB0015247). Human Metabolome Database. [Link]

  • Clinical Pharmacology of this compound. iMedPub. [Link]

  • This compound. StatPearls. [Link]

  • Hydroxydehydro this compound Carboxylate | C16H14N2O7 | CID 13599653. PubChem. [Link]

  • Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? PubMed Central. [Link]

  • Dehydroepiandrosterone stimulates glucose uptake in human and murine adipocytes by inducing GLUT1 and GLUT4 translocation to the plasma membrane. PubMed. [Link]

  • Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides. PubMed Central. [Link]

  • Development of Glucose Transporter (GLUT) Inhibitors. PubMed Central. [Link]

  • Transport and inhibition mechanism of the human SGLT2-MAP17 glucose transporter. Nature Communications. [Link]

  • The inhibition of GLUT1 glucose transport and cytochalasin B binding activity by tricyclic antidepressants. PubMed. [Link]

Sources

Beyond the L-type Channel: An In-depth Technical Guide to Nifedipine's Interactions with Other Ion Channels

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nifedipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy is primarily attributed to the potent and selective inhibition of L-type calcium channels, leading to vasodilation and a reduction in cardiac afterload.[1][3][4][5] However, a growing body of evidence reveals a more complex pharmacological profile, with this compound engaging in significant interactions with a variety of other ion channels. This guide provides a comprehensive technical overview of these "off-target" interactions, exploring the molecular mechanisms and physiological implications of this compound's effects on potassium, sodium, and chloride channels. Understanding this broader interaction landscape is critical for a complete appreciation of this compound's clinical effects, including its potential for adverse reactions and opportunities for therapeutic repurposing.

The Canonical Mechanism: this compound as an L-type Calcium Channel Blocker

This compound's primary mechanism of action involves binding to the α1 subunit of L-type voltage-gated calcium channels (CaV1.x).[6] This interaction stabilizes the channel in a closed or inactivated state, thereby reducing the influx of calcium ions into vascular smooth muscle and cardiac cells.[1][5] The consequence is a potent vasodilation of peripheral and coronary arteries, leading to a decrease in blood pressure and an increase in oxygen supply to the myocardium.[1][4]

Experimental_Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis Cell_Culture Cell Culture & Transfection Patch_Clamp Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp Data_Analysis Current-Voltage Analysis Dose-Response Curves Patch_Clamp->Data_Analysis

Figure 2: General experimental workflow for studying ion channel pharmacology.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a framework for assessing the effect of this compound on a heterologously expressed Kv channel (e.g., Kv2.1) in a mammalian cell line (e.g., HEK293).

I. Cell Preparation:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transiently transfect the cells with a plasmid encoding the desired Kv channel subunit (e.g., rat Kv2.1) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.

  • Plate the transfected cells onto glass coverslips and allow for expression for 24-48 hours.

II. Electrophysiological Recording:

  • Prepare the external (bath) solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Prepare the internal (pipette) solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Identify transfected cells by GFP fluorescence.

  • Establish a giga-ohm seal between the patch pipette and the cell membrane and achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv channel currents.

  • Record baseline currents.

III. This compound Application and Data Acquisition:

  • Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution. Protect solutions from light.

  • Perfuse the recording chamber with the this compound-containing external solution.

  • Repeat the voltage-step protocol at various this compound concentrations to record the drug's effect on the Kv currents.

  • Perform a washout by perfusing with the control external solution to assess the reversibility of the drug's effect.

IV. Data Analysis:

  • Measure the peak current amplitude at each voltage step before and after this compound application.

  • Construct current-voltage (I-V) relationship curves.

  • Calculate the percentage of current inhibition at each concentration and voltage.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

  • Analyze the kinetics of channel activation and inactivation.

Concluding Remarks and Future Directions

The interactions of this compound with ion channels beyond the L-type calcium channel are a testament to the complexity of pharmacology. While its primary therapeutic effects are well-established, these "off-target" activities contribute to its overall clinical profile and may present both challenges and opportunities. The inhibition of cardiac potassium channels, for instance, could be a factor in dose-related adverse events. [7][8]Conversely, the potentiation of mutant CFTR channels opens exciting avenues for drug repurposing. [9] Future research should focus on:

  • Defining the structural basis of this compound's interaction with these other ion channels through techniques like cryo-electron microscopy.

  • Investigating the in vivo relevance of these interactions at clinically relevant concentrations.

  • Exploring the potential for developing more selective dihydropyridine derivatives that either avoid these off-target effects for improved safety or enhance them for novel therapeutic applications.

A comprehensive understanding of this compound's multifaceted ion channel pharmacology is essential for optimizing its clinical use and for the rational design of future cardiovascular and ion channel-modulating drugs.

References

  • Li X-T, Li X-Q, Hu X-M, Qiu X-Y (2015) The Inhibitory Effects of Ca2+ Channel Blocker this compound on Rat Kv2.1 Potassium Channels. PLoS ONE 10(4): e0124602. [Link]

  • Fedida, D. (1997). Potassium Channel–Blocking Actions of this compound: A Cause for Morbidity at High Doses?. Circulation, 96(7), 2157-2160. [Link]

  • Fedida, D. (1997). Potassium Channel–Blocking Actions of this compound: A Cause for Morbidity at High Doses?. Circulation, 96(7), 2157-2160. [Link]

  • Pian, P., et al. (2006). Antihypertensive 1,4-dihydropyridines as correctors of the cystic fibrosis transmembrane conductance regulator channel gating defect caused by cystic fibrosis mutations. The Journal of pharmacology and experimental therapeutics, 317(2), 579–587. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound?. [Link]

  • Dr.Oracle. (2025). What is the drug class of this compound (Calcium Channel Blocker)?. [Link]

  • Chou, T. C. (2024). New mechanisms of antiplatelet activity of this compound, an L-type calcium channel blocker. ResearchGate. [Link]

  • Li, X. T., et al. (2015). The Inhibitory Effects of Ca2+ Channel Blocker this compound on Rat Kv2.1 Potassium Channels. PubMed. [Link]

  • Li, X. T., et al. (2015). The Inhibitory Effects of Ca2+ Channel Blocker this compound on Rat Kv2.1 Potassium Channels. PMC. [Link]

  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. [Link]

  • Hiraizumi, Y., et al. (2008). Effect of Ca 2+ channel blockers on BK currents. ResearchGate. [Link]

  • Wang, G., et al. (2004). This compound facilitates neurotransmitter release independently of calcium channels. Proceedings of the National Academy of Sciences, 101(31), 11467-11472. [Link]

  • Laurens, D., et al. (2003). This compound, an L-type calcium channel blocker, restores the hypnotic response in rats made tolerant to the alpha-2 adrenergic agonist dexmedetomidine. PubMed. [Link]

  • Lipscombe, D., et al. (2004). This compound inhibits Ca V 1.2 and Ca V 1.3 channels activated by step depolarization. ResearchGate. [Link]

  • Charnet, P., et al. (1987). Electrophysiological analysis of the action of this compound and nicardipine on myocardial fibers. PubMed. [Link]

  • Zhang, Y., et al. (2024). Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. NIH. [Link]

  • Sun, W., et al. (2016). Adenosine Triphosphate (ATP) Inhibits Voltage-Sensitive Potassium Currents in Isolated Hensen's Cells and this compound Protects Against Noise-Induced Hearing Loss in Guinea Pigs. PubMed. [Link]

  • Sperelakis, N. (1987). Electrophysiology of Calcium Antagonists. PubMed. [Link]

  • Charnet, P., et al. (1987). Electrophysiological Analysis of the Action of this compound and Nicardipine on Myocardial Fibers. Scite. [Link]

  • Vivas, O., et al. (2017). The effects of 10 M this compound on the AP in Ph (A), T (B) and LAH (C). ResearchGate. [Link]

  • Zhang, X., et al. (2000). Influence of permeating ions on Kv1.5 channel block by this compound. PubMed. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • MacGregor, G. A. (1989). This compound and hypertension: roles of vasodilation and sodium balance. PubMed. [Link]

  • Horie, M., & Yoshinaga, T. (2004). ATP-sensitive K+ channel openers: old drugs with new clinical benefits for the heart. PubMed. [Link]

  • Dr.Oracle. (2025). What is the effect of this compound (a calcium channel blocker)?. [Link]

  • Dr.Oracle. (2025). What is the effect of this compound (Calcium Channel Blocker)?. [Link]

  • Thaker, V., & Ehsan, M. (2025). This compound. StatPearls. [Link]

  • Zoccali, C., et al. (1997). Acute and sustained changes in sodium balance during this compound treatment in essential hypertension. PubMed. [Link]

  • Van der Wulp, M., et al. (2022). Drug Repurposing for Cystic Fibrosis: Identification of Drugs That Induce CFTR-Independent Fluid Secretion in Nasal Organoids. MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of Nifedipine in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the application of nifedipine in patch clamp electrophysiology studies. It is designed for researchers, scientists, and drug development professionals seeking to accurately characterize the effects of this potent L-type calcium channel blocker on cellular electrical activity.

Introduction: The Significance of this compound in Electrophysiology

This compound, a dihydropyridine calcium channel blocker, is a cornerstone pharmacological tool for isolating and studying L-type (CaV1.x) voltage-gated calcium channels.[1][2][3] Its high affinity and specificity for these channels make it an invaluable agent for dissecting the role of L-type calcium currents (ICa,L) in a myriad of physiological processes, including cardiac and smooth muscle contraction, neurotransmitter release, and gene expression.[3][4][5][6] In the context of drug discovery and safety pharmacology, patch clamp analysis of this compound's effects is a critical step in assessing the potential for off-target cardiovascular effects of novel chemical entities.[7][8]

This document will guide the user through the essential theoretical and practical considerations for the successful application of this compound in patch clamp experiments, from stock solution preparation to advanced data analysis.

This compound: Key Properties and Considerations

A thorough understanding of this compound's chemical and physical properties is paramount for designing robust and reproducible experiments.

PropertyValueSource(s)
Molecular Weight 346.3 g/mol [9]
Class Dihydropyridine Calcium Channel Blocker[3][4]
Primary Target L-type (CaV1.x) Voltage-Gated Calcium Channels[2][3][4]
Solubility - DMSO: ~30-50 mg/mL- Ethanol: ~3-17 mg/mL- Water: Practically insoluble[9]
Light Sensitivity Highly sensitive to UV and visible light; degrades into nitroso and nitrophenylpyridine derivatives.[10][11][12][13][10][11][12][13]
Storage Store solid at -20°C.[9] Stock solutions should be aliquoted, protected from light, and stored at -20°C for short-term use.[9]

Experimental Design and Preparation

Preparation of this compound Stock Solutions

The poor aqueous solubility of this compound necessitates the use of an organic solvent for stock solution preparation.[9] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating capacity for this compound.

Protocol for 10 mM this compound Stock Solution in DMSO:

  • Weighing: Accurately weigh out 3.46 mg of this compound powder. Note: All handling of solid this compound and its solutions must be performed under low-light conditions or using amber-colored labware to prevent photodegradation.[13]

  • Dissolution: Add the weighed this compound to a light-protected microcentrifuge tube (e.g., an amber tube). Add 1 mL of high-purity DMSO to the tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in light-protected tubes. Store these aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

The final concentration of this compound in the extracellular (bath) solution will depend on the experimental goals and the specific subtype of L-type channel being studied. A typical concentration range for achieving significant to complete block of L-type calcium channels is 1-10 µM.[14][15][16]

Protocol for Preparing a 10 µM Working Solution:

  • Thaw Stock: On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution.

  • Serial Dilution: Perform a serial dilution of the stock solution into your extracellular recording solution. To minimize the final DMSO concentration, a two-step dilution is recommended. For example, first dilute the 10 mM stock 1:100 in extracellular solution to create an intermediate 100 µM solution. Then, dilute this intermediate solution 1:10 to achieve the final 10 µM working concentration.

  • Final DMSO Concentration: It is crucial to maintain the final DMSO concentration at a low, non-biologically active level, typically ≤ 0.1%. Ensure that your vehicle control experiments use the same final DMSO concentration as your this compound-containing solutions.

Patch Clamp Protocol for Assessing this compound Block of L-type Calcium Currents

This protocol outlines the whole-cell voltage-clamp technique for recording L-type calcium currents and assessing their inhibition by this compound.

Solutions and Reagents
  • Extracellular (Bath) Solution (in mM): 135 TEA-Cl, 10 BaCl₂ or CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. Note: Barium (Ba²⁺) is often used as the charge carrier instead of Calcium (Ca²⁺) to increase current amplitude and reduce Ca²⁺-dependent inactivation of the channels, providing a clearer view of voltage-dependent effects.[15]

  • Intracellular (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH. Note: Cesium (Cs⁺) and TEA are used to block potassium channels, which can otherwise contaminate the recording of calcium currents.[15]

  • This compound Working Solution: 10 µM this compound in extracellular solution (prepared as described in section 3.2).

  • Vehicle Control Solution: Extracellular solution containing the same final concentration of DMSO as the this compound working solution.

Experimental Workflow

G cluster_prep Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis prep_cell Prepare Cell Culture/ Tissue Slice pull_pipette Pull & Fire-Polish Patch Pipette (2-5 MΩ) prep_cell->pull_pipette prep_sol Prepare & Filter Solutions (Extracellular, Intracellular, this compound) fill_pipette Fill Pipette with Intracellular Solution prep_sol->fill_pipette pull_pipette->fill_pipette approach Approach Cell & Apply Positive Pressure fill_pipette->approach seal Form Gigaohm Seal (>1 GΩ) approach->seal break_in Rupture Membrane (Go Whole-Cell) seal->break_in stabilize Stabilize Recording (5-10 min) break_in->stabilize record_control Record Baseline ICa,L (Vehicle Perfusion) stabilize->record_control apply_this compound Apply this compound (10 µM) record_control->apply_this compound leak_subtract Leak Subtraction record_control->leak_subtract record_this compound Record ICa,L in Presence of this compound apply_this compound->record_this compound washout Washout with Vehicle Solution record_this compound->washout record_this compound->leak_subtract record_washout Record ICa,L after Washout washout->record_washout record_washout->leak_subtract measure_peak Measure Peak Current Amplitude leak_subtract->measure_peak iv_curve Generate I-V Curves measure_peak->iv_curve dose_response Construct Dose-Response Curve (IC50) measure_peak->dose_response cluster_channel L-type Calcium Channel (α1 subunit) extracellular Extracellular Space channel_closed Resting State Ca²⁺ Blocked intracellular Intracellular Space membrane Cell Membrane channel_open Open State Ca²⁺ Influx channel_closed->channel_open Depolarization channel_inactivated Inactivated State Ca²⁺ Blocked channel_open->channel_inactivated Sustained Depolarization channel_inactivated->channel_closed Repolarization This compound This compound This compound->channel_open High Affinity Binding This compound->channel_inactivated Highest Affinity Binding

Caption: this compound's voltage-dependent mechanism of action.

Data Analysis:

  • Peak Current Inhibition: The primary measure of this compound's effect is the percentage reduction in the peak current amplitude at a given voltage step.

    • % Inhibition = (1 - (Ithis compound / IBaseline)) * 100%

  • Current-Voltage (I-V) Relationship: Plotting the peak current amplitude against the test potential generates an I-V curve. Comparing the I-V curves before and after this compound application provides a comprehensive view of the block across the entire activation range of the channel.

  • Dose-Response Curve: To determine the potency of this compound (IC₅₀), experiments should be repeated with a range of concentrations. The percentage inhibition is then plotted against the logarithm of the this compound concentration, and the data are fitted with a Hill equation.

Troubleshooting and Advanced Considerations

  • Incomplete Block: If 10 µM this compound does not fully block the inward current, consider the presence of other types of voltage-gated calcium channels (e.g., N-type, P/Q-type) that are less sensitive to dihydropyridines.

  • Off-Target Effects: At higher concentrations (>>10 µM), this compound may exhibit non-specific effects on other ion channels, such as certain potassium channels. [17][18]It is always advisable to use the lowest concentration that achieves the desired effect.

  • Photodegradation: Ensure all experiments are conducted with minimal light exposure to maintain the integrity of the this compound solution. [10][11]* Automated Patch Clamp: For higher throughput screening, automated patch clamp systems can be employed. [8][19][20]These platforms allow for the rapid testing of multiple compounds or concentrations, accelerating drug discovery and safety profiling.

By adhering to the principles and protocols outlined in this guide, researchers can confidently and accurately utilize this compound as a pharmacological tool to investigate the function and modulation of L-type calcium channels in their specific experimental systems.

References

  • This compound - Wikipedia. (n.d.). Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

  • Dr.Oracle. (2025, March 28). What is the drug class of this compound (Calcium Channel Blocker)? Retrieved from [Link]

  • BioPharma Notes. (2021, July 8). This compound. Retrieved from [Link]

  • New mechanisms of antiplatelet activity of this compound, an L-type calcium channel blocker. (n.d.). Retrieved from [Link]

  • Effect of this compound on the ion channels formed... : Neurophysiology - Ovid. (n.d.). Retrieved from [Link]

  • This compound Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations. (2017, April 6). Frontiers in Physiology. Retrieved from [Link]

  • This compound facilitates neurotransmitter release independently of calcium channels - PMC. (n.d.). Retrieved from [Link]

  • Photoreactivity of this compound in vitro and in vivo. (n.d.). PubMed. Retrieved from [Link]

  • The Blockade of excitation/contraction Coupling by this compound in Patch-Clamped Rat Skeletal Muscle Cells in Culture. (n.d.). PubMed. Retrieved from [Link]

  • Complex Spectroscopy Studies of this compound Photodegradation - PMC - NIH. (2023, November 10). Retrieved from [Link]

  • Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC - NIH. (n.d.). Retrieved from [Link]

  • This compound inhibits Ca V 1.2 and Ca V 1.3 channels activated by step... (n.d.). ResearchGate. Retrieved from [Link]

  • The Inhibitory Effects of Ca2+ Channel Blocker this compound on Rat Kv2.1 Potassium Channels - PMC - PubMed Central. (2015, April 20). Retrieved from [Link]

  • “Solubility Enhancement Of this compound”. (n.d.). ijrpr. Retrieved from [Link]

  • Medications that Increase Sensitivity to Light. (n.d.). NJ.gov. Retrieved from [Link]

  • This compound Extended-Release Tablets - USP-NF. (2019, November 22). Retrieved from [Link]

  • Scientifica UK. (2016, April 28). LabHacks: 14 sharp tips for patch clamping. Retrieved from [Link]

  • Electrophysiological analysis of the action of this compound and nicardipine on myocardial fibers. (n.d.). PubMed. Retrieved from [Link]

  • Sympathetic modulation of the effect of this compound on myocardial contraction and Ca current in the rat. (n.d.). PubMed. Retrieved from [Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. (n.d.). PubMed Central. Retrieved from [Link]

  • USP Monographs: this compound Extended-Release Tablets. (n.d.). uspbpep.com. Retrieved from [Link]

  • Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Patch clamp electrophysiology steps up a gear. (2005, May 20). European Pharmaceutical Review. Retrieved from [Link]

  • Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres. (n.d.). NIH. Retrieved from [Link]

  • patch-clamp-protocol-final.pdf. (n.d.). Retrieved from [Link]

  • This compound blocks Ca2+ store refilling through a pathway not involving L-type Ca2+ channels in rabbit arteriolar smooth muscle. (n.d.). NIH. Retrieved from [Link]

  • HPLC Application Note: USP method - this compound using Purospher STAR columns. (n.d.). Merck Millipore. Retrieved from [Link]

  • Voltage Clamp – Foundations of Neuroscience. (n.d.). Retrieved from [Link]

  • Voltage clamp and patch clamp electrophysiology methods for studying ion channels. (2024, April 14). Retrieved from [Link]

  • Determination of this compound in Pharmaceutical Preparations by Square Wave Voltammetry Method. (2024, December 31). DergiPark. Retrieved from [Link]

  • [Research on this compound patch]. (n.d.). PubMed. Retrieved from [Link]

  • Troubleshooting patch clamping. (n.d.). G23 Instruments. Retrieved from [Link]

  • What to do if a patient experiences blurred vision while taking this compound (calcium channel blocker)? (2025, July 3). Dr.Oracle. Retrieved from [Link]

Sources

Application Notes & Protocols: Nifedipine Administration in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Rationale for Preclinical Nifedipine Studies

This compound, a dihydropyridine calcium channel blocker, is a cornerstone therapy for hypertension.[1][2][3] Its primary mechanism involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance.[1][4][5] To understand its therapeutic potential, characterize its pharmacokinetic/pharmacodynamic (PK/PD) relationships, and investigate its effects on end-organ damage, robust and well-controlled preclinical studies are essential. Animal models of hypertension provide an invaluable platform for this research, allowing for experimental strategies that are impractical in human subjects.[6]

This guide provides an in-depth overview and detailed protocols for the administration of this compound in common rodent models of hypertension. It is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Mechanism of Action: How this compound Induces Vasodilation

The contractility of vascular smooth muscle cells (VSMCs) is critically dependent on intracellular calcium (Ca²⁺) concentrations.[7] Under hypertensive stimuli, depolarization of the VSMC membrane activates L-type voltage-gated Ca²⁺ channels (L-VDCCs), also known as Cav1.2 channels.[7] This activation permits the influx of extracellular Ca²⁺.[8][9] The rise in intracellular Ca²⁺ leads to its binding with calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.

This compound selectively blocks these L-type calcium channels, inhibiting the influx of Ca²⁺.[1] This action reduces the activation of MLCK, promoting vasodilation, decreasing systemic vascular resistance, and ultimately lowering blood pressure.[1][4]

Nifedipine_Mechanism cluster_VSCM Vascular Smooth Muscle Cell Depol Membrane Depolarization LType L-Type Ca²⁺ Channel (Cav1.2) Depol->LType Activates Ca_Influx Ca²⁺ Influx LType->Ca_Influx Allows Calmodulin Calmodulin Ca_Influx->Calmodulin Binds to MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Myosin->Myosin_P Contraction Vasoconstriction Myosin_P->Contraction Leads to This compound This compound This compound->LType Blocks

Caption: this compound's mechanism of action in vascular smooth muscle cells.

Choosing the Right Animal Model of Hypertension

The selection of an appropriate animal model is critical and depends on the specific research question. Different models recapitulate different aspects of human hypertension.

Model Induction Method Key Characteristics Advantages Disadvantages
Spontaneously Hypertensive Rat (SHR) Genetic; selective inbreeding of Wistar-Kyoto (WKY) rats.[10]Polygenic, develops hypertension gradually. Ideal model for essential hypertension.[10]Clinically relevant model of essential hypertension; gradual onset.Genetic background may influence drug metabolism.
DOCA-Salt Model Unilateral nephrectomy followed by administration of deoxycorticosterone acetate (DOCA) and high-salt (1% NaCl) drinking water.[6][11]Volume-dependent, low-renin hypertension with a neurogenic component.[6][12] Mimics salt-sensitive hypertension.[13]Rapid and robust hypertension development.Invasive surgical procedure required; not a model of essential hypertension.
Angiotensin II (Ang II) Infusion Continuous subcutaneous infusion of Ang II via an osmotic minipump.[14][15][16]High-renin, vasoconstriction-driven hypertension.[17]Highly reproducible; directly tests the renin-angiotensin system.[16][18]Requires surgery for pump implantation; may not reflect all aspects of chronic hypertension.[15]

Protocols for this compound Administration

Part A: Preparation of this compound Formulation for Oral Gavage

This compound is poorly soluble in water, making formulation a critical step for ensuring accurate and consistent dosing.[19]

Materials:

  • This compound powder (Sigma-Aldrich or equivalent)

  • Vehicle: Polyethylene glycol 400 (PEG 400), or a suspension in 0.5% carboxymethylcellulose (CMC-Na).[10][20]

  • Amber vials or tubes (this compound is light-sensitive)

  • Vortex mixer and/or sonicator

  • Analytical balance

Protocol:

  • Determine Dosage: Based on literature, a common dose for chronic studies in SHR is 30-50 mg/kg/day.[21][22] For acute dose-response studies, lower intravenous doses (e.g., starting at 0.05 mg/kg) are used.[23]

  • Calculate Formulation: Calculate the total amount of this compound and vehicle needed for the entire study cohort, including a small overage. For a 10 mg/mL stock solution, dissolve 100 mg of this compound in a final volume of 10 mL of vehicle.

  • Solubilization (PEG 400 Vehicle):

    • Weigh the required amount of this compound powder and place it in an amber vial.

    • Add the calculated volume of PEG 400.

    • Vortex vigorously for 2-3 minutes. Gentle warming (37°C) may aid dissolution.

    • Causality: PEG 400 is an effective solvent for lipophilic compounds like this compound, enhancing its bioavailability for oral administration.[19][20]

  • Suspension (0.5% CMC-Na Vehicle):

    • Weigh the required amount of this compound powder.

    • Prepare a 0.5% CMC-Na solution in distilled water.

    • Gradually add the this compound powder to the CMC-Na solution while vortexing to create a homogenous suspension.[10]

    • Self-Validation: Ensure the suspension is vortexed immediately before each gavage to ensure uniform concentration.

  • Storage: Store the final preparation at 4°C, protected from light. Prepare fresh solutions weekly to ensure stability.

Part B: Administration via Oral Gavage

Oral gavage is the most common route for chronic administration in rodent studies.

Protocol:

  • Animal Handling: Gently restrain the rat or mouse. Proper handling technique is crucial to minimize stress, which can acutely affect blood pressure.

  • Dose Calculation: Calculate the exact volume to be administered based on the animal's most recent body weight.

  • Gavage:

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the animal's snout to the last rib to estimate the correct insertion depth.

    • Gently insert the needle into the esophagus and deliver the dose smoothly.

    • Observe the animal for a few minutes post-administration to ensure no adverse effects.

  • Control Group: A vehicle-only control group must be included in the experimental design. This group should receive the same volume of vehicle (e.g., PEG 400 or 0.5% CMC-Na) via the same administration schedule. This is a critical self-validating step to distinguish the effects of the drug from the vehicle and the gavage procedure itself.

Measuring Blood Pressure: The Primary Endpoint

Accurate blood pressure measurement is the cornerstone of hypertension research. The two most common methods are non-invasive tail-cuff plethysmography and invasive radiotelemetry.[24]

Method Principle Advantages Disadvantages
Tail-Cuff Plethysmography An inflatable cuff occludes blood flow in the tail, and a sensor detects the pressure at which blood flow returns upon deflation.[25][26]Non-invasive, cost-effective, high-throughput.[25][27]Requires animal restraint and warming, which can induce stress and alter blood pressure.[24][27] Diastolic pressure measurement is less reliable.[24]
Radiotelemetry A catheter is surgically implanted into an artery (e.g., carotid or femoral) connected to a transmitter. It provides continuous, direct blood pressure readings in conscious, freely moving animals.[24]"Gold standard" for accuracy; allows for continuous 24-hour monitoring and assessment of diurnal rhythms. Reduces stress artifacts.[24][27]Invasive surgery required, expensive, lower throughput.
Protocol: Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)

This protocol outlines a standardized procedure to minimize variability and stress-induced artifacts.

Materials:

  • Tail-cuff blood pressure system (e.g., CODA, Kent Scientific)[26][27]

  • Animal restrainers

  • Warming platform

Protocol:

  • Acclimatization (Crucial Step):

    • For at least 3-5 days prior to the first measurement, acclimatize the animals to the procedure.

    • Place the animals in the restrainers on the warming platform for 15-20 minutes each day without taking any measurements.

    • Causality: This habituation period is essential to reduce the stress response associated with restraint and handling, which can artificially elevate blood pressure and heart rate.[27]

  • Experimental Setup:

    • Conduct measurements in a quiet, isolated room at the same time each day to minimize environmental variability.

    • Pre-warm the platform to the manufacturer's recommended temperature (e.g., 33-35°C) to ensure adequate blood flow to the tail.[27]

  • Measurement:

    • Place the animal in the appropriate restrainer and position the occlusion and volume-pressure recording (VPR) cuffs on its tail.

    • Allow the animal to habituate for 5-10 minutes on the warm platform before initiating readings.[27]

    • Perform a set of measurement cycles (e.g., 15-20 cycles). The first 5 cycles are typically considered "acclimation" cycles and are discarded.[27]

    • The system software will calculate the average systolic and diastolic blood pressure from the valid subsequent readings.

  • Self-Validation:

    • Always measure baseline blood pressure for several days before starting drug administration to ensure a stable hypertensive phenotype.

    • Monitor readings for consistency. High variability between readings for a single animal may indicate excessive movement or stress.

Caption: General experimental workflow for a chronic this compound study.

Data Analysis and Expected Outcomes

  • Acute Studies: In SHR, intravenous this compound administration causes a rapid, dose-dependent decrease in blood pressure.[23][28]

  • Chronic Studies: Long-term oral administration of this compound is expected to significantly lower systolic blood pressure compared to the vehicle-treated hypertensive controls.[21][22] In some studies, this compound treatment can prevent the progressive rise in blood pressure seen in developing SHR.[21]

  • Pharmacodynamic Effects: The antihypertensive effect of this compound is often directly correlated with its plasma concentration.[20][29] Nanoparticle formulations have been shown to provide a more sustained release and prolonged antihypertensive effect compared to solutions.[20][29]

  • End-Organ Effects: Chronic treatment may also attenuate cardiac remodeling and fibrosis, sometimes independently of its full antihypertensive effect, possibly through antioxidant mechanisms.[30]

References

  • Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and R
  • What is the mechanism of this compound? (2024).
  • What is the role of this compound in managing hypertension? (2025). Dr.Oracle.
  • Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse. (n.d.). AHA Journals.
  • This compound--studies on its mechanism of action and interaction with other circulatory control mechanisms in man. (1983). PubMed.
  • This compound. (n.d.). Wikipedia.
  • A New Metabotropic Role for L-type Ca2+ Channels in Vascular Smooth Muscle Contraction. (2025).
  • Dominant role of smooth muscle L-type calcium channel Cav1.
  • Vascular smooth muscle L-type calcium channel calcium sparklets.... (n.d.).
  • L-type voltage-gated Ca2+ channels modulate expression of smooth muscle differentiation marker genes via a rho kinase/myocardin/SRF-dependent mechanism. (n.d.). PubMed.
  • About this compound. (2022). NHS.
  • Development of the Deoxycorticosterone Acetate (DOCA)
  • Deoxycorticosterone Acetate–Salt R
  • Angiotensin II–Induced Hypertension. (n.d.). AHA Journals.
  • Rat Model of DOCA-Salt-Induced Hypertension. (n.d.).
  • Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model. (2025).
  • Techniques for Noninvasive Blood Pressure Monitoring. (n.d.). Kent Scientific.
  • The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflamm
  • Exploring the multiple effects of this compound and captopril administration in spontaneously hypertensive rats through pharmacokinetic‐pharmacodynamic analyses. (n.d.). PubMed Central.
  • Effect of chronic this compound treatment on blood pressure and adrenergic responses of isolated mesenteric artery in young rats with developing spontaneous hypertension. (n.d.). PubMed.
  • A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II. (2025). PubMed.
  • Blood pressure measurement in mice: tail-cuff or telemetry? (2019). PubMed.
  • Effect of Gut Microbiota on the Pharmacokinetics of this compound in Spontaneously Hypertensive R
  • Application Notes: Inducing Hypertension in Animal Models Using Angiotensin II Acet
  • CODA HT Setup and Use. (2022). YouTube.
  • The antihypertensive effect of orally administered this compound-loaded nanoparticles in spontaneously hypertensive r
  • Angiotensin II-induced Hypertension Mouse Model. (n.d.). InnoSer.
  • Angiotensin II causes hypertension and cardiac hypertrophy through its receptors in the kidney. (2006). PNAS.
  • This compound-Sensitive Blood Pressure Component in Hypertensive Models Characterized by High Activity of Either Sympathetic Nervou. (n.d.). Physiological Research.
  • Long-term administration of this compound attenuates cardiac remodeling and diastolic heart failure in hypertensive r
  • This compound in the long-term management of hypertensive heart disease. (n.d.). PubMed.
  • The antihypertensive effect of orally administered this compound-loaded nanoparticles in spontaneously hypertensive rats. (2025).
  • This compound Suppresses Self-Injurious Behaviors in Animals. (n.d.). PMC - PubMed Central.
  • Improving the dissolution and bioavailability of this compound using solid dispersions and solubilizers. (n.d.). PubMed.
  • Diminished responses to this compound imply severe end-organ damage in spontaneously hypertensive r

Sources

Navigating Nifedipine Delivery for In Vivo Research: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Imperative of Effective Nifedipine Delivery

This compound, a potent L-type calcium channel blocker, is a cornerstone in cardiovascular research, primarily for its vasodilatory and antihypertensive effects.[1] However, its utility in in vivo research is frequently hampered by significant formulation and delivery challenges. As a Biopharmaceutics Classification System (BCS) Class II drug, this compound exhibits high permeability but suffers from poor aqueous solubility.[2][3] This inherent hydrophobicity complicates the development of formulations that can achieve consistent and predictable bioavailability. Furthermore, this compound is susceptible to extensive first-pass metabolism in the liver and intestines, which can significantly reduce its systemic exposure after oral administration.[4][5][6] The compound is also notoriously sensitive to photodegradation, necessitating careful handling throughout the experimental process.[4][7]

This guide provides a comprehensive overview of established and novel methods for this compound delivery in preclinical research. We will delve into the practical considerations behind vehicle selection, formulation strategies, and administration routes, offering detailed protocols to empower researchers to achieve reliable and reproducible results.

Physicochemical Properties & Formulation Fundamentals

A thorough understanding of this compound's properties is paramount for successful in vivo studies.

PropertyValue/CharacteristicImplication for In Vivo Delivery
Solubility Poorly water-soluble (5-6 µg/mL)[3]Requires solubilization strategies such as co-solvents, surfactants, or complexing agents.[8][9][10]
Permeability HighFacilitates absorption across biological membranes once in solution.
LogP ~2.5Lipophilic nature contributes to poor aqueous solubility but aids in membrane transport.
Stability Sensitive to lightAll procedures must be conducted under yellow or sodium light to prevent degradation.[4][7]
Metabolism Extensive first-pass effect[4][5][6]Oral bioavailability can be low and variable. Alternative routes or advanced formulations may be needed.

The primary hurdle in formulating this compound is overcoming its low aqueous solubility. Common strategies employed in research settings include:

  • Co-solvents: Utilizing a water-miscible organic solvent to dissolve the compound before dilution with an aqueous vehicle.[8]

  • Surfactant-based systems: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.

  • Lipid-based formulations: Dissolving or suspending this compound in oils or creating self-emulsifying drug delivery systems (SEDDS).[8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[8]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[11]

Conventional Delivery Methods: Protocols and Considerations

The choice of administration route is dictated by the research question, the desired pharmacokinetic profile, and the animal model.

Oral Gavage (p.o.)

Oral administration is a common and physiologically relevant route. However, due to this compound's extensive first-pass metabolism, this route can lead to variable and often low systemic exposure.[5]

Protocol: this compound Suspension for Oral Gavage in Rodents

  • Vehicle Preparation: A common vehicle is 0.5% carboxymethylcellulose (CMC) in water. To prepare, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping. Allow the solution to hydrate for several hours or overnight at 4°C.

  • This compound Suspension:

    • Weigh the required amount of this compound powder. For a dose of 10 mg/kg in a 250g rat with a dosing volume of 5 mL/kg, you would need 2.5 mg of this compound.

    • To aid in wetting and prevent aggregation, create a paste by triturating the this compound powder with a small amount of a surfactant like Tween 80 (e.g., 1-2 drops).[8]

    • Gradually add the 0.5% CMC vehicle to the paste while continuously triturating to achieve a uniform suspension.[8]

    • Ensure the final volume is accurate for the desired concentration.

  • Administration:

    • Gently restrain the animal.

    • Use a proper-sized gavage needle (e.g., 18-20 gauge for rats, 22-24 gauge for mice) with a ball tip to prevent injury.

    • Measure the distance from the animal's snout to the last rib to ensure proper placement in the stomach.

    • Administer the suspension slowly and carefully.

  • Important Considerations:

    • Always prepare the suspension fresh and protect it from light.

    • Continuously stir the suspension during dosing to ensure homogeneity.

    • A study in rats used this compound dissolved in corn oil for oral administration.[12] Another study administered a low-dose of this compound (1.5 mg·kg−1·d−1) via oral gavage in saline solution to mice for 6 weeks.[13]

Intraperitoneal (i.p.) Injection

Intraperitoneal injection bypasses the gastrointestinal tract and first-pass metabolism, often leading to higher bioavailability compared to oral administration.[5]

Protocol: this compound Solution for Intraperitoneal Injection in Mice

This protocol is adapted from a study investigating the effects of this compound on dystrophic mice.[14]

  • Stock Solution Preparation (under dark conditions):

    • Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 17 mg/mL).[14]

  • Final Dilution:

    • On the day of injection, dilute the stock solution in sterile saline (0.9% NaCl) to the final desired concentration (e.g., 0.2 mg/mL for a 1 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume).[14]

    • The final concentration of ethanol should be minimized to avoid toxicity.

  • Administration:

    • Restrain the mouse and locate the lower abdominal quadrant.

    • Insert a 25-27 gauge needle at a shallow angle to avoid puncturing internal organs.

    • Inject the solution slowly.

  • Causality Behind Choices:

    • The use of ethanol as a co-solvent is necessary to dissolve the lipophilic this compound.[15]

    • Dilution in saline is crucial to make the solution more physiologically compatible and to administer an accurate dose volume.[15]

Intravenous (i.v.) Infusion

Intravenous administration provides 100% bioavailability and allows for precise control over plasma concentrations. This route is ideal for pharmacokinetic studies and for investigating direct cardiovascular effects.

Protocol: this compound for Intravenous Infusion in Rats

This protocol is based on a study examining the sympathoinhibitory effects of this compound.[16]

  • Vehicle/Solvent Preparation: The study cited used a solvent of 15% polyethylene glycol 400, 15% ethanol, and 70% saline.

  • This compound Solution Preparation:

    • Dissolve this compound in the prepared solvent to achieve the desired concentration for infusion.

    • Doses used in the study were 50 µg·kg⁻¹·h⁻¹ and 100 µg·kg⁻¹·h⁻¹.[16]

  • Surgical Preparation:

    • Anesthetize the rat.

    • Cannulate the jugular vein for infusion and the carotid or femoral artery for blood pressure monitoring and blood sampling.

  • Administration:

    • Connect the jugular vein catheter to a calibrated infusion pump.

    • Infuse the this compound solution at a constant rate (e.g., 2-4 µL·min⁻¹·200 g⁻¹).[16]

  • Important Considerations:

    • All procedures involving the this compound solution should be performed under yellow light.[16]

    • Continuous monitoring of vital signs (blood pressure, heart rate) is essential.

Subcutaneous (s.c.) Injection

Subcutaneous injection can provide a slower absorption and more sustained release profile compared to i.p. or i.v. routes.

Protocol: this compound Formulation for Subcutaneous Injection in Mice

This protocol is derived from a study on fear memory extinction.[17]

  • Vehicle Preparation: The vehicle used was 10% Cremophor EL in 90% Phosphate Buffered Saline (PBS).

  • This compound Formulation:

    • Sonicate this compound powder into 100% Cremophor EL to create a stock concentration (e.g., 80 mg/mL).[17]

    • Add PBS to the sonicated mixture to achieve the final injection vehicle and desired this compound concentration.[17]

  • Administration:

    • Pinch the loose skin on the back of the neck.

    • Insert a 25-27 gauge needle into the tented skin and inject the formulation.

  • Rationale: Cremophor EL is a non-ionic surfactant used to solubilize poorly water-soluble drugs for parenteral administration.

Advanced and Novel Delivery Systems

To overcome the limitations of conventional methods, researchers have explored various advanced delivery systems for this compound.

Transdermal Delivery

Transdermal patches offer a non-invasive method for sustained, controlled drug delivery, bypassing first-pass metabolism.[4][18] Research has focused on developing proniosome-based systems and patches with penetration enhancers to improve skin permeation.[7][18][19][20][21]

  • Proniosomes: These are dry formulations that, upon hydration, form niosomes (vesicles composed of non-ionic surfactants) which can encapsulate this compound and enhance its delivery across the skin.[4][7][18]

  • Penetration Enhancers: Chemicals like DMSO and plasticizers like glycerol have been incorporated into patch formulations to increase the flux of this compound through the skin.[19][20][21]

Controlled-Release Oral Formulations

To prolong the therapeutic effect and reduce dosing frequency, various controlled-release oral formulations are being investigated.

  • Osmotic Pump Tablets: These systems release the drug at a zero-order rate, providing constant plasma concentrations.[22][23]

  • Matrix Tablets: this compound is embedded in a polymer matrix (e.g., hydroxypropyl methylcellulose - HPMC) that controls the rate of drug release.[24][25]

  • Gastroretentive Systems: These are designed to remain in the stomach for an extended period, allowing for prolonged drug release and absorption in the upper gastrointestinal tract.[26]

Comparative Summary of Delivery Methods

Delivery RouteVehicle/Formulation ExamplesTypical Dose Range (Rodent)AdvantagesDisadvantages
Oral Gavage Corn oil[12], 0.5% CMC, Saline[13]1.5 - 10 mg/kg[12][13]Physiologically relevant, easy to perform.Low/variable bioavailability due to first-pass metabolism.[5]
Intraperitoneal Ethanol/Saline[14]1 - 5 mg/kg[14][27]Bypasses first-pass metabolism, rapid absorption.Potential for local irritation, risk of organ puncture.
Intravenous PEG/Ethanol/Saline[16]50 - 100 µg/kg/hr (infusion)[16]100% bioavailability, precise dose control.Requires surgery, anesthesia, and specialized equipment.
Subcutaneous Cremophor EL/PBS[17]15 - 30 mg/kg[17]Slower absorption, sustained effect.Potential for local irritation, limited volume.
Transdermal Proniosomes, HPMC/Eudragit patches[18][21]N/A (formulation dependent)Non-invasive, avoids first-pass metabolism, sustained delivery.[4]Limited by skin permeability, potential for skin irritation.[18][20]

Visualizing the Workflow

A typical experimental workflow for an in vivo study involving this compound is outlined below.

G cluster_prep Preparation Phase cluster_admin Administration & Monitoring cluster_analysis Analysis Phase prep_formulation Formulation Preparation (Under yellow light) administer This compound Administration (Selected Route) prep_formulation->administer animal_prep Animal Acclimatization & Preparation animal_prep->administer monitor In-life Monitoring (e.g., Blood Pressure, Behavior) administer->monitor sampling Sample Collection (Blood, Tissues) monitor->sampling bioanalysis Bioanalysis (e.g., HPLC, LC-MS/MS) sampling->bioanalysis data_analysis Data Analysis & Interpretation bioanalysis->data_analysis

Caption: Experimental workflow for in vivo this compound studies.

Conclusion and Future Directions

The successful in vivo application of this compound hinges on overcoming its inherent physicochemical challenges. For standard preclinical studies, parenteral routes like intraperitoneal or intravenous administration offer more reliable bioavailability than oral gavage, though the choice must align with the experimental goals. The development of advanced formulations, such as nanosuspensions and controlled-release systems, holds significant promise for improving the oral bioavailability and therapeutic utility of this compound.[3][11] As research progresses, these novel delivery strategies will be instrumental in fully elucidating the therapeutic potential of this compound in a variety of disease models.

References

  • Yasam, V. R., Jakki, S. L., Natarajan, J., Venkatachalam, S., Kuppusamy, G., Sood, S., & Jain, K. (2016). A novel vesicular transdermal delivery of this compound – preparation, characterization and in vitro/in-vivo evaluation. Journal of Drug Delivery Science and Technology, 35, 128-137. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]

  • Yasam, V. R., et al. (2014). A novel vesicular transdermal delivery of this compound – preparation, characterization and in vitro/in-vivo evaluation. Taylor & Francis Online. [Link]

  • Unknown. (2014). Development and In-Vitro / In-Vivo Assessment of Extended Release Tablets of this compound. Semantic Scholar. [Link]

  • Shokati, T., et al. (2000). Sympathoinhibition by Central and Peripheral Infusion of this compound in Spontaneously Hypertensive Rats. Hypertension, 36(5), 853-857. [Link]

  • Liu, L., et al. (2000). Evaluation of monolithic osmotic tablet system for this compound delivery in vitro and in vivo. Drug Development and Industrial Pharmacy, 26(7), 683-689. [Link]

  • ResearchGate. (n.d.). This compound in vivo delivery profiles of osmotic controlled-release tablets under fasting conditions estimated by different methods.. ResearchGate. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters of this compound in Wistar rats and SHRs by UPLC-MS/MS.. ResearchGate. [Link]

  • Yasam, V. R., et al. (2014). A novel vesicular transdermal delivery of this compound – preparation, characterization and in vitro / in-vivo evaluation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Drug Delivery Strategies for Poorly Water-Soluble Drugs. ResearchGate. [Link]

  • Sankar, V., et al. (2009). Design and Evaluation of this compound Transdermal Patches. Indian Journal of Pharmaceutical Sciences, 71(5), 508-512. [Link]

  • Altamirano, F., et al. (2013). This compound Treatment Reduces Resting Calcium Concentration, Oxidative and Apoptotic Gene Expression, and Improves Muscle Function in Dystrophic mdx Mice. PLOS ONE, 8(10), e75021. [Link]

  • Sereda, T. J., et al. (1998). Extrahepatic first-pass metabolism of this compound in the rat. Journal of Pharmacy and Pharmacology, 50(2), 181-186. [Link]

  • Kapsi, S. G., & Bimpasis, A. V. (2016). Deciphering this compound in vivo delivery from modified release dosage forms: Identification of food effect. European Journal of Pharmaceutical Sciences, 92, 159-167. [Link]

  • Chen, Y., et al. (2022). Low-dose this compound rescues impaired endothelial progenitor cell-mediated angiogenesis in diabetic mice. Cell Communication and Signaling, 20(1), 108. [Link]

  • Nenadović, M., et al. (2019). Immediate-Release this compound Binary Dry Powder Mixtures with Nanocellulose Featuring Enhanced Solubility and Dissolution Rate. Pharmaceutics, 11(1), 33. [Link]

  • Lange, M. D., et al. (2012). Selective and protracted effect of this compound on fear memory extinction correlates with induced stress response. Learning & Memory, 19(9), 417-425. [Link]

  • McDaid, D. M., & Deasy, P. B. (1996). An investigation into the transdermal delivery of this compound. Pharmaceutica Acta Helvetiae, 71(4), 253-258. [Link]

  • Unknown. (n.d.). Formulation and Evaluation of this compound Transdermal Drug Delivery Systems. Semantic Scholar. [Link]

  • Boyd, B. J., et al. (2018). Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration of poorly soluble (and soluble) drugs. International Journal of Pharmaceutics, 538(1-2), 150-162. [Link]

  • Schor, N., et al. (1995). This compound prevents renal injury in rats with chronic nitric oxide inhibition. Hypertension, 25(4 Pt 1), 546-550. [Link]

  • Franc-Guimond, J., et al. (1992). This compound kinetics in the rat and relationship between its serum concentrations and uterine and cardiovascular effects. Journal of Pharmacy and Pharmacology, 44(5), 389-394. [Link]

  • Patel, V. F., et al. (2019). Formulation, Optimization, and In vivo Evaluation of Gastroretentive Drug Delivery System of this compound for the Treatment of Preeclampsia. AAPS PharmSciTech, 20(5), 188. [Link]

  • Unknown. (n.d.). Formulation development of this compound controlled-release coated tablets. Semantic Scholar. [Link]

  • Vemula, V. R. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech, 16(5), 985-994. [Link]

  • Unknown. (n.d.). Formulation and in vitro evaluation of this compound- controlled release tablet. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Formulation and Evaluation of this compound transdermal Patches. ResearchGate. [Link]

  • Wang, X. D., et al. (2007). [Effect of kaempferol on the pharmacokinetics of this compound in rats]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 32(13), 1334-1337. [Link]

  • Kleinbloesem, C. H., et al. (1984). Pharmacokinetics and metabolism of this compound. Clinical Pharmacology and Therapeutics, 35(6), 742-749. [Link]

  • Zhang, Y., et al. (2020). A Liposomal Formulation for Improving Solubility and Oral Bioavailability of this compound. Molecules, 25(2), 338. [Link]

  • Kumar, P., & Chandrasekhar, K. (2018). Formulation and in vitro and in vivo characterization of this compound stabilized nanosuspensions by nanoprecipitation method. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2020). A Liposomal Formulation for Improving Solubility and Oral Bioavailability of this compound. Molecules (Basel, Switzerland), 25(2), 338. [Link]

  • Emara, L. H., et al. (2002). Improving the dissolution and bioavailability of this compound using solid dispersions and solubilizers. Drug Development and Industrial Pharmacy, 28(7), 795-807. [Link]

  • Tran, H. T., et al. (2019). Improvement in Solubility and Absorption of this compound Using Solid Solution: Correlations between Surface Free Energy and Drug Dissolution. Pharmaceutics, 11(7), 316. [Link]

  • Singh, S., et al. (2025). Solubility Enhancement Of this compound. International Journal of Research Publication and Reviews, 6(1), 4382-4386. [Link]

  • Jinnah, H. A., et al. (2006). This compound suppresses self-injurious behaviors in animals. Neuropsychobiology, 53(1), 38-46. [Link]

  • Jinnah, H. A., et al. (2006). This compound suppresses self-injurious behaviors in animals. Neuropsychobiology, 53(1), 38-46. [Link]

  • Kobayashi, T., et al. (2014). This compound prevents vascular endothelial dysfunction in a mouse model of obesity and type 2 diabetes, by improving eNOS dysfunction and dephosphorylation. Journal of Pharmacological Sciences, 125(2), 196-205. [Link]

Sources

Nifedipine treatment duration for chronic in vitro studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Nifedipine Treatment Duration for Chronic In Vitro Studies Audience: Researchers, scientists, and drug development professionals.

Guide to Designing and Executing Chronic In Vitro Studies with this compound

Introduction: Beyond Acute Vasodilation

This compound, a dihydropyridine L-type calcium channel blocker, is a cornerstone therapeutic for hypertension and angina.[1][2] Its primary mechanism involves blocking the influx of extracellular calcium into vascular smooth muscle and myocardial cells, leading to vasodilation.[1][2][3] However, a growing body of in vitro research reveals that this compound possesses a range of pleiotropic effects that manifest over longer exposure durations. These chronic effects, often independent of its acute channel-blocking activity, include the modulation of cell proliferation, differentiation, apoptosis, and oxidative stress.[4][5][6]

This guide provides a framework for designing, executing, and interpreting chronic in vitro studies with this compound. We move beyond simple dose-response curves to explore the critical, and often overlooked, variable of time. Understanding the interplay between this compound concentration and treatment duration is paramount for modeling clinically relevant cellular responses and uncovering novel mechanisms of action.

The Rationale for Chronic Exposure: Unveiling Time-Dependent Effects

Chronic in vitro studies aim to mimic sustained drug exposure in a patient, revealing cellular adaptations and long-term signaling changes that are not observable in acute experiments (minutes to hours). The choice of treatment duration is therefore a critical experimental parameter dictated by the biological question at hand.

  • Intermediate Duration (24 - 72 hours): This timeframe is suitable for investigating processes like the induction of apoptosis or early changes in protein expression related to cell cycle control. For instance, treatment of vascular smooth muscle cells (VSMCs) from spontaneously hypertensive rats with 50 µM this compound for 24 hours was sufficient to induce significant apoptosis, a response that took 72 hours to manifest in cells from normotensive rats.[5]

  • Long-Term Duration (5 days to several weeks): This duration is essential for studying complex cellular reprogramming, such as differentiation, resistance development, or cumulative effects on the extracellular matrix. A 5-day treatment with 10 µM this compound was shown to inhibit DNA synthesis and cell proliferation in aortic fibroblasts, with distinct effects on the cell cycle compared to a 1-day treatment.[7] In cancer research, long-term exposure models are used to generate drug-resistant cell lines, which can take weeks or months of continuous or pulsed treatment.[8]

  • Extended Duration (Months): While less common, some studies require extended treatment periods to investigate phenomena like cellular selection and adaptation, where a subset of cells with a growth advantage may be selected over time.[9]

Designing a Chronic this compound Study: A Step-by-Step Workflow

A successful chronic study requires careful planning that accounts for the drug's properties and the dynamic nature of cell culture.

G cluster_plan Phase 1: Experimental Design cluster_execute Phase 2: Execution & Monitoring cluster_analyze Phase 3: Endpoint Analysis A Select Appropriate Cell Model (e.g., VSMC, Endothelial, Neuronal, Cancer) B Determine this compound Concentration (Based on literature and dose-response tests) A->B C Define Treatment Duration (Based on biological question: days, weeks) B->C D Prepare this compound Stock & Working Solutions (Protect from light) C->D Proceed to Execution E Seed Cells at Low Density (To prevent premature confluence) D->E F Implement Treatment Schedule (Regular media changes with fresh drug) E->F G Monitor Cell Health & Confluency (Regular microscopic observation) F->G H Harvest Cells at Predetermined Timepoints G->H Proceed to Analysis I Perform Endpoint Assays (e.g., Proliferation, Western Blot, qPCR) H->I J Analyze and Interpret Data (Compare to vehicle control over time) I->J

Caption: Workflow for designing and executing chronic this compound studies.

Key Consideration: this compound Stability and Handling

This compound is highly sensitive to light.[10][11] Exposure to daylight or UV light can cause rapid degradation into inactive derivatives.[10][11]

  • ACTION: All stock solutions and culture plates containing this compound must be protected from light. Use amber tubes for storage and keep plates covered with foil or in a light-protected incubator.

  • ACTION: this compound is practically insoluble in water but can be dissolved in DMSO or ethanol to create a concentrated stock solution.[11] Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%).

Selecting this compound Concentration and Treatment Duration

The optimal concentration and duration are interdependent and application-specific. A preliminary dose-response experiment is recommended to determine the cytotoxic threshold in your specific cell model.

Table 1: Examples of this compound Concentrations and Durations in Chronic In Vitro Studies

Cell TypeConcentrationDurationObserved EffectReference
Aortic Fibroblasts (Rat)10 µM1 and 5 daysInhibition of DNA synthesis and cell proliferation.[7][7]
Vascular Smooth Muscle Cells (VSMC)50 µM24 - 72 hoursInduction of apoptosis.[5][5]
Endothelial Progenitor Cells (EPCs)1 µM24 hoursIncreased cell viability and resistance to H₂O₂-induced apoptosis.[12][12]
Porcine Endothelial Cells1 µM48 hoursIncreased nitric oxide (NO) bioavailability via antioxidant effects.[13][14][15][13][14][15]
Human Gingival Fibroblasts1000 ng/mL (~2.9 µM)24 hoursDownregulation of metalloproteinase genes, potentially inhibiting collagen degradation.[16][16]
Breast Cancer Cells (MDA-MB-231)10 µM48 hoursIncreased expression of ANGPTL7 gene, promoting proliferation.[17][17]
PC12 Neuronal Cells1-100 µMUp to 5 hoursNeuroprotection against oxygen-glucose deprivation.[18][19][18][19]
A549 Lung Cells (Hypoxic)10 µM6 - 24 hoursIncreased expression of Nrf2, a key antioxidant response element.[20][20]

Key Signaling Pathways Modulated by Chronic this compound Exposure

Chronic this compound treatment can influence several key signaling pathways, often in a cell-type-specific manner. In vascular smooth muscle cells, a primary target in hypertension, this compound has been shown to inhibit pathways that control pathological proliferation and dedifferentiation.

G This compound This compound (Chronic Exposure) CaChannel L-type Ca²⁺ Channel This compound->CaChannel Inhibits Akt Akt Signaling CaChannel->Akt Modulates ERK MEK-ERK Pathway CaChannel->ERK Modulates Proliferation Cell Proliferation & Growth Akt->Proliferation Promotes Dedifferentiation VSMC Dedifferentiation (e.g., ↓ SM-MHC, ↑ NM-MHC) Akt->Dedifferentiation Promotes ERK->Proliferation Promotes

Caption: this compound's inhibitory effect on VSMC proliferation via Akt/ERK.

Studies have demonstrated that this compound can suppress the phosphorylation and activation of Akt and ERK signaling in VSMCs.[4][21] This action inhibits the dedifferentiation of VSMCs from a contractile to a synthetic phenotype, a key event in the development of atherosclerosis and neointimal hyperplasia.[4][22] Specifically, this compound treatment was found to suppress the increase in phospho-Akt expression for as long as 24 hours after the induction of dedifferentiation.[4]

Protocols for Chronic this compound Treatment

Protocol 1: General Long-Term Culture with this compound (e.g., 7-14 Days)

This protocol provides a basic framework for maintaining cell cultures with consistent this compound exposure over an extended period.

Materials:

  • Cell line of interest (e.g., primary human aortic smooth muscle cells)

  • Complete growth medium

  • This compound powder

  • DMSO (or other suitable solvent)

  • Sterile, light-blocking microcentrifuge tubes (e.g., amber tubes)

  • Tissue culture plates/flasks

  • Aluminum foil

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot into amber microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells at a low density (e.g., 20-30% confluency) to ensure they do not become over-confluent before the final timepoint.

  • Initial Treatment: Allow cells to adhere for 24 hours. Prepare fresh working solutions of this compound in complete growth medium. Aspirate the old medium and replace it with the this compound-containing medium or vehicle control (medium with an equivalent concentration of DMSO).

  • Light Protection: Immediately wrap the plates or flasks securely in aluminum foil or place them in a light-protected container within the incubator.

  • Drug and Media Replenishment: To maintain a consistent drug concentration and provide fresh nutrients, replace the medium every 48-72 hours.[9] For each change, prepare fresh this compound-containing medium from your stock solution.

  • Monitoring: At each media change, briefly inspect the cells using a microscope to check for signs of toxicity, changes in morphology, and confluency.

Protocol 2: Assessing Chronic Effects on VSMC Proliferation (5-Day Assay)

This protocol uses a DNA-binding fluorescent dye to quantify cell proliferation over a multi-day treatment period.

Procedure:

  • Seeding: Seed VSMCs in a 96-well black, clear-bottom plate at a low density (e.g., 2,000 cells/well). Prepare a separate "Day 0" plate with the same seeding density.

  • Day 0 Plate Analysis: After 4-6 hours (allowing for cell adherence), analyze the Day 0 plate using a fluorescent DNA-binding dye assay (e.g., CyQUANT® or Hoechst staining) to establish a baseline cell number.

  • Treatment: Treat the main experimental plate as described in Protocol 1, with various concentrations of this compound and a vehicle control. Maintain the plate for 5 days, changing the media with fresh drug on Day 2 or 3.

  • Endpoint Analysis (Day 5): On Day 5, lyse the cells and quantify the DNA content using the same fluorescent assay as for the Day 0 plate.

  • Data Normalization: Calculate the fold change in proliferation by dividing the fluorescence reading of each well on Day 5 by the average fluorescence reading from the Day 0 plate. This normalization accounts for any initial plating inconsistencies.

Self-Validation and Trustworthiness:

  • Day 0 Plate: Establishes a baseline, ensuring that observed differences are due to changes in proliferation, not initial seeding errors.

  • Vehicle Control: The DMSO control group is essential to confirm that any observed anti-proliferative effects are due to this compound and not the solvent.

  • Positive Control: Including a known proliferation inhibitor (e.g., serum-free media) can validate that the assay is working correctly.

Conclusion and Future Perspectives

The duration of this compound treatment is a powerful variable that can unlock new insights into its cellular and molecular effects. Chronic in vitro studies have been instrumental in revealing its anti-proliferative, anti-oxidative, and neuroprotective properties, which extend far beyond its role as a simple vasodilator.[6][13][18] By carefully designing experiments that account for drug stability, cell growth dynamics, and the specific biological question, researchers can effectively model long-term therapeutic scenarios. Future studies may focus on even longer treatment durations to investigate acquired resistance mechanisms in cancer cells or explore the cumulative impact of this compound on the expression of extracellular matrix components in cardiovascular cells.[8][16]

References

  • Pasanisi, F., Geng, Y. J., Brien, T. O., & Schwartz, S. M. (1995). Mechanism of action of the inhibitory effect of this compound on the growth of cultured aortic cells from spontaneously hypertensive and normotensive rats. Journal of Hypertension. Available at: [Link]

  • Gomez, R., et al. (2020). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols. Available at: [Link]

  • Lee, J. H., et al. (2014). Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells. Neural Regeneration Research. Available at: [Link]

  • Lecht, S., et al. (2012). Neuroprotective effects of nimodipine and this compound in the NGF-differentiated PC12 cells exposed to oxygen-glucose deprivation or trophic withdrawal. International Journal of Developmental Neuroscience. Available at: [Link]

  • Lecht, S., et al. (2012). Neuroprotective effects of nimodipine and this compound in the NGF-differentiated PC12 cells exposed to oxygen-glucose deprivation or trophic withdrawal. The Hebrew University of Jerusalem. Available at: [Link]

  • Berkels, R., et al. (2001). This compound Increases Endothelial Nitric Oxide Bioavailability by Antioxidative Mechanisms. Hypertension. Available at: [Link]

  • Berkels, R., et al. (2001). This compound increases endothelial nitric oxide bioavailability by antioxidative mechanisms. Hypertension. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse. Available at: [Link]

  • Lecht, S., et al. (2012). Neuroprotective effects of nimodipine and this compound in the NGF-differentiated PC12 cells exposed to oxygen-glucose deprivation or trophic withdrawal | Request PDF. ResearchGate. Available at: [Link]

  • Berkels, R., et al. (2001). This compound Increases Endothelial Nitric Oxide Bioavailability by Antioxidative Mechanisms. Hypertension. Available at: [Link]

  • Science.gov. (n.d.). This compound: Topics by Science.gov. Available at: [Link]

  • Dr. Hamza. (2022). Pharmacology of this compound ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. Available at: [Link]

  • Possinger, K., et al. (1991). Effects of this compound on cell resistance and cardiac toxicity--in vitro and in vivo experiments. Journal of Cancer Research and Clinical Oncology. Available at: [Link]

  • Koyama, H., et al. (2010). This compound Inhibits Vascular Smooth Muscle Cell Dedifferentiation via Downregulation of Akt Signaling. Hypertension. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanisms of the effects of this compound on endothelial tube formation. ResearchGate. Available at: [Link]

  • Das, N. K., et al. (2021). FDA approved L-type channel blocker this compound reduces cell death in hypoxic A549 cells through modulation of mitochondrial calcium and superoxide generation. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Cantore, M., et al. (2020). Biology of Drug-Induced Gingival Hyperplasia: In Vitro Study of the Effect of this compound on Human Fibroblasts. International Journal of Molecular Sciences. Available at: [Link]

  • Liu, B., et al. (2000). This compound induces apoptosis in cultured vascular smooth muscle cells from spontaneously hypertensive rats. Journal of Hypertension. Available at: [Link]

  • Pauletto, P., et al. (1991). Impact of this compound on vascular smooth muscle cell differentiation. Implications for atherogenesis. Journal of Cardiovascular Pharmacology. Available at: [Link]

  • Urao, N., et al. (2008). This compound Improves Endothelial Function. Hypertension. Available at: [Link]

  • Richard, S., et al. (1988). Electrophysiological analysis of the action of this compound and nicardipine on myocardial fibers. Journal of Molecular and Cellular Cardiology. Available at: [Link]

  • Min, B., et al. (2000). This compound suppresses neointimal thickening by its inhibitory effect on vascular smooth muscle cell growth via a MEK-ERK pathway coupling with Pyk2. British Journal of Pharmacology. Available at: [Link]

  • Lee, S. K., et al. (2011). This compound inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway. Vascular Pharmacology. Available at: [Link]

  • Wang, Y., et al. (2014). This compound Promotes the Proliferation and Migration of Breast Cancer Cells. PLoS ONE. Available at: [Link]

  • Onoda, J. M., et al. (1988). Cisplatin and this compound: synergistic cytotoxicity against murine solid tumors and their metastases. Cancer Letters. Available at: [Link]

  • Torres-Benito, L., et al. (2023). This compound Ameliorates Cellular Differentiation Defects of Smn-Deficient Motor Neurons and Enhances Neuromuscular Transmission in SMA Mice. International Journal of Molecular Sciences. Available at: [Link]

  • Liu, D., et al. (2017). This compound stimulates proliferation and migration of different breast cancer cells by distinct pathways. Molecular Medicine Reports. Available at: [Link]

  • Consensus. (2014). This compound Promotes the Proliferation and Migration of Breast Cancer Cells. Consensus. Available at: [Link]

  • Shah, K., et al. (2024). Development of this compound isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. RSC Medicinal Chemistry. Available at: [Link]

  • Bitesize Bio. (n.d.). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Available at: [Link]

  • Liu, D., et al. (2017). This compound stimulates proliferation and migration of different breast cancer cells by distinct pathways. Spandidos Publications. Available at: [Link]

  • Liu, D., et al. (2017). This compound stimulates proliferation and migration of different breast cancer cells by distinct pathways | Request PDF. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). How to treat cell culture (with the compound) for a long term? ResearchGate. Available at: [Link]

  • Varga, I., et al. (2023). The Effect of CaV1.2 Inhibitor this compound on Chondrogenic Differentiation of Human Bone Marrow or Menstrual Blood-Derived Mesenchymal Stem Cells and Chondrocytes. International Journal of Molecular Sciences. Available at: [Link]

  • Crown Bioscience. (n.d.). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. Available at: [Link]

  • Semantic Scholar. (n.d.). Various analytical estimation techniques for quantification of this compound: A review. Semantic Scholar. Available at: [Link]

  • Basavaiah, K., & Charan, V. S. (2012). New spectrophotometric methods for the determination of this compound in pharmaceutical formulations. Chemical Sciences Journal. Available at: [Link]

  • Noll, G., et al. (2009). A randomized placebo-controlled study on the effect of this compound on coronary endothelial function and plaque formation in patients with coronary artery disease: the ENCORE II study. European Heart Journal. Available at: [Link]

  • Yılmaz, B. (2020). 688 Determination of this compound in Pharmaceutical Preparations by Square Wave Voltammetry Method. DergiPark. Available at: [Link]

  • ResearchGate. (n.d.). Validated Spectrophotometric Method for the Assay of this compound in Bulk and Commercial Dosage Forms. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The presence of this compound in culture medium inhibits differentiation... ResearchGate. Available at: [Link]

  • Motz, W., & Strauer, B. E. (1984). This compound in the long-term management of hypertensive heart disease. Hypertension. Available at: [Link]

  • Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. IDSA. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Spectrophotometric Determination of this compound and Nicardipine in their Pharmaceutical Preparations. ResearchGate. Available at: [Link]

  • Johnson, C. E., et al. (1996). Stability of this compound in two oral suspensions stored at two temperatures. American Journal of Health-System Pharmacy. Available at: [Link]

Sources

Troubleshooting & Optimization

Nifedipine autofluorescence interference in fluorescence assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Interference in Fluorescence-Based Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results or high background signals when using nifedipine in fluorescence-based assays. As a Senior Application Scientist, my goal is to provide you with not only the "how" but also the "why" behind troubleshooting these complex issues, ensuring your experimental results are both accurate and reliable.

This compound, a dihydropyridine calcium channel blocker, is a valuable tool in biological research. However, its intrinsic chemical structure gives it the property of autofluorescence, meaning it can emit its own light upon excitation. This autofluorescence can significantly interfere with fluorescence-based assays, leading to data misinterpretation, false positives, and obscured results.[1][2][3] This guide provides a systematic approach to identifying, characterizing, and mitigating this compound-induced autofluorescence.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial questions regarding this compound interference.

Q1: What is autofluorescence, and why does this compound exhibit it?

A: Autofluorescence is the natural emission of light by biological structures or chemical compounds when they absorb light.[4] Many molecules with aromatic rings and conjugated double bond systems, like this compound, are inherently fluorescent. When the assay's light source (e.g., a plate reader's excitation lamp) illuminates the sample, this compound absorbs this energy and re-emits it as fluorescence, which can be mistakenly detected as the signal from your intended fluorescent probe.

Q2: How can I confirm that this compound is the source of my high background signal?

A: The most direct method is to run a "compound-only" control.[4] Prepare a set of wells containing your complete assay buffer and this compound at the highest concentration used in your experiment, but exclude your fluorescent dye and cells . Read this plate using the same filter set and gain settings as your main experiment. If you detect a high signal in these wells, it confirms that this compound is autofluorescent under your specific assay conditions.

Q3: My assay signal is lower in the presence of this compound. Is this also interference?

A: Yes, this could be a different type of interference known as fluorescence quenching. The compound can absorb the light emitted from your fluorophore, reducing the signal that reaches the detector.[1] This can lead to false-negative results. Running a quenching control assay, as described in the troubleshooting section, can help diagnose this issue.

Q4: Can I just subtract the signal from the "this compound-only" wells from my experimental wells?

A: While this is a fundamental step in data correction, it may not always be sufficient.[2][5] The autofluorescence of a compound can be influenced by its environment. The presence of cells, proteins, or other reagents might slightly alter this compound's fluorescent properties. Therefore, while crucial, this simple subtraction should be part of a broader strategy that includes optimizing your measurement settings and potentially changing assay components.

Q5: What are the main strategies to overcome this compound autofluorescence?

A: The primary strategies, which will be detailed in this guide, are:

  • Spectral Separation: Optimizing your optical setup (filters) to selectively measure your probe's fluorescence while excluding this compound's.

  • Data Correction: Implementing rigorous and appropriate blanking controls.[5]

  • Assay Reconfiguration: Switching to fluorescent probes in a spectral region where this compound does not fluoresce (e.g., the far-red spectrum).[1][6][7][8]

  • Orthogonal Methods: Using an alternative, non-fluorescence-based detection method (e.g., luminescence or absorbance) to validate your findings.[1][3]

Part 2: In-Depth Troubleshooting Workflows

This section provides detailed, step-by-step protocols to systematically diagnose and resolve autofluorescence issues.

Workflow 1: Characterizing this compound's Spectral Profile

Causality: Before you can solve the problem, you must define it. The first step is to determine the precise excitation and emission wavelengths of this compound's autofluorescence in your specific assay buffer. This is critical because solvent polarity and pH can shift a compound's spectral properties.

Protocol:

  • Prepare Samples:

    • Blank: Assay buffer alone.

    • This compound Sample: The highest concentration of this compound used in your experiments, dissolved in assay buffer.

    • Probe Sample (Optional but Recommended): Your fluorescent probe at its working concentration in assay buffer.

  • Instrument Setup: Use a scanning spectrofluorometer or a microplate reader with spectral scanning capabilities.

  • Excitation Scan:

    • Set the emission wavelength to the peak of your probe's emission (e.g., ~525 nm for a green fluorescent probe).

    • Scan a range of excitation wavelengths (e.g., 300 nm to 500 nm) for the this compound Sample.

    • The resulting peak is the excitation maximum for this compound's autofluorescence at that emission wavelength.

  • Emission Scan:

    • Set the excitation wavelength to the peak identified in the previous step OR the excitation wavelength used for your probe (e.g., ~488 nm for a green fluorescent probe).

    • Scan a range of emission wavelengths (e.g., 450 nm to 700 nm) for the this compound Sample.

    • The resulting peak is the emission maximum.

  • Analyze Data: Plot the excitation and emission spectra for both this compound and your probe. This will visually demonstrate the extent of the spectral overlap, which is the root cause of the interference.

Diagram 1: Conceptual Spectral Overlap This diagram illustrates how the emission spectrum of this compound can overlap with that of a common green fluorescent probe (like Fluo-4 or GFP), leading to signal interference.

Spectral_Overlap cluster_spectra Fluorescence Spectra cluster_key Key img_node Probe_Excitation Probe Ex Probe_Emission Probe Em Detector Detector Reads Contaminated Signal Probe_Emission->Detector True Signal Nifedipine_Emission This compound Autofluorescence Nifedipine_Emission->Detector Interference Wavelength Wavelength (nm) Intensity Intensity Key_Probe Assay Probe Signal Key_this compound Interfering this compound Signal

Caption: Spectral overlap between a probe and this compound.

Workflow 2: Mitigating Interference via Optical Configuration

Causality: Once you know the spectral characteristics, you can select optical filters that maximize the signal from your probe while minimizing the collection of light from this compound. The goal is to find a "clean" window to measure your signal.

Protocol:

  • Analyze Spectra: Using the data from Workflow 1, identify a region where your probe's emission is strong, but this compound's emission is weak.

  • Select Emission Filter: Choose a bandpass emission filter that is centered on your probe's emission peak but is as narrow as possible to exclude the autofluorescence. For example, if your probe emits at 520 nm and this compound's autofluorescence is broad and significant at 550 nm, a 520/20 nm filter (transmitting light between 510-530 nm) is better than a 535/40 nm filter (transmitting 515-555 nm).

  • Select Excitation Filter: While less common, sometimes exciting at a different wavelength can help. If this compound is excited more efficiently than your probe at 488 nm, but less efficiently at 495 nm, switching to a 495 nm excitation filter might improve your signal-to-background ratio.

  • Validate: Rerun your controls (Blank, this compound-only, Probe-only) with the new filter set. Compare the signal-to-background ratio (Probe signal / this compound signal) with your original settings to quantify the improvement.

ParameterOriginal Setup (Example)Optimized Setup (Example)Rationale
Excitation Filter 485/20 nm485/20 nmNo change needed if excitation spectra are similar.
Emission Filter 535/40 nm (Broad)520/15 nm (Narrow)Narrows the detection window to favor the probe's peak emission and exclude this compound's shoulder emission.
Signal-to-Background 3.515.2A higher ratio indicates a more robust and reliable assay.
Workflow 3: Advanced Data Correction & Orthogonal Validation

Causality: Simple background subtraction is often not enough. A robust validation workflow confirms that the observed biological effect is genuine and not an artifact of compound interference. This workflow establishes the trustworthiness of your data.

Diagram 2: Troubleshooting & Validation Workflow This diagram outlines the logical steps from identifying an issue to validating the final result.

Troubleshooting_Workflow A High Background or Unexpected Signal Change Observed with this compound B Run Controls: 1. This compound-only 2. Buffer-only A->B C Is this compound-only Signal High? B->C D Autofluorescence Confirmed C->D Yes E No Autofluorescence. Consider Quenching or Other Interference. C->E No F Workflow 1: Characterize Spectral Profile D->F G Workflow 2: Optimize Optical Filters F->G H Is Signal-to-Background Ratio Acceptable? G->H I Proceed with Assay using Optimized Settings & Data Correction H->I Yes J Consider Assay Reconfiguration: - Far-Red Dyes - Time-Resolved Fluorescence H->J No K Validate Hits with Orthogonal (Non-Fluorescent) Assay I->K J->K

Caption: A logical workflow for troubleshooting this compound interference.

Protocol for Orthogonal Validation:

  • Identify an Alternative Method: Choose an assay that measures the same biological endpoint but uses a different detection technology.

    • For Cell Viability: If you are using a fluorescence-based viability assay (e.g., Calcein AM), validate your results with a luminescence-based assay (e.g., CellTiter-Glo®) or an absorbance-based assay (e.g., MTT).

    • For Ion Channel Flux: If using a fluorescent calcium indicator, consider validating with automated patch-clamp electrophysiology if available.

  • Perform Confirmatory Screen: Test this compound and any "hits" from your primary screen in the orthogonal assay.

  • Compare Results: True biological effects should be consistent across different technology platforms. Discrepancies often point to an interference artifact in the original fluorescence-based assay. A compound that is active in the fluorescence assay but inactive in the orthogonal assay is likely a false positive.[3]

Workflow 4: Assay Reconfiguration for Severe Interference

Causality: If spectral separation and data correction are insufficient, the most robust solution is to move to a detection modality where the interference is non-existent.

Strategies:

  • Switch to Red-Shifted Dyes: This is often the most effective strategy. Autofluorescence from cells, media, and compounds like this compound is most prominent in the blue-green spectral region (350-550 nm).[1][4][6][9] By switching to a probe that excites and emits in the far-red or near-infrared region (>650 nm), you can often completely avoid the compound's autofluorescence.[7][8][10]

  • Time-Resolved Fluorescence (TRF): This technique is excellent for overcoming autofluorescence. It uses special fluorophores (lanthanides) with very long fluorescence lifetimes. The instrument excites the sample with a pulse of light, waits a short period (a delay time) for the short-lived background fluorescence from compounds like this compound to decay, and then measures the long-lived emission from the specific TRF probe.[11] This temporally separates the true signal from the interference.

References

  • Simeonov, A., et al. (n.d.). Correction for Interference by Test Samples in High-Throughput Assays. Assay Guidance Manual. Available at: [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Available at: [Link]

  • Southern Biotech. (n.d.). How to Reduce Autofluorescence. Available at: [Link]

  • Imbert, L., et al. (2007). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Huang, R., et al. (2022). Accounting for Artifacts in High-Throughput Toxicity Assays. Methods in Molecular Biology. Available at: [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Available at: [Link]

  • Pope, A. J., et al. (2006). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Assay and Drug Development Technologies. Available at: [Link]

  • Boster Biological Technology. (n.d.). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Available at: [Link]

  • Thorne, N., et al. (2012). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available at: [Link]

  • Coussens, N. P., et al. (2014). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Journal of Biomolecular Screening. Available at: [Link]

  • Buchser, W., et al. (n.d.). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Available at: [Link]

Sources

Technical Support Center: Optimizing Nifedipine Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the use of nifedipine in your in vitro research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of determining appropriate this compound concentrations that yield potent pharmacological effects while avoiding off-target cytotoxicity. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here are answers to common questions researchers encounter when working with this compound in cell culture.

Q1: How do I prepare a stock solution of this compound? It seems to be poorly soluble in water.

A1: That's correct. This compound is practically insoluble in water.[1] To prepare a stock solution, you should use an organic solvent. Dimethyl sulfoxide (DMSO) is highly recommended as this compound is soluble at approximately 30 mg/mL.[2] Ethanol is another option, though the solubility is lower (around 3 mg/mL).[2]

Pro-Tip: For maximum solubility in your aqueous culture medium, first dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL or ~144 mM).[1] You can then dilute this stock directly into your culture medium. Always ensure the final concentration of DMSO in your culture medium is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q2: What is a good starting concentration range for my experiments?

A2: The optimal concentration of this compound is highly dependent on the cell type and the biological question you are investigating. Based on published literature, a broad starting range for a dose-response experiment would be from 0.1 µM to 100 µM .

  • For studies on its primary mechanism as an L-type calcium channel blocker in vascular smooth muscle cells, effects can be seen in the nanomolar to low micromolar range.[3]

  • For assessing protective or cytotoxic effects in various cell lines like A549 lung cells, a range of 1 µM to 15 µM has been effectively used.[4]

  • In some cell types, like cardiomyocytes, concentrations up to 100 µM have been tested without inducing cell death.[1]

We recommend performing a broad dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: I'm seeing unexpected cytotoxicity at concentrations where I expect to see a pharmacological effect. What could be the cause?

A3: This can be due to several factors:

  • High Sensitivity of Cell Line: Some cell lines are inherently more sensitive to perturbations in calcium signaling or to the compound itself.

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects unrelated to L-type calcium channel blockade, potentially inducing stress pathways that lead to cell death.

  • Solvent Toxicity: Ensure your final DMSO concentration is not exceeding recommended limits for your cell line.

  • Compound Degradation: this compound is extremely sensitive to light.[5] Exposure to daylight or even certain artificial lights can cause it to decompose into derivatives that may have different and potentially more toxic effects.[5] Always prepare and handle this compound solutions in low-light conditions and store them protected from light.

Q4: How long should I incubate my cells with this compound?

A4: Incubation time is a critical parameter and should be optimized for your specific assay.

  • Short-term (1-24 hours): Often used for studying acute effects on signaling pathways or ion channel function. For example, a 24-hour treatment was sufficient to induce apoptosis in vascular smooth muscle cells from spontaneously hypertensive rats.[6]

  • Long-term (48-96 hours or more): Typically required for cell viability, proliferation, and cytotoxicity assays to allow for sufficient time for the compound to exert its effects and for changes in cell number to become apparent.

A time-course experiment is highly recommended to determine the ideal incubation period for your experimental model.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical framework for resolving them.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in my cytotoxicity assay. 1. Inconsistent Cell Seeding: Uneven cell distribution is a primary source of variability.[7] 2. This compound Precipitation: The compound may be precipitating out of the medium at higher concentrations. 3. Edge Effects: Evaporation from wells on the outer edges of the plate can concentrate the drug and affect cell growth.1. Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension frequently. 2. Visually inspect your wells under a microscope after adding this compound to check for precipitates. If observed, you may need to adjust your solvent or final concentration. 3. To mitigate edge effects, avoid using the outermost wells of your plate for experimental conditions. Fill them with sterile PBS or medium instead.[8]
My IC50 value is much higher than expected from the literature. 1. Cell Line Resistance: The cell line you are using may be less sensitive to this compound. 2. High Cell Seeding Density: Too many cells can lead to an underestimation of cytotoxicity.[9] 3. Compound Inactivity: The this compound stock may have degraded due to light exposure or improper storage.[5]1. Verify the characteristics of your cell line. If possible, test a known sensitive cell line as a positive control. 2. Optimize your cell seeding density. Ensure cells are in the logarithmic growth phase for the duration of the assay.[7] 3. Prepare a fresh stock solution of this compound, ensuring it is protected from light at all times. Store solid this compound at 2-8°C.[5]
No cytotoxic effect is observed even at high concentrations. 1. Cell Line Insensitivity: Your cell line may lack the specific L-type calcium channels or be highly resistant to calcium-mediated apoptosis. 2. Assay Incubation Time is Too Short: The incubation period may not be long enough for cytotoxic effects to manifest.[7] 3. Assay Readout Interference: The this compound compound itself might interfere with the assay chemistry (e.g., reducing MTT in a cell-free manner).1. Research the expression of L-type calcium channels in your cell line. Consider that in some cells, like cardiomyocytes, this compound can be protective against apoptosis.[1] 2. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint. 3. Include a "compound-only" control (this compound in cell-free media) to check for direct interference with your assay reagents.[7]

Data Summary: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) for this compound varies significantly depending on the cell type and the specific endpoint being measured (e.g., inhibition of proliferation vs. cytotoxicity). The table below provides a summary of reported IC50 values to serve as a reference.

Cell Line/TypeAssay EndpointReported IC50 Value (µM)Reference
Rat Vascular Smooth Muscle CellsInhibition of Ang II-induced [3H]thymidine incorporation2.3 ± 0.7[9]
HeLa (Cervical Cancer)Cytotoxicity (Neutral Red Assay)130 ± 58.4 (µg/mL) (~375 µM)[2]
HepG2 (Liver Cancer)Cytotoxicity (Neutral Red Assay)216 ± 94.4 (µg/mL) (~624 µM)[2]
MCF-7 (Breast Cancer)Cytotoxicity (Neutral Red Assay)147 ± 108 (µg/mL) (~425 µM)[2]
Frog Atrial Myocardial FibersBlockade of cardiac calcium channels0.2[10]
Rat AortaInhibition of Ca2+-induced contractions0.0041 (4.1 nM)[3]

Note: The high IC50 values in some cancer cell lines suggest that cytotoxicity is not the primary effect of this compound at typical pharmacological concentrations.

Experimental Protocols & Workflows

Workflow for Determining Optimal this compound Concentration

The following diagram illustrates a standard workflow for establishing the optimal, non-cytotoxic concentration range for your experiments.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Dose-Response Experiment cluster_analysis Phase 3: Data Analysis prep_stock Prepare this compound Stock (e.g., 50mM in DMSO) Protect from light add_drug Prepare serial dilutions (e.g., 0.1 to 100 µM) Add to cells prep_stock->add_drug prep_cells Culture & Harvest Cells (Logarithmic growth phase) seed_plate Seed cells in 96-well plate (Optimize density) prep_cells->seed_plate seed_plate->add_drug incubate Incubate for desired time (e.g., 48-72 hours) add_drug->incubate assay Perform Cytotoxicity Assay (e.g., MTT or Trypan Blue) incubate->assay read_plate Measure Absorbance/ Cell Count assay->read_plate plot_curve Plot Dose-Response Curve (% Viability vs. Log[this compound]) read_plate->plot_curve determine_ic50 Calculate IC50 and Determine Optimal Range plot_curve->determine_ic50

Caption: Workflow for a dose-response cytotoxicity experiment.

Protocol 1: MTT Assay for this compound Cytotoxicity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[11]

Materials:

  • This compound stock solution (in DMSO)

  • Cells in culture

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remember to prepare a vehicle control (medium with the highest concentration of DMSO used).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10] Incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light.[12]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

  • Calculation: Calculate cell viability as a percentage of the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

Protocol 2: Trypan Blue Exclusion Assay

This is a direct method to count viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.

Materials:

  • This compound stock solution (in DMSO)

  • Cells in culture (in 6-well or 12-well plates)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Trypsin-EDTA (for adherent cells)

Procedure:

  • Cell Seeding and Treatment: Seed cells in larger format plates (e.g., 12-well plates) and treat with various concentrations of this compound and a vehicle control as described for the MTT assay. Incubate for the desired duration.

  • Cell Harvesting:

    • Suspension cells: Gently resuspend the cells in the medium and transfer the cell suspension to a microcentrifuge tube.

    • Adherent cells: Wash cells with PBS, then add Trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

  • Staining:

    • Take a small aliquot (e.g., 20 µL) of your cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).

    • Incubate for 1-2 minutes at room temperature.

  • Cell Counting:

    • Load the cell suspension into a hemocytometer.

    • Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares.

  • Calculation:

    • Total Cells/mL = (Average cell count per square) * Dilution factor * 10^4

    • % Viability = (Number of viable cells / Total number of cells) * 100

Mechanism of Action & Cytotoxicity Pathway

At therapeutic concentrations, this compound's primary action is the blockade of L-type voltage-gated calcium channels, leading to reduced intracellular calcium influx. This is beneficial for relaxing vascular smooth muscle. However, at supra-pharmacological concentrations, sustained disruption of calcium homeostasis can trigger cytotoxic pathways. While the exact mechanisms can be cell-type specific, a generalized pathway leading to apoptosis is illustrated below.

G cluster_membrane Cell Membrane cluster_cell Intracellular This compound High [this compound] LTCC L-type Ca2+ Channel This compound->LTCC Blocks Ca_influx Ca2+ Influx Disruption LTCC->Ca_influx Alters ER_stress ER Stress Ca_influx->ER_stress Mito_dys Mitochondrial Dysfunction ER_stress->Mito_dys Caspase Caspase Activation Mito_dys->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified pathway of this compound-induced apoptosis.

High concentrations of this compound can lead to a significant and sustained disruption of intracellular calcium levels. This can induce stress in the endoplasmic reticulum (ER) and lead to mitochondrial dysfunction, ultimately activating the caspase cascade and resulting in programmed cell death, or apoptosis.[6]

References

  • Sachinidis, A., Ko, Y., Graack, G. K., Wieczorek, A. J., & Vetter, H. (1992). Action of metoprolol, enalapril, diltiazem, verapamil, and this compound on cell growth of vascular smooth muscle cells. Journal of Cardiovascular Pharmacology, 19 Suppl 2, S60–S62. [Link]

  • El Sharkawi, F. Z., El Shemy, H. A., & Khaled, H. (2013). Anticancer activity of some commercial antihypertensive drugs by Neutral Red assay. Life Science Journal, 10(1), 609-613. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity: Cell Counting Kit-8. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

  • Burges, R. A., Gardiner, D. G., Gwilt, M., Higgins, A. J., Blackburn, K. J., Campbell, S. F., Cross, P. E., & Stubbs, J. K. (1987). Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors. Journal of cardiovascular pharmacology, 9(1), 110–119. [Link]

  • Lui, C., Wang, D. L., & Chen, J. J. (1998). This compound induces apoptosis in cultured vascular smooth muscle cells from spontaneously hypertensive rats. Journal of hypertension, 16(10), 1543–1550. [Link]

  • Park, B. J., Lim, S., Lee, D. Y., Lee, Y. J., Kim, J. H., Lee, Y. R., ... & Park, W. H. (2011). This compound inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway. Vascular pharmacology, 56(1-2), 1-8. [Link]

  • Ghosh, S., Dutta, S., Sarkar, A., Kundu, M., Sil, P. C., & Pal, S. (2021). FDA approved L-type channel blocker this compound reduces cell death in hypoxic A549 cells through modulation of mitochondrial calcium and superoxide generation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1868(11), 119106. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Furukawa, T., & Hori, M. (1998). This compound does not induce but rather prevents apoptosis in cardiomyocytes. Journal of cardiovascular pharmacology, 31(4), 582–587. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Richard, S., Neveu, D., Carnac, G., Bodin, P., Travo, P., & Nargeot, J. (1990). Electrophysiological analysis of the action of this compound and nicardipine on myocardial fibers. Journal of molecular and cellular cardiology, 22(9), 1025–1036. [Link]

Sources

Troubleshooting nifedipine variability in experimental results

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nifedipine

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Its purpose is to provide in-depth, field-proven insights to help you troubleshoot variability and ensure the integrity of your experimental results. This is not a rigid manual but a dynamic resource built from practical experience and established scientific principles.

PART 1: Foundational Knowledge & Core Properties of this compound

Understanding the inherent physicochemical properties of this compound is the first and most critical step in troubleshooting. Many experimental inconsistencies can be traced back to a misunderstanding of its fundamental nature.

This compound is a dihydropyridine calcium channel blocker that primarily targets L-type calcium channels found in vascular smooth muscle and cardiac cells.[1][2][3] By inhibiting the influx of calcium ions, it causes vasodilation, which is the basis of its therapeutic effects.[1][4] However, its utility in the lab is governed by its challenging physical and chemical characteristics.

Key Physicochemical Properties
PropertyValue / DescriptionSignificance in Experiments
Appearance Yellow, crystalline powder.[4][5][6]Color change in solution is a primary indicator of degradation.[7]
Molecular Formula C₁₇H₁₈N₂O₆[8]---
Molecular Weight 346.3 g/mol [4]Essential for calculating molar concentrations.
Melting Point 172-174 °C[4][5]---
Light Sensitivity Extremely high. Decomposes in daylight and UV light.[5][9][10][11]This is the most common source of experimental variability. All work must be conducted under light-protected conditions.[12]
Aqueous Solubility Practically insoluble in water.[5][6][13]Prone to precipitation in aqueous buffers and cell culture media, leading to inaccurate effective concentrations.
Solubility Profile

This compound's poor water solubility necessitates the use of organic solvents for stock solutions. The choice of solvent can impact both the stability of the stock and the biological system being studied.

SolventSolubilityReference
DMSO ~50 mg/mL[5][13]
Dimethyl Formamide (DMF) ~30 mg/mL[8]
Ethanol ~3-17 mg/mL[5][8][13]
Acetone ~250 mg/L (250 g/L)[4][13]
Methanol ~26 g/L[13]
Aqueous Buffer (pH 7) ~0.0056 g/L (5.6 µg/mL)[5][13]
The Critical Impact of Light: Photodegradation Pathway

This compound is highly photolabile. Exposure to daylight (visible light up to 450 nm) or UV radiation causes rapid and irreversible degradation into pharmacologically inactive products.[9][11] Exposure to daylight primarily forms a nitrosophenylpyridine derivative, while UV light can form a nitrophenylpyridine derivative.[5][9][10] This degradation is a first-order kinetic process, meaning the rate of decomposition is proportional to the concentration of remaining this compound.[9]

G NIF This compound (Active) NITROSO 4-(2-nitrosophenyl) derivative (Inactive) NIF->NITROSO Daylight (Visible Spectrum) NITRO 4-(2-nitrophenyl) derivative (Inactive) NIF->NITRO UV Light

Caption: this compound photodegradation pathways.

PART 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter. The underlying logic is to first validate the integrity of your compound and then examine the experimental setup.

Category 1: Stock Solution & Reagent Preparation

Q1: My this compound stock solution, which was initially a faint yellow, has turned a darker yellow or brownish color. What does this mean and can I still use it?

A1: A distinct color change is a definitive sign of photodegradation.[7] The darker yellow/brown hue indicates the formation of the inactive nitroso- and nitrophenylpyridine derivatives. You cannot use this solution. The concentration of active this compound is unknown and significantly lower than your calculated concentration, which will invalidate your results. Discard the solution immediately and prepare a fresh stock, adhering strictly to light-protection protocols.

Q2: When I add my DMSO stock of this compound to my cell culture media, the solution turns cloudy and I see a precipitate. Why is this happening and how can I fix it?

A2: This is a classic solubility issue. This compound is practically insoluble in water.[6][13] When you add a concentrated DMSO stock directly into an aqueous medium, the this compound rapidly comes out of solution and precipitates. This drastically reduces the bioavailable concentration of the drug in your assay.

Solution: Employ a serial dilution method.

  • First, create an intermediate dilution of your DMSO stock in pure DMSO or ethanol.

  • Then, add this intermediate stock to your aqueous medium while vortexing or swirling to ensure rapid dispersal. This method keeps the final organic solvent concentration low and minimizes precipitation.

  • Crucially, your vehicle control must contain the exact same final concentration of the solvent (e.g., DMSO) as your highest this compound concentration. [5] A common final DMSO concentration in cell culture is ≤0.1% to avoid solvent-induced toxicity or off-target effects.

Q3: What is the best way to store my this compound powder and stock solutions to ensure long-term stability?

A3: Proper storage is essential for reproducibility.

  • Solid Powder: Store the solid, crystalline this compound at 2-8°C, protected from light in a tightly sealed container.[5][10][14] Under these conditions, the powder is stable for at least two years.[5][10]

  • Stock Solutions (in Organic Solvent): Prepare stock solutions in a high-quality anhydrous solvent like DMSO.[5] Aliquot the stock into small, single-use volumes in amber or foil-wrapped tubes and store at -20°C.[8] This prevents repeated freeze-thaw cycles and minimizes light exposure. While some sources suggest stability for months under these conditions, it is best practice to prepare fresh stocks regularly. Aqueous dilutions are not stable and should be made fresh for each experiment and used immediately; do not store them. [8]

Category 2: In Vitro & Cell-Based Assays

Q4: I am observing high variability between replicate wells in my 96-well plate assay. What are the likely causes related to this compound?

A4: High well-to-well variability often points to inconsistent drug delivery or stability.

  • Precipitation: Even with careful dilution, microprecipitation can occur, especially at higher concentrations. Ensure thorough mixing when preparing your final dilutions in media and visually inspect plates for any signs of precipitate before adding them to cells.

  • Light Exposure: Standard laboratory lighting can rapidly degrade this compound.[9] Keep your stock solutions, dilution tubes, and final assay plates covered with aluminum foil or in a dark box as much as possible, especially during long incubation periods. Perform assays under golden fluorescent or other low-actinic light.[12]

  • Adsorption to Plastics: this compound is lipophilic and can adsorb to the plastic surfaces of labware (e.g., pipette tips, tubes, plates), reducing the actual concentration delivered to the cells. Using low-retention plastics can help mitigate this.

Q5: My dose-response curve for this compound is right-shifted (less potent) compared to published literature. Why would this occur?

A5: A right-shifted curve indicates that you need a higher concentration of the drug to achieve the same effect, suggesting a lower effective concentration than you think.

  • Degradation: This is the most probable cause. If your stock or working solutions have been exposed to light, the actual concentration of active this compound is lower than calculated.

  • Precipitation: As discussed, if this compound is precipitating in the well, the concentration in solution available to the cells is reduced.

  • Biological Factors: Ensure your cell line, passage number, and media conditions (especially serum concentration, as this compound is highly protein-bound) match the literature.[13][15] Different cell systems can exhibit different sensitivities.[16]

G Start Inconsistent Experimental Results Check1 Step 1: Validate Compound Integrity Start->Check1 Q1 Is stock solution fresh & light-protected? Check1->Q1 A1_Yes Yes Q1->A1_Yes Compound OK A1_No No Q1->A1_No Degradation Suspected Check2 Step 2: Verify Experimental Protocol A1_Yes->Check2 Action1 Prepare fresh stock under low-actinic light. A1_No->Action1 Action1->Check1 Q2 Was a serial dilution used for aqueous media? Check2->Q2 A2_Yes Yes Q2->A2_Yes Protocol OK A2_No No Q2->A2_No Precipitation Suspected Check3 Step 3: Assess Assay Conditions A2_Yes->Check3 Action2 Implement serial dilution to prevent precipitation. A2_No->Action2 Action2->Check2 Q3 Were plates protected from light during incubation? Check3->Q3 A3_Yes Yes Q3->A3_Yes Conditions OK A3_No No Q3->A3_No In-assay Degradation End Results should show improved consistency. A3_Yes->End Action3 Use foil or dark box to cover plates. A3_No->Action3 Action3->Check3

Caption: Troubleshooting workflow for this compound variability.

PART 3: Key Experimental Protocols

Adherence to validated protocols is paramount for achieving reproducible results with this compound.

Protocol 1: Preparation of a Light-Protected this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder (MW: 346.3 g/mol )

  • Anhydrous DMSO

  • Low-actinic or amber glass vial

  • Aluminum foil

  • Calibrated analytical balance

  • Sterile, low-retention microcentrifuge tubes (amber or wrapped in foil)

Procedure:

  • Work under low-actinic light. Avoid overhead fluorescent lights. Use a dim bench lamp or a room with golden fluorescent lighting.

  • Weigh out 3.46 mg of this compound powder directly into the amber glass vial. Causality: Weighing directly into the dissolution vial minimizes loss from static cling and exposure during transfer.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and wrap it completely in aluminum foil.

  • Vortex at room temperature for 5-10 minutes or until the powder is completely dissolved. The solution should be a clear, pale yellow.

  • Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL) in the foil-wrapped microcentrifuge tubes.

  • Store the aliquots at -20°C immediately.

Protocol 2: Preparing Working Dilutions for a Cell-Based Assay

This protocol describes preparing a final concentration of 1 µM this compound in a cell culture plate, assuming a final well volume of 200 µL and a final DMSO concentration of 0.1%.

Procedure:

  • Work under low-actinic light and keep all solutions covered.

  • Thaw one 10 mM stock aliquot.

  • Step A (Intermediate Dilution 1): Dilute the 10 mM stock 1:100 in DMSO to make a 100 µM solution. (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).

  • Step B (Intermediate Dilution 2): Dilute the 100 µM solution 1:100 in your final cell culture medium to make a 1 µM working solution. Crucially, add the 100 µM DMSO solution to the medium while vortexing to prevent precipitation. (e.g., 10 µL of 100 µM solution + 990 µL of medium). The final DMSO concentration in this working solution is now 0.1%.

  • Vehicle Control: Prepare a parallel solution containing 0.1% DMSO in the cell culture medium (e.g., 1 µL of DMSO + 999 µL of medium).

  • Add the appropriate volume of the 1 µM working solution and the vehicle control to your cells. For example, if you are replacing 100 µL of media in a 200 µL well, you would add 100 µL of your 2X final concentration solution.

PART 4: References

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound?. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the drug class of this compound (Calcium Channel Blocker)?. Retrieved from [Link]

  • BioPharma Notes. (2021). This compound. Retrieved from [Link]

  • Damian, G., et al. (2007). Photo-degradation of this compound by UV and visible. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Foster, R. T., et al. (1994). Photostability determination of commercially available this compound oral dosage formulations. Journal of Pharmaceutical and Biomedical Analysis, 12(12), 1529-35.

  • Pharmapproach. (2020). This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Fitos, I., & Visy, J. (2007). Physico-chemical and biomimetic properties of this compound and amlodipine. ResearchGate. Retrieved from [Link]

  • Al-kassas, R., et al. (2019). Development of a UV-Stabilized Topical Formulation of this compound for the Treatment of Raynaud Phenomenon and Chilblains. Pharmaceutics, 11(11), 596.

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • Johnson, C. E., et al. (1999). Stability of this compound in two oral suspensions stored at two temperatures. American Journal of Health-System Pharmacy, 56(14), 1435-1438.

  • Damian, G., et al. (2021). Complex Spectroscopy Studies of this compound Photodegradation. International Journal of Molecular Sciences, 22(16), 8856.

  • USP. (n.d.). USP Monographs: this compound Extended-Release Tablets. Retrieved from [Link]

  • Lacinová, L., et al. (2000). Contrasting the effects of this compound on subtypes of endogenous and recombinant T-type Ca2+ channels. Neuropharmacology, 39(8), 1473-1488.

Sources

Technical Support Center: Nifedipine and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential interactions of nifedipine with common cell viability assays. Below you will find frequently asked questions and troubleshooting guides to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with MTT and other tetrazolium-based viability assays (XTT, MTS, WST-1)?

A1: While direct chemical interference by this compound with tetrazolium salts like MTT is not extensively documented in the literature, its biological effects on cellular metabolism can lead to misleading results. This compound is a calcium channel blocker that can modulate mitochondrial function.[1][2][3] Since tetrazolium assays measure cell viability by assessing mitochondrial dehydrogenase activity, any compound that alters mitochondrial function can indirectly "interfere" with the assay readout, not necessarily reflecting true cell viability.

For instance, some studies suggest that this compound can impact mitochondrial respiration and ATP production.[4] Such alterations in metabolic activity could lead to an under- or overestimation of cell viability. Therefore, it is crucial to validate findings from tetrazolium-based assays with alternative methods.

Q2: I'm observing unexpected results in my viability assay when using this compound. What could be the cause?

A2: Unexpected results with this compound in viability assays can stem from its known biological activities rather than direct chemical interference. Here are some potential causes:

  • Modulation of Mitochondrial Activity: this compound has been shown to interact with mitochondrial ATP synthase and affect mitochondrial respiration.[1][4] This can alter the cell's ability to reduce the tetrazolium dye, leading to results that don't correlate with the actual number of viable cells.

  • Effects on Cell Proliferation: this compound has been observed to stimulate proliferation in certain breast cancer cell lines.[5] This could lead to a higher metabolic signal in assays like MTT, which could be misinterpreted as a lack of cytotoxicity.

  • Induction of Protective Pathways: In some contexts, this compound has been shown to have protective effects against cell death by modulating intracellular calcium levels and activating signaling pathways like Nrf2.[6][7] This can result in increased cell survival and a higher viability reading.

Q3: How can I determine if this compound is interfering with my assay?

A3: A cell-free control experiment is a critical step to rule out direct chemical interference.[8][9] This involves incubating this compound with the assay reagent in cell-free media. If a color change occurs, it indicates direct reduction of the reagent by the compound.

However, given that the primary concern with this compound is its effect on cellular metabolism, a more comprehensive approach is to compare the results from your primary assay with those from an assay that relies on a different cellular process. For example, compare a mitochondrial activity-based assay (like MTT) with a membrane integrity assay (like Trypan Blue) or a total protein content assay (like Sulforhodamine B).[8][10]

Troubleshooting Guides

Guide 1: Addressing Unexpected Results in Tetrazolium-Based Assays

If you observe a discrepancy between the results of your tetrazolium-based assay and the expected outcome or visual inspection of your cells, it is crucial to implement troubleshooting steps.

Workflow for Troubleshooting Tetrazolium Assays:

A Unexpected Results with this compound in MTT/WST-1 Assay B Perform Cell-Free Control (this compound + Assay Reagent in Media) A->B C Color Change Observed? B->C D YES: Direct Chemical Interference Confirmed C->D Yes E NO: Direct Chemical Interference Unlikely C->E No J Rely on Orthogonal Assay Data and Report Potential Interference D->J F Validate with an Orthogonal Assay (e.g., SRB, Trypan Blue, or ATP-based assay) E->F G Results Correlate? F->G H YES: Results are likely valid. This compound's effect is biological. G->H Yes I NO: Initial assay results are likely confounded by metabolic effects of this compound. G->I No I->J

Caption: Troubleshooting workflow for this compound in viability assays.

Guide 2: Selecting and Performing Alternative Viability Assays

When there is a concern that this compound's metabolic effects are influencing the results of tetrazolium-based assays, employing an alternative method is the best practice.

Comparison of Alternative Viability Assays:

Assay TypePrinciplePotential for Interference with this compound
Sulforhodamine B (SRB) Measures total cellular protein content.[8]Low: Less susceptible to interference from compounds affecting metabolic activity.[9]
Trypan Blue Exclusion Assesses cell membrane integrity; viable cells exclude the dye.[11]Low: Based on a physical characteristic (membrane integrity) rather than metabolic function.
ATP-Based Assays Quantifies ATP levels as an indicator of metabolically active cells.[12]Moderate: this compound can affect mitochondrial function and ATP production, which could influence results.[1][4]
Resazurin (AlamarBlue®) Measures the reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells.[13][14]High: Similar to tetrazolium assays, it relies on metabolic activity and is susceptible to similar interferences.[15]

Experimental Protocols

Protocol 1: Cell-Free Interference Control Assay

This protocol is essential to determine if this compound directly reacts with your assay reagents.

Materials:

  • 96-well plate

  • Cell culture medium (without cells)

  • This compound stock solution

  • MTT or other tetrazolium-based reagent

  • Solubilization buffer (for MTT)

Procedure:

  • Prepare a 96-well plate with the same concentrations of this compound used in your cell-based experiment.

  • Add cell culture medium without cells to each well.

  • Add the tetrazolium-based reagent (e.g., MTT, XTT, MTS) to each well according to the standard protocol.

  • Incubate the plate for the same duration as your cell-based assay.

  • If using MTT, add the solubilization buffer.

  • Read the absorbance at the appropriate wavelength.

Interpretation: If you observe a color change in the wells containing this compound, it confirms direct reduction of the reagent and interference with the assay.[8]

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is a reliable alternative as it measures total protein content, which is less likely to be affected by this compound's metabolic effects.

Materials:

  • 96-well plate with treated cells

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

Procedure:

  • After treating cells with this compound for the desired time, gently add 50 µL of cold 10% (w/v) TCA to each well to fix the cells.

  • Incubate at 4°C for 1 hour.

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.[8]

Mechanistic Insights

This compound's Interaction with Cellular Metabolism:

This compound, a dihydropyridine calcium channel blocker, primarily functions by inhibiting the influx of extracellular calcium through L-type calcium channels.[16] However, its effects extend beyond this, influencing cellular bioenergetics.

This compound This compound LTypeCaChannel L-type Ca2+ Channel This compound->LTypeCaChannel Blocks ATP_Synthase ATP Synthase This compound->ATP_Synthase Modulates [1] Respiration Mitochondrial Respiration This compound->Respiration Inhibits [9] CaInflux Ca2+ Influx LTypeCaChannel->CaInflux Mitochondria Mitochondria ATP_Production ATP Production ATP_Synthase->ATP_Production MTT_Reduction Tetrazolium (MTT/WST-1) Reduction Respiration->MTT_Reduction ATP_Production->MTT_Reduction Viability_Signal Viability Assay Signal MTT_Reduction->Viability_Signal

Caption: this compound's potential effects on cellular metabolic pathways.

Studies have shown that this compound can directly interact with mitochondrial ATP synthase, potentially leading to a noncompetitive inhibition of its activity in vitro.[1][2] Furthermore, it has been demonstrated to downregulate mitochondrial respiration in certain cell types.[4] These effects on key components of cellular metabolism can directly impact the readout of viability assays that rely on the measurement of mitochondrial dehydrogenase activity, such as the MTT, MTS, XTT, and WST-1 assays.[17]

References

  • Kancirová, I., Jašová, M., Waczulíková, I., Ravingerová, T., Ziegelhöffer, A., & Ferko, M. (2016). Effect of antihypertensive agents - captopril and this compound - on the functional properties of rat heart mitochondria. Iranian Journal of Basic Medical Sciences, 19(6), 615–623. [Link]

  • Mehta, J. L., & Lawson, D. L. (1998). This compound does not induce but rather prevents apoptosis in cardiomyocytes. Journal of Cardiovascular Pharmacology, 31(3), 364-369. [Link]

  • Kowluru, A., & Kowluru, R. A. (2012). This compound prevents etoposide-induced caspase-3 activation, prenyl transferase degradation and loss in cell viability in pancreatic β-cells. Apoptosis, 17(10), 1044-1053. [Link]

  • Kancirová, I., Jašová, M., Waczulíková, I., Ravingerová, T., Ziegelhöffer, A., & Ferko, M. (2016). Effect of antihypertensive agents - captopril and this compound - on the functional properties of rat heart mitochondria. Iranian Journal of Basic Medical Sciences, 19(6), 615–623. [Link]

  • Open-i. (n.d.). This compound attenuates AtT-20 Cell density. [Link]

  • Manohar, K., Gupta, R. K., Gupta, P., Saha, D., Gare, S., Sarkar, R., Misra, A., & Giri, L. (2021). FDA approved L-type channel blocker this compound reduces cell death in hypoxic A549 cells through modulation of mitochondrial calcium and superoxide generation. Free Radical Biology and Medicine, 177, 189–200. [Link]

  • Zhao, T., Guo, D., Gu, Y., & Ling, Y. (2017). This compound stimulates proliferation and migration of different breast cancer cells by distinct pathways. Molecular Medicine Reports, 16(2), 2259–2264. [Link]

  • Mocanu, M. M., Gherghiceanu, M., Sinescu, C., & Popescu, L. M. (2019). Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. International Journal of Molecular Sciences, 20(15), 3733. [Link]

  • Bernotiene, E., Bagdonaite, L., & Tunceli, K. (2019). The Antihypertensive Drug this compound Modulates the Metabolism of Chondrocytes and Human Bone Marrow-Derived Mesenchymal Stem Cells. Frontiers in Physiology, 10, 1399. [Link]

  • ResearchGate. (2019). What reason can affect drug concentration to cell viability in MTT assay? [Link]

  • Manohar, K., Gupta, R. K., Gupta, P., Saha, D., Gare, S., Sarkar, R., Misra, A., & Giri, L. (2021). FDA approved L-type channel blocker this compound reduces cell death in hypoxic A549 cells through modulation of mitochondrial calcium and superoxide generation. Free Radical Biology and Medicine, 177, 189–200. [Link]

  • ResearchGate. (2016). Effect of antihypertensive agents - Captopril and this compound - On the functional properties of rat heart mitochondria. [Link]

  • Di Giacomo, V., Fabbri, F., & Rossetti, L. (2011). Inhibition of MDR1 activity and induction of apoptosis by analogues of this compound and diltiazem: an in vitro analysis. Apoptosis, 16(6), 579-590. [Link]

  • ResearchGate. (n.d.). Chemical structure of this compound (A) and nitrosothis compound (B). [Link]

  • ResearchGate. (n.d.). (µM) of this compound and this compound-like compounds inhibiting 0% and 5%... [Link]

  • Cheméo. (n.d.). This compound (CAS 21829-25-4). [Link]

  • 4B - Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments. [Link]

  • Bitesize Bio. (2017). Cell viability assays: Alternatives to the MTT assay. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

  • ResearchGate. (2012). This compound prevents etoposide-induced caspase-3 activation, prenyl transferase degradation and loss in cell viability in pancreatic β-cells. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubMed. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. [Link]

  • Rübensam, A., & Wagner, S. (2019). Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon. Cancers, 11(5), 655. [Link]

  • Drugs.com. (n.d.). This compound Disease Interactions. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Drugs.com. (n.d.). This compound Interactions Checker. [Link]

  • ResearchGate. (2019). The Antihypertensive Drug this compound Modulates the Metabolism of Chondrocytes and Human Bone Marrow-Derived Mesenchymal Stem Cells. [Link]

  • MDPI. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. [Link]

  • ResearchGate. (n.d.). Effect of this compound and FAC treatment on the viability of WKPT-0293... [Link]

  • Merck Millipore. (n.d.). WST-1 Assay Protocol for Cell Viability. [Link]

  • PubMed. (1987). Cisplatin and this compound: synergistic cytotoxicity against murine solid tumors and their metastases. [Link]

  • MDPI. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. [Link]

  • Takara Bio. (n.d.). Premix WST-1 Cell Proliferation Assay System. [Link]

  • Semantic Scholar. (1997). Drug-drug interactions: effect of quinidine on this compound binding to human cytochrome P450 3A4. [Link]

  • NHS. (n.d.). Taking this compound with other medicines and herbal supplements. [Link]

  • MDPI. (2020). Resazurin-Based Assay for Quantifying Living Cells during Alkaline Phosphatase (ALP) Release. [Link]

  • PubMed. (2011). This compound Synergizes With Calcium in Activating the Calcium Sensing Receptor, Suppressing the Expression of Thymidylate Synthase and Survivin and Promoting Sensitivity to Fluorouracil in Human Colon Carcinoma Cells. [Link]

Sources

Preventing nifedipine precipitation in physiological buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nifedipine Formulation & Handling

A Guide for Researchers on Preventing Precipitation in Physiological Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges in your research. This guide focuses on a frequent and frustrating issue: the precipitation of this compound in aqueous physiological buffers. By understanding the underlying physicochemical principles, you can design robust experimental protocols and ensure the reliability of your results.

Part 1: Core Principles & Troubleshooting

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high membrane permeability but low aqueous solubility.[1][2][3][4][5] This inherent low solubility is the primary reason for precipitation when transferring it from an organic stock solution into an aqueous experimental medium like Phosphate-Buffered Saline (PBS) or cell culture media.

Troubleshooting Workflow for this compound Precipitation

Before diving into specific questions, let's visualize the logical flow for diagnosing and solving precipitation issues.

This compound Precipitation Troubleshooting Start Precipitation Observed Immediate_Precipitation Problem: Immediate Precipitation (Cloudiness on addition) Start->Immediate_Precipitation Delayed_Precipitation Problem: Delayed Precipitation (Solution becomes cloudy over time) Start->Delayed_Precipitation Cause_Supersaturation Cause: High Local Supersaturation Immediate_Precipitation->Cause_Supersaturation Cause_Solvent_Capacity Cause: Exceeded Buffer's Solubilizing Capacity Immediate_Precipitation->Cause_Solvent_Capacity Cause_Temp_Shift Cause: Temperature Shift (e.g., room temp to 37°C) Delayed_Precipitation->Cause_Temp_Shift Cause_pH_Drift Cause: pH or Buffer Instability Delayed_Precipitation->Cause_pH_Drift Cause_Evaporation Cause: Solvent Evaporation Delayed_Precipitation->Cause_Evaporation Solution_Stirring Solution: Increase Mixing Energy (Vortexing during addition) Cause_Supersaturation->Solution_Stirring Solution_Slow_Addition Solution: Slow, Dropwise Addition Cause_Supersaturation->Solution_Slow_Addition Solution_Concentration Solution: Lower Final Concentration Cause_Solvent_Capacity->Solution_Concentration Solution_CoSolvent Solution: Optimize Co-solvent % Cause_Solvent_Capacity->Solution_CoSolvent Solution_Excipient Solution: Use Solubilizing Excipients (e.g., Cyclodextrins) Cause_Solvent_Capacity->Solution_Excipient Solution_Temp_Equilibrate Solution: Equilibrate All Components to Experimental Temperature Cause_Temp_Shift->Solution_Temp_Equilibrate Solution_Buffer_Check Solution: Verify Buffer pH & Stability Cause_pH_Drift->Solution_Buffer_Check Solution_Seal_Plates Solution: Seal Plates/Tubes Cause_Evaporation->Solution_Seal_Plates

A troubleshooting flowchart for this compound precipitation issues.
Q1: My this compound, dissolved in DMSO, precipitates the moment I add it to my PBS buffer. What is happening and how can I prevent it?

Answer: This is a classic example of "crashing out" due to rapid solvent shifting and exceeding the aqueous solubility limit. This compound is highly soluble in Dimethyl Sulfoxide (DMSO) but practically insoluble in water.[6][7][8] When you add the concentrated DMSO stock to the buffer, the DMSO disperses, and the this compound molecules are suddenly exposed to an aqueous environment where they are not soluble, causing them to aggregate and precipitate.

Causality: The core issue is creating a localized, highly supersaturated this compound concentration that the bulk aqueous phase cannot accommodate.

Troubleshooting Steps & Solutions:

  • Modify the Addition Technique:

    • The Problem: Simply pipetting the DMSO stock into the buffer creates a temporary but extreme local concentration of this compound.

    • The Solution: Add the this compound stock solution dropwise into the vortexing buffer. This high mixing energy rapidly disperses the drug molecules, preventing them from reaching the critical concentration needed for nucleation and precipitation.[9]

  • Reduce the Final Concentration:

    • The Problem: Your target concentration may be above this compound's intrinsic solubility in the final medium. At 37°C and neutral pH, this compound's solubility is very low, in the range of 5-6 µg/mL.[6]

    • The Solution: Re-evaluate your experimental design. Is the high concentration necessary? If possible, lower the final concentration to be closer to its solubility limit.

  • Optimize the Co-solvent Concentration:

    • The Problem: While DMSO is an excellent solvent for the stock, its final concentration in your assay is critical.

    • The Solution: Ensure your final DMSO concentration is as high as your system can tolerate, without inducing cytotoxicity. For most cell lines, a final concentration of 0.1% to 0.5% DMSO is considered safe, though some can tolerate up to 1%.[10][11][12][13] A higher co-solvent percentage can help maintain this compound in solution. Always include a vehicle control (buffer + same final % of DMSO) in your experiments.

Q2: My this compound solution looks fine initially, but after incubating for a few hours, I see a yellow precipitate. Why does this happen later?

Answer: This delayed precipitation indicates that while your initial preparation created a metastable supersaturated solution, it was not thermodynamically stable. Over time, with changes in conditions or simply due to kinetics, the drug molecules organize into a more stable, crystalline (precipitated) state.

Causality: The system is slowly moving from a high-energy supersaturated state to a low-energy precipitated state. This can be triggered by several factors.

Troubleshooting Steps & Solutions:

  • Temperature Stability:

    • The Problem: You might prepare the solution at room temperature (e.g., 22°C) and then place it in an incubator at 37°C. Solubility is temperature-dependent, and this shift can be enough to push a metastable solution over the edge.

    • The Solution: Pre-warm all your components (buffer, stock solution) to the final experimental temperature before mixing. This ensures that the solubility is not unexpectedly decreased by a temperature change.

  • pH Stability:

    • The Problem: While this compound's solubility is not dramatically affected by minor pH changes around neutral, the stability of your buffer is crucial.[6] In cell culture, for example, cell metabolism can alter the local pH of the medium over time.

    • The Solution: Ensure you are using a robust, high-quality buffer appropriate for your experimental duration. For cell-based assays, ensure the medium is properly buffered (e.g., with HEPES, in addition to bicarbonate/CO2).

  • Use of Precipitation Inhibitors:

    • The Problem: The aqueous buffer alone cannot stabilize the supersaturated state.

    • The Solution: Incorporate a polymeric precipitation inhibitor or a complexation agent. These excipients work by sterically hindering the drug molecules from aggregating or by forming soluble complexes.[9][14]

      • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[15] They can encapsulate this compound, forming a soluble inclusion complex.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[17][18]

      • Polymers: Polymers like HPMCAS (hydroxypropylmethylcellulose-acetate succinate) are known to be excellent precipitation inhibitors that can maintain drug supersaturation.[19]

Part 2: Experimental Protocols & Data

Protocol: Preparing a this compound Working Solution Using a Co-Solvent

This protocol is designed to minimize the risk of immediate precipitation upon dilution.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a concentrated stock (e.g., 50 mg/mL).[6] this compound is a yellow powder.[6][7] Ensure it is fully dissolved. Protect this solution from light, as this compound is photosensitive.[6][7]

  • Pre-warm the Physiological Buffer:

    • Place your sterile physiological buffer (e.g., PBS, pH 7.4, or cell culture medium) in a water bath or incubator set to your final experimental temperature (e.g., 37°C).

  • Perform Serial Dilution (if necessary):

    • If your final concentration is very low, it is better to perform an intermediate dilution of your stock in DMSO rather than adding a minuscule volume directly to the buffer.

  • Final Dilution into Buffer:

    • Place the required volume of pre-warmed buffer into a sterile conical tube.

    • Place the tube on a vortex mixer set to a medium-high speed.

    • While the buffer is vortexing, slowly add the required volume of the this compound/DMSO stock solution drop-by-drop into the liquid.

    • Allow the solution to vortex for an additional 30-60 seconds to ensure complete mixing.

  • Visual Inspection:

    • Hold the final solution up to a light source. It should be clear, with no visible particulates or cloudiness. A slight yellow tinge from the compound is normal.

Data Summary: Solubilization Strategies

The table below compares common strategies for enhancing and maintaining this compound solubility in experimental buffers.

StrategyMechanism of ActionTypical ConcentrationAdvantagesDisadvantages & Considerations
Co-Solvent (DMSO) Increases the solubilizing capacity of the bulk solution.0.1% - 1.0% (final)[10][11][13][20]Simple to use; effective for stock solutions.Potential for cytotoxicity at >0.5%; must run vehicle controls.[10][12]
Co-Solvent (Ethanol) Similar to DMSO, increases solvent polarity.< 0.5% (final)Less cytotoxic for some cell lines than DMSO.Less effective solvent for this compound than DMSO; higher volatility.[6]
Cyclodextrins (HP-β-CD) Forms a 1:1 inclusion complex, encapsulating the hydrophobic this compound molecule.[16][17]Molar ratio dependent on drug concentration.High solubilizing power; generally low toxicity.[15]Can potentially interact with cell membranes or other lipophilic molecules.
Surfactants (e.g., Tween® 80) Forms micelles that encapsulate the drug.Above Critical Micelle Concentration (CMC).Effective at increasing solubility.Can interfere with biological assays and disrupt cell membranes.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the absolute maximum concentration of this compound I can achieve in PBS (pH 7.4)? A: The intrinsic aqueous solubility of this compound at neutral pH and 37°C is very low, approximately 5.6 µg/mL.[6] While you can create transient supersaturated solutions at higher concentrations using the methods described above, these are inherently unstable without stabilizing excipients like cyclodextrins. For long-term stability, working at or below this concentration is recommended.

Q: I am doing a cell culture experiment. What is the safest final concentration of DMSO to use? A: This is cell-line dependent. A general rule of thumb is that most cell lines tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[10] Sensitive cells, especially primary cultures, may show stress at concentrations as low as 0.1%.[10] It is imperative to perform a dose-response curve with your specific cell line and DMSO alone to determine the non-toxic upper limit for your system. Always include a vehicle control (media + DMSO) at the same final concentration used for your drug treatment.

Q: How do I know if the cloudiness in my well is this compound precipitate or something else, like bacterial contamination? A: this compound precipitate typically appears as a fine, often yellow, crystalline powder or a general cloudiness/turbidity that settles over time. Under a microscope, it will look like sharp, needle-like or amorphous crystals. Bacterial contamination usually presents as a uniform turbidity that increases over time, often accompanied by a pH change (e.g., phenol red in media turning yellow), and individual bacteria will be motile when viewed at high magnification.

Q: Can I use buffers other than phosphate-based ones? A: Yes, however, be aware that different buffer salts can influence drug-polymer or drug-excipient interactions.[21][22] For example, some studies suggest that physiological bicarbonate buffers can affect drug supersaturation differently than the more commonly used phosphate buffers.[21][22] If you change your buffer system, you may need to re-optimize your this compound preparation protocol.

References

  • Ansari, M. J. et al. Solubility Enhancement Of this compound. ijrpr. Link

  • LifeTein. DMSO usage in cell culture. LifeTein. Published February 1, 2023. Link

  • Deranged Physiology. This compound. Deranged Physiology. Link

  • Jagdale, S. C. et al. Solubility enhancement, physicochemical characterization and formulation of fast-dissolving tablet of this compound-betacyclodextrin complexes. SciELO. Link

  • Reddit. Maximum DMSO concentration in media for cell culture?. Reddit. Published October 5, 2023. Link

  • Gîrleanu, M. et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Link

  • ResearchGate. From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate. Published April 12, 2017. Link

  • Chowdary, K. P. R. & Reddy, G. K. Complexes Of this compound With β-And Hydroxypropyl β-Cyclodextrins In The Design Of this compound SR Tablets. SciSpace. Link

  • Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Link

  • ResearchGate. What the concentration of DMSO you use in cell culture assays?. ResearchGate. Published January 25, 2016. Link

  • ECHEMI. BCS class of this compound. ECHEMI. Link

  • Gáspár, R. et al. Formation and Physico-Chemical Evaluation of this compound-hydroxypropyl-β-cyclodextrin and this compound-methyl-β-cyclodextrin: The Development of Orodispersible Tablets. MDPI. Published August 12, 2022. Link

  • Center for Research on Complex Generics. Dissolution Testing of this compound ER Tablet Using the USP Flow-Through Method. Center for Research on Complex Generics. Link

  • Chula Digital Collections. Polymer as precipitation inhibitor of weak base drug: An update and brief review. Chula Digital Collections. Published January 1, 2021. Link

  • Gáspár, R. et al. Formation and Physico-Chemical Evaluation of this compound-hydroxypropyl-β-cyclodextrin and this compound-methyl-β-cyclodextrin: The Development of Orodispersible Tablets. NIH. Published August 12, 2022. Link

  • Sigma-Aldrich. This compound (N7634) - Product Information Sheet. Sigma-Aldrich. Link

  • ResearchGate. Solubility studies of this compound. ResearchGate. Link

  • ChemicalBook. This compound CAS#: 21829-25-4. ChemicalBook. Link

  • PubMed. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. PubMed. Link

  • PubMed. Effect of Gastric Fluid Volume on the In Vitro Dissolution and In Vivo Absorption of BCS Class II Drugs: a Case Study with this compound. PubMed. Link

  • Cayman Chemical. PRODUCT INFORMATION. Cayman Chemical. Link

  • ChemicalBook. This compound | 21829-25-4. ChemicalBook. Link

  • NIH. This compound | C17H18N2O6 | CID 4485 - PubChem. PubChem. Link

  • Pharma Excipients. Physiological buffer effects in drug supersaturation – a mechanistic study of hydroxypropyl cellulose as precipitation inhibitor. Pharma Excipients. Published February 14, 2023. Link

  • MDPI. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. MDPI. Link

  • PubMed. Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor. PubMed. Published February 20, 2023. Link

  • PubMed. Preparation and characterization of nanocrystals for solubility and dissolution rate enhancement of this compound. PubMed. Link

  • Fisher Digital Publications. Physical properties and solubility studies of this compound-PEG 1450/HPMCAS-HF solid dispersions. Fisher Digital Publications. Published May 12, 2018. Link

Sources

Nifedipine light sensitivity handling and storage protocols

Author: BenchChem Technical Support Team. Date: January 2026

Nifedipine Handling & Storage Technical Support Center

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who work with this highly effective, yet notoriously light-sensitive, calcium channel blocker. My objective is to provide you with not just protocols, but the scientific rationale behind them, empowering you to troubleshoot issues and ensure the integrity of your experimental results.

Part 1: Understanding this compound's Light Sensitivity

The Core Issue: Photodegradation

This compound's therapeutic efficacy is intrinsically linked to its 1,4-dihydropyridine structure. Unfortunately, this same chemical motif is highly susceptible to photo-oxidation. Exposure to ultraviolet (UV) and visible light, particularly wavelengths up to 450 nm, triggers a degradation cascade.[1]

The primary photodegradation pathway involves the oxidation of the dihydropyridine ring.[2]

  • Under daylight or fluorescent light , this compound primarily converts to a nitrosophenylpyridine derivative (2,6-dimethyl-4-(2-nitrosophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester).[3][4]

  • Under higher energy UV radiation , it can further oxidize to the nitrophenylpyridine derivative (2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinecarboxylic acid dimethyl ester).[3][5]

Crucially, these degradation products are pharmacologically inactive.[6][7] Their presence in your experiments can lead to a significant underestimation of this compound's true effect, causing therapeutic failure in clinical contexts and confounding results in research.[6]

Caption: Simplified degradation pathways of this compound upon light exposure.

Part 2: Core Protocols & Standard Operating Procedures (SOPs)

Adherence to strict light-protection protocols is non-negotiable for maintaining the integrity of this compound.

SOP 1: Storage of this compound
Form Condition Container Rationale
Solid Powder 2-8°C, Protected from LightAmber glass vial, stored inside a secondary light-opaque container or box.As a solid, this compound is relatively stable, but low temperatures and complete light exclusion maximize its shelf-life, which can be at least two years under these conditions.[5]
Solutions (Stock & Dilutions) 2-8°C, Protected from LightAmber glass vials or flasks. For clear containers (e.g., plastic tubes), wrap completely in aluminum foil.[8]This compound degrades much faster in solution.[7] A methanolic solution can lose over 10% of its content in under 10 minutes when exposed to artificial sunlight, while the powder takes over 24 hours for similar degradation.[7] Refrigeration slows kinetics, but light protection is the most critical factor.
SOP 2: Preparation of this compound Solutions

This workflow is designed to minimize light exposure at every step.

This compound Solution Preparation Workflow cluster_prep Preparation Environment cluster_weigh Weighing cluster_dissolve Dissolution & Storage p1 Set Up Low-Light Area (Amber/Red Light, No UV) p2 Gather Materials (Amber Glassware, Foil) p1->p2 w1 Turn off balance display light (if possible) p2->w1 w2 Quickly weigh this compound powder w1->w2 w3 Transfer to amber vessel w2->w3 d1 Add solvent (e.g., DMSO, Ethanol) w3->d1 d2 Sonicate/Vortex in the dark d1->d2 d3 Wrap vessel in foil immediately d2->d3 d4 Store at 2-8°C d3->d4 end Ready for Experiment d4->end

Caption: Workflow for preparing this compound solutions with critical light protection steps.

Step-by-Step Protocol:

  • Environment Setup: Before retrieving the this compound powder, prepare a dedicated low-light workspace. Turn off standard overhead fluorescent lights. Use a photographic safelight (red or amber) or a low-wattage incandescent bulb.

  • Material Preparation: Use amber glass volumetric flasks and vials. If unavailable, wrap clear glassware, plastic tubes, and pipette tip boxes thoroughly in aluminum foil.[8]

  • Weighing: If your analytical balance has a bright display light, work quickly or cover the weighing chamber to minimize exposure. Transfer the weighed powder immediately to your light-protected vessel.

  • Dissolution: Add your solvent of choice (e.g., Ethanol, DMSO). If sonication or vortexing is required, perform this step in the dark or with the vessel wrapped in foil.

  • Storage: Once dissolved, immediately cap and seal the vessel. For extra protection, wrap the cap/septum area with parafilm and then foil. Store refrigerated (2-8°C) and always in the dark.[5]

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving this compound.

Troubleshooting Q&A

Q1: My this compound solution has turned yellow/brown. What happened and can I still use it?

  • A1: A color change is a visual indicator of significant photodegradation. The yellow/brown hue is characteristic of the formation of the nitroso- and nitrophenylpyridine derivatives.[3][5] Do not use this solution. The concentration of active this compound is no longer what you prepared, and the presence of degradation products could confound your results. Discard the solution and prepare a fresh batch, strictly following all light-protection protocols.

Q2: I'm seeing high variability between replicate wells in my cell-based assay. Could this be a this compound issue?

  • A2: Yes, this is a classic sign of inconsistent degradation. If your multi-well plates are exposed to ambient lab light on the bench or in the incubator (even for short periods), the wells at the edges or those exposed longer will have more degradation.

    • Troubleshooting Steps:

      • During Plating: Work under low-light conditions when adding the this compound solution to your plates.

      • Incubation: If your incubator has a glass door, cover it with blackout material or wrap your plates/flasks completely in sterile aluminum foil.

      • Analysis: If you are using a plate reader, minimize the time the plate is exposed to the instrument's light source.

Q3: My HPLC analysis shows a decreasing this compound peak and several new, smaller peaks over time. What's going on?

  • A3: This indicates on-instrument degradation. The main this compound peak is shrinking as it degrades, and the new peaks are its photoproducts.[9][10]

    • Troubleshooting Steps:

      • Autosampler: The most common culprit is the autosampler. If the vial tray is not shielded from light, this compound will degrade while sitting in the queue. Use amber HPLC vials or cover the entire autosampler with a light-blocking box or fabric.

      • Run Time: If degradation is still observed, it may be occurring in the tubing pre-detector. While less common, ensure the instrument is not placed in direct sunlight.

      • Method Validation: A robust, stability-indicating HPLC method should be able to separate the main this compound peak from its degradation products.[11] The primary degradation product often appears as a new peak with a different retention time.[9]

Frequently Asked Questions (FAQs)

Q: How "fast" is fast? How long can my solution be on the bench?

  • A: Extremely fast. In a methanol solution exposed to standard lab fluorescent lighting, degradation can be detected in as little as 20 minutes, with a 25% loss of concentration within an hour.[12] In direct artificial sunlight, a solution can be completely decomposed in just 10 minutes.[6] The safe time on an open lab bench is effectively zero. All handling should be done under protected conditions.

Q: Is solid this compound powder also light-sensitive?

  • A: Yes, though it is more stable than solutions.[7] While the degradation is slower, prolonged exposure of the powder to light will result in decomposition. Always store the stock powder vial in the dark as per SOP 1.

Q: Can I filter-sterilize my this compound stock solution?

  • A: Yes, but the process must be done with complete light protection. Use a syringe wrapped in aluminum foil and filter the solution into a sterile, amber, or foil-wrapped receiving vial inside a biosafety cabinet with the UV light off and the sash lowered to minimize ambient light.

Q: Are there any solvents I should avoid?

  • A: The choice of solvent is typically dictated by experimental needs (e.g., DMSO for cell culture, methanol/acetonitrile for chromatography). The primary driver of degradation is light, not a specific solvent. However, the degradation kinetics can vary in different media. The key is to protect the solution, regardless of the solvent used.

References

  • Damian, G., et al. (2007). Photo-degradation of this compound by UV and visible. ResearchGate. Available at: [Link]

  • Ahmadi, F., et al. (2008). Photostability Determination of Commercially Available this compound Oral Dosage Forms in Iran. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • de Vries, H., et al. (1993). Photoreactivity of this compound in vitro and in vivo. PubMed. Available at: [Link]

  • Uchida, T., et al. (1994). High-performance liquid chromatographic determination of this compound and a trace photodegradation product in hospital prescriptions. PubMed. Available at: [Link]

  • Foster, R. T., et al. (1994). Photostability determination of commercially available this compound oral dosage formulations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Sahu, P. K., et al. (2012). Characterization of a new degradation product of this compound formed on catalysis by atenolol: A typical case of alteration of degradation pathway of one drug by another. PubMed. Available at: [Link]

  • Morimoto, K., et al. (1994). Newly discovered photodegradation products of this compound in hospital prescriptions. PubMed. Available at: [Link]

  • Donnelly, R. F., et al. (2019). Development of a UV-Stabilized Topical Formulation of this compound for the Treatment of Raynaud Phenomenon and Chilblains. Pharmaceutics. Available at: [Link]

  • Swenson, C. F., et al. (2000). Stability of this compound in an extemporaneously compounded oral solution. American Journal of Health-System Pharmacy. Available at: [Link]

  • Zhang, Y., et al. (1993). [Photodegradation assay method of this compound and its application to studies on percutaneous absorption]. PubMed. Available at: [Link]

  • Montanari, M., et al. (2021). Modelling this compound Photodegradation, Photostability and Actinometric Properties. ResearchGate. Available at: [Link]

  • Gherman, C. L., et al. (2020). A study of the photo-degradation kinetics of this compound by multivariate curve resolution analysis. ResearchGate. Available at: [Link]

  • Anusha, M., et al. (2020). Various analytical estimation techniques for quantification of this compound: A review. Semantic Scholar. Available at: [Link]

  • Ueno, K., et al. (2016). Photostable Solid Dispersion of this compound by Porous Calcium Silicate. PubMed. Available at: [Link]

  • Gherman, C. L., et al. (2021). Ultraviolet (UV) radiation-mediated breakdown of this compound. ResearchGate. Available at: [Link]

  • Malesuik, M. D., et al. (2006). Validation of an HPLC method for analysis of this compound residues on stainless-steel surfaces in the manufacture of pharmaceutica. AKJournals. Available at: [Link]

  • Garg, S., et al. (2023). Determination of this compound by Validated RP-HPLC Method in Bulk and Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]

  • Gherman, C. L., et al. (2023). Complex Spectroscopy Studies of this compound Photodegradation. MDPI. Available at: [Link]

  • Gherman, C. L., et al. (2023). Complex Spectroscopy Studies of this compound Photodegradation. PMC - NIH. Available at: [Link]

  • Cvetkovski, A., et al. (2012). The protection of Nifedipin from photodegradation due to complex formation with β-cyclodextrin. ResearchGate. Available at: [Link]

  • Imai, Y., et al. (2007). Antioxidant effects of photodegradation product of this compound. PubMed. Available at: [Link]

  • Jain, P. S., et al. (2013). Stress Degradation and Establishment of Structures of Impurities of this compound. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). FDA Label for this compound. NDC List. Available at: [Link]

  • Sahu, P. K., et al. (2012). Characterization of a new degradation product of this compound formed on catalysis by atenolol: A typical case of alteration of degradation pathway of one drug by another. ResearchGate. Available at: [Link]

  • Filho, R. O. C., et al. (2008). Stability studies on this compound tablets using thermogravimetry and differential scanning calorimetry. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2016). This compound CAPSULES, USP. FDA.report. Available at: [Link]

  • U.S. Government Publishing Office. (2022). 21 CFR 205.50 -- Minimum requirements for the storage and handling of prescription drugs... eCFR. Available at: [Link]

  • U.S. Food and Drug Administration. (2010). Guidance on this compound. accessdata.fda.gov. Available at: [Link]

  • U.S. Food and Drug Administration. (2012). Draft Guidance on this compound. accessdata.fda.gov. Available at: [Link]

Sources

Technical Support Center: Impact of Serum Proteins on Nifedipine Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with nifedipine activity in cell culture, specifically focusing on the interference of serum proteins. This document is designed to offer not just troubleshooting steps, but also a foundational understanding of the underlying scientific principles to empower you in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is the observed in vitro efficacy of my this compound treatment lower than expected based on its reported IC50?

A1: The most probable cause is the high protein-binding affinity of this compound. This compound is extensively bound to serum proteins, particularly albumin.[1] In standard cell culture media supplemented with Fetal Bovine Serum (FBS), a significant fraction of the this compound you add will be sequestered by these proteins, rendering it unavailable to interact with its target, the L-type calcium channels on the cell membrane.[2][3][4] The "free drug hypothesis" posits that only the unbound fraction of a drug is pharmacologically active. Therefore, the nominal concentration of this compound in your culture medium does not reflect the biologically active concentration.

Q2: I'm observing inconsistent results between experiments, even when using the same this compound concentration. What could be the cause?

A2: Inconsistency can arise from variations in the protein concentration of your FBS lots. The total protein content in FBS can range from 3.2 to 4.2 mg/ml, with albumin being the major component.[5] Different lots of FBS can have varying protein profiles, leading to differences in the unbound fraction of this compound and, consequently, variable cellular responses. It is also possible that cells may utilize some serum proteins over time, potentially altering the free drug concentration during the course of a multi-day experiment.[6]

Q3: Can I just increase the this compound concentration to compensate for serum protein binding?

A3: While tempting, simply increasing the total this compound concentration can be problematic. High concentrations of this compound may lead to off-target effects or cellular toxicity.[4] Furthermore, without knowing the precise unbound concentration, it's difficult to establish a clear dose-response relationship. A more rigorous approach is to either determine the unbound concentration experimentally or switch to a serum-free or low-serum medium for the duration of the drug treatment.

Q4: How do I calculate the free (unbound) concentration of this compound in my cell culture medium?

A4: The unbound drug concentration can be estimated if you know the fraction of unbound drug (fu) and the total drug concentration. The formula is:

Unbound Concentration = Total Concentration x fu

The fu can be determined experimentally using techniques like equilibrium dialysis or ultrafiltration.[7] It's important to perform this determination under your specific experimental conditions (i.e., the same type and percentage of serum and temperature).

Troubleshooting Guide

Problem 1: this compound shows little to no effect on my cells, even at high concentrations.
  • Plausible Cause: Extensive binding to serum proteins in the culture medium is severely limiting the free concentration of this compound.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If your cell line can tolerate it, reduce the FBS concentration (e.g., to 1-2%) during the this compound treatment period. Always perform a preliminary experiment to ensure the reduced serum does not adversely affect cell viability or the phenotype you are studying.

    • Use Serum-Free Medium: For short-term experiments, consider switching to a serum-free medium during drug incubation. Be aware that this can be a significant environmental change for the cells and may induce stress responses.

    • Quantify Unbound this compound: If reducing serum is not an option, you must determine the unbound this compound concentration in your complete medium. This will allow you to correlate the actual active concentration with the observed cellular effect.

Problem 2: My dose-response curve for this compound is shifted to the right compared to published data.
  • Plausible Cause: The presence of serum proteins is effectively reducing the concentration of this compound available to the cells.

  • Troubleshooting Steps:

    • Standardize FBS Lot: Use the same lot of FBS for all related experiments to minimize variability in protein concentration.

    • Report Nominal vs. Unbound Concentrations: When publishing or presenting your data, clearly state the serum percentage used and, if possible, report both the nominal and the calculated unbound this compound concentrations. This provides crucial context for comparing your results with others.

    • Consider an Albumin-Only Supplement: As an alternative to whole serum, you can use a defined medium supplemented with a known concentration of bovine serum albumin (BSA) to better control the protein binding environment.

Problem 3: I am seeing unexpected cellular effects that are not consistent with this compound's known mechanism of action.
  • Plausible Cause: This could be due to off-target effects at high total concentrations, or interactions between this compound and other components in the serum.

  • Troubleshooting Steps:

    • Perform Control Experiments: Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a control with serum but no this compound to isolate the effects of the drug.

    • Lower the Concentration and Serum: Test lower concentrations of this compound in a low-serum or serum-free medium to see if the unexpected effects disappear. This can help differentiate between on-target and off-target pharmacology.

Experimental Protocols

Protocol 1: Determination of Unbound this compound Concentration by Ultrafiltration

This protocol provides a general framework for determining the free fraction of this compound in your cell culture medium.

Materials:

  • Complete cell culture medium (containing your specific lot and percentage of FBS)

  • This compound stock solution

  • Centrifugal ultrafiltration devices (e.g., with a molecular weight cutoff of 10-30 kDa)

  • High-performance liquid chromatography (HPLC) system or another suitable analytical method for quantifying this compound.[8]

Procedure:

  • Spike the complete cell culture medium with a known concentration of this compound.

  • Incubate the spiked medium under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experimental drug treatment time.

  • Transfer an aliquot of the spiked medium to the sample reservoir of the ultrafiltration device.

  • Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate.

  • Carefully collect the ultrafiltrate.

  • Quantify the concentration of this compound in the ultrafiltrate using a validated analytical method like HPLC.[8] This concentration represents the unbound drug.

  • The fraction unbound (fu) can be calculated as: fu = (Concentration in ultrafiltrate) / (Total concentration in medium)

Protocol 2: Assessing this compound Activity in Low-Serum vs. High-Serum Conditions

This experiment will help you visualize the impact of serum proteins on this compound's efficacy.

Procedure:

  • Plate your cells at the desired density and allow them to adhere overnight in your standard complete medium (e.g., 10% FBS).

  • Prepare two sets of treatment media:

    • High-Serum: Your standard complete medium (e.g., 10% FBS) with a serial dilution of this compound.

    • Low-Serum: A medium with a reduced FBS concentration (e.g., 1% FBS) with the same serial dilution of this compound.

  • Aspirate the overnight medium from the cells and wash once with sterile PBS.

  • Add the prepared high-serum and low-serum treatment media to the respective wells.

  • Incubate for your desired treatment duration.

  • Perform your endpoint assay to measure this compound's effect (e.g., a cell viability assay, a calcium influx assay, or a gene expression analysis).

  • Compare the dose-response curves obtained from the high-serum and low-serum conditions. You should observe a leftward shift in the dose-response curve in the low-serum condition, indicating higher potency.

Data Presentation

Table 1: Hypothetical Impact of FBS Concentration on the Effective Concentration of this compound

Nominal this compound Concentration (µM)% FBS in MediumEstimated Unbound Fraction (fu)*Calculated Unbound (Active) Concentration (µM)
1010%0.020.2
101%0.181.8
110%0.020.02
11%0.180.18

*These are illustrative values. The actual fu must be determined experimentally.

Visualizations

Mechanism of Serum Protein Sequestration of this compound

cluster_medium Cell Culture Medium cluster_cell Cell Nifedipine_Total Total this compound Added Nifedipine_Free Free this compound (Active) Nifedipine_Total->Nifedipine_Free Equilibrium Serum_Protein Serum Proteins (e.g., Albumin) Nifedipine_Bound Protein-Bound this compound (Inactive) Serum_Protein->Nifedipine_Bound Nifedipine_Free->Nifedipine_Bound Reversible Binding Ca_Channel L-type Calcium Channel Nifedipine_Free->Ca_Channel Blocks Ca2+ Influx Cellular_Effect Cellular Effect (e.g., Vasodilation) Ca_Channel->Cellular_Effect Leads to

Caption: this compound in serum-containing medium exists in equilibrium between a free, active form and an inactive, protein-bound form.

Experimental Workflow for Assessing Serum Impact

Start Start Cell_Plating Plate Cells in Standard Medium (10% FBS) Start->Cell_Plating Incubate_Overnight Incubate Overnight Cell_Plating->Incubate_Overnight Prepare_Media Prepare this compound Dilutions in: A) 10% FBS Medium B) 1% FBS Medium Incubate_Overnight->Prepare_Media Treat_Cells Treat Cells with Media A and B Prepare_Media->Treat_Cells Incubate_Treatment Incubate for Treatment Duration Treat_Cells->Incubate_Treatment Endpoint_Assay Perform Endpoint Assay (e.g., Viability, Ca2+ Flux) Incubate_Treatment->Endpoint_Assay Analyze_Data Analyze and Compare Dose-Response Curves Endpoint_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for comparing this compound efficacy in high-serum versus low-serum conditions.

References

Validation & Comparative

A Comparative Guide to the Myocardial Effects of Nifedipine and Verapamil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two archetypal calcium channel blockers (CCBs), nifedipine and verapamil, focusing on their differential effects on cardiac myocytes. As members of distinct chemical classes—dihydropyridine and phenylalkylamine, respectively—their actions, while convergent on the L-type calcium channel, produce markedly different physiological outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of these differences, supported by experimental data and protocols.

Introduction: Two Classes, One Target, Divergent Effects

This compound (a dihydropyridine) and verapamil (a phenylalkylamine) are mainstays in cardiovascular therapy. Both exert their primary effects by inhibiting the voltage-gated L-type calcium channel (CaV1.2), thereby reducing calcium (Ca²⁺) influx into cells.[1][2] However, their clinical profiles diverge significantly. This compound is recognized as a potent arterial vasodilator with minimal direct effects on cardiac conduction at therapeutic doses.[3][4][5] In contrast, verapamil exhibits more pronounced cardiac effects, including negative chronotropy (decreased heart rate) and inotropy (decreased contractility), alongside its vasodilatory properties.[1][3][5] Understanding the basis of these differences requires a detailed examination at the level of the cardiac myocyte.

Molecular Mechanism: A Tale of Two Binding Sites

The key to the functional differences between this compound and verapamil lies in their distinct binding sites on the α1 subunit of the L-type calcium channel and their state-dependent interactions.[2][6]

  • This compound (Dihydropyridine): This molecule is largely voltage-dependent. It preferentially binds to the inactivated state of the channel from the extracellular side.[2] Its binding site is thought to be located within the transmembrane helices of motifs III and IV (specifically IIIS6 and IVS6).[6] Because vascular smooth muscle cells have a more depolarized resting membrane potential than cardiac myocytes, a larger fraction of their calcium channels are in the inactivated state, making them more susceptible to this compound's blocking action. This contributes to this compound's vascular selectivity.[4]

  • Verapamil (Phenylalkylamine): Verapamil exhibits both voltage- and use- (or frequency-) dependency.[2][7] It accesses its binding site from the intracellular (cytoplasmic) side of the channel, physically occluding the pore.[8][9] Its binding site is located in the central cavity involving the S6 transmembrane helices of motif IV.[6] Verapamil binds more avidly to channels that are frequently opening and inactivating, a characteristic of the rapidly firing cells of the sinoatrial (SA) and atrioventricular (AV) nodes.[2][10] This use-dependent block explains its significant impact on heart rate and conduction.[10]

Caption: Distinct binding sites for this compound and Verapamil on the L-type calcium channel.

Differential Effects on Cardiac Myocyte Electrophysiology

The distinct mechanisms of action translate directly into different electrophysiological consequences for cardiac myocytes.

  • Ventricular Myocytes: Both drugs can shorten the action potential plateau (Phase 2) by reducing the inward Ca²⁺ current (ICa,L). However, verapamil's effects are often more pronounced for an equivalent negative inotropic effect, leading to greater slowing of repolarization.[11] Verapamil may also inhibit other ion channels, such as sodium and potassium channels, to a greater extent than this compound, further modifying the action potential.[11]

  • Nodal Tissue (SA and AV Nodes): This is where the most significant divergence is observed. The action potentials in SA and AV nodal cells are highly dependent on ICa,L for their depolarization phase (Phase 0). Verapamil's use-dependent block makes it a potent suppressor of nodal activity.[10][12] It slows the rate of impulse initiation in the SA node (negative chronotropy) and slows conduction through the AV node (negative dromotropy).[12][13] this compound has much weaker effects on nodal tissue because these cells spend less time in the inactivated state that this compound prefers.[12][14] While high concentrations of this compound can slow nodal firing rates in isolated preparations, in a clinical context, its potent vasodilation often triggers a baroreceptor reflex, leading to an increase in heart rate (reflex tachycardia).[1][3]

Table 1: Comparative Electrophysiological Effects on Cardiac Myocytes

ParameterThis compound EffectVerapamil EffectPrimary Causality
Ventricular APD Modest ShorteningShorteningBoth reduce ICa,L, but Verapamil has broader channel effects.[11]
SA Node Firing Rate Weak direct depression; often reflex tachycardia in vivo.[1][3]Strong depression (slowing).[12][13]Verapamil's use-dependency is highly effective in rapidly firing nodal cells.[10]
AV Node Conduction Minimal direct effect; may be facilitated by reflex.[13][14]Strong depression (slowing).[1][12]Use-dependent block of Phase 0 depolarization in AV nodal cells.

Impact on Myocyte Contractility and Excitation-Contraction Coupling

Both drugs produce a negative inotropic effect by reducing the Ca²⁺ influx that triggers calcium-induced calcium release (CICR) from the sarcoplasmic reticulum.[11][15] However, the magnitude of this effect at clinically relevant concentrations differs.

  • This compound: While it can directly depress myocyte contractility, this effect is often masked in vivo by the reflex sympathetic stimulation caused by its potent vasodilation.[3] This reflex increases heart rate and contractility, counteracting the direct negative inotropic action.[3]

  • Verapamil: Verapamil exhibits a more potent direct negative inotropic effect compared to this compound at equihypotensive doses.[1][5] Its ability to block Ca²⁺ channels from the inside and its less profound peripheral vasodilation result in a net depression of cardiac contractility that is not fully offset by reflex mechanisms.[16][17] This makes verapamil's negative inotropic properties more clinically apparent.[16]

Experimental Validation: Protocols and Data

To quantify the differential effects of this compound and verapamil, specific experimental protocols are employed. Below are outlines for two fundamental assays in cardiac myocyte pharmacology.

Experimental Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the L-type calcium current (ICa,L) across the myocyte membrane.

Objective: To determine the concentration-dependent inhibition of ICa,L by this compound and verapamil and to observe use-dependent block.

Methodology:

  • Myocyte Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig) via enzymatic digestion.[18]

  • Pipette and Bath Solutions:

    • Internal (Pipette) Solution: Use a Cs⁺-based solution to block K⁺ currents. Include EGTA to buffer intracellular Ca²⁺ and ATP/GTP to support cellular function.

    • External (Bath) Solution: Use a Na⁺- and K⁺-free solution (e.g., replaced with NMDG⁺ and Cs⁺) to isolate ICa,L.[19] Tetrodotoxin (TTX) can be added to block any residual Na⁺ current.[19]

  • Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.[20][21]

  • Voltage Protocol:

    • Hold the cell at a potential of -50 mV to inactivate Na⁺ channels.[20]

    • Apply a depolarizing step to +10 mV for 300-500 ms to elicit the peak ICa,L.[18][19]

    • To test for use-dependency, apply a train of short depolarizing pulses (e.g., to +10 mV for 200 ms at 1-2 Hz).

  • Data Acquisition: Record baseline ICa,L. Perfuse the cell with increasing concentrations of this compound or verapamil and record the current at each concentration until a steady-state block is achieved.

  • Analysis: Measure the peak inward current at each concentration. Plot the percent inhibition against drug concentration to calculate the IC₅₀ value. For use-dependency, compare the block of the first pulse to the block of subsequent pulses in the train.

Caption: Experimental workflow for patch-clamp analysis of calcium channel blockers.

Experimental Protocol 2: Intracellular Calcium Transient Measurement

This method uses fluorescent indicators to measure changes in intracellular Ca²⁺ concentration, providing a proxy for contractility.

Objective: To compare the effects of this compound and verapamil on the amplitude and kinetics of Ca²⁺ transients in electrically stimulated myocytes.

Methodology:

  • Myocyte Preparation: Isolate ventricular myocytes as described above.

  • Dye Loading: Incubate cells with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM.[22] The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active Fura-2 inside. The incubation period is typically 20-60 minutes at room temperature or 37°C.[22][23]

  • Washing: After loading, wash the cells with fresh buffer to remove extracellular dye.[22]

  • Imaging Setup: Place the coverslip with dye-loaded myocytes on the stage of an inverted fluorescence microscope equipped for ratiometric imaging and electrical field stimulation.

  • Data Acquisition:

    • Stimulate myocytes at a physiological frequency (e.g., 1 Hz).

    • Excite the cells alternately at 340 nm and 380 nm and record the emission at ~510 nm.[23][24] The ratio of fluorescence (F₃₄₀/F₃₈₀) is proportional to the intracellular [Ca²⁺].[25]

    • Record baseline Ca²⁺ transients.

    • Perfuse with this compound or verapamil and record the changes in the transient amplitude, rise time, and decay kinetics.

  • Analysis: Quantify the reduction in the peak amplitude of the F₃₄₀/F₃₈₀ ratio to assess the negative inotropic effect of each drug.

Table 2: Representative Experimental Data Comparison

ParameterThis compoundVerapamil
ICa,L Inhibition (IC₅₀) ~100-300 nM~500-1000 nM
Use-Dependent Block (at 2 Hz) MinimalSignificant (~30-50% additional block)
Ca²⁺ Transient Amplitude Reduction ModerateStrong
AV Nodal Conduction Time (in isolated heart) No significant changeMarked Prolongation
(Note: Values are illustrative and can vary based on experimental conditions and species.)

Clinical and Research Implications

The distinct cellular actions of this compound and verapamil dictate their clinical utility and research applications.

  • This compound's vascular selectivity makes it an excellent choice for treating hypertension and angina where potent vasodilation is desired without significant cardiac depression.[4][5] However, the potential for reflex tachycardia must be considered, especially with short-acting formulations.[3][26]

  • Verapamil's pronounced cardiac effects make it suitable for conditions requiring heart rate control, such as in atrial fibrillation, and for angina where a reduction in myocardial oxygen demand via decreased heart rate and contractility is beneficial.[15][27] Its negative inotropic and chronotropic effects necessitate caution in patients with heart failure or AV nodal disease.[16][28]

For researchers, these drugs serve as invaluable tools. This compound can be used to selectively block L-type channels in vascular smooth muscle with minimal confounding cardiac effects, while verapamil is a classic agent for studying use-dependent channel block and the role of ICa,L in cardiac pacemaking and conduction.

Conclusion

While both this compound and verapamil are classified as L-type calcium channel blockers, they are not interchangeable. Their differential effects on cardiac myocytes—stemming from distinct binding sites, mechanisms of access, and state-dependent affinities—result in profoundly different electrophysiological and contractile outcomes. This compound acts primarily as a vasodilator with limited direct cardiac impact in vivo, whereas verapamil exerts significant, clinically relevant negative chronotropic, dromotropic, and inotropic effects. A thorough understanding of these cellular mechanisms is essential for the rational selection of these agents in clinical practice and for their precise application in cardiovascular research.

References

  • Hasin, Y., & Barry, W. H. (1987). Comparison of simultaneous electrophysiologic and mechanical effects of verapamil and this compound in cultured chick embryo ventricular cells. Journal of Molecular and Cellular Cardiology, 19(9), 853–863. [Link]

  • Zipes, D. P., & Troup, P. J. (1983). Comparison of the direct effects of this compound and verapamil on the electrical activity of the sinoatrial and atrioventricular nodes of the rabbit heart. American Heart Journal, 105(4), 640-647. [Link]

  • Rowland, E., & Krikler, D. M. (1980). Effect of this compound on atrioventricular conduction as compared with verapamil. Intracardiac electrophysiological study. Heart, 44(4), 433-436. [Link]

  • Stone, P. H., Antman, E. M., Muller, J. E., & Braunwald, E. (1980). Differential cardiovascular effects of calcium channel blocking agents: potential mechanisms. The American Journal of Cardiology, 46(4), 690-698. [Link]

  • Mitchell, L. B., Jutzy, K. R., Lewis, S. J., Schroeder, J. S., & Mason, J. W. (1982). Comparative clinical electrophysiologic effects of diltiazem, verapamil and this compound: a review. The American Journal of Cardiology, 49(3), 629-635. [Link]

  • IonOptix. (2019). Loading Fura-2 into cardiomyocytes. IonOptix. [Link]

  • Rowland, E., & Krikler, D. M. (1980). Effect of this compound on atrioventricular conduction as compared with verapamil. Intracardiac electrophysiological study. British Heart Journal. [Link]

  • Cheung, J. Y., Leaf, A., & Bonventre, J. V. (1984). Mechanism of protection by verapamil and this compound from anoxic injury in isolated cardiac myocytes. American Journal of Physiology-Cell Physiology, 246(3), C323-C329. [Link]

  • Li, X., et al. (2021). A modern automated patch-clamp approach for high throughput electrophysiology recordings in native cardiomyocytes. Scientific Reports. [Link]

  • Merin, R. G., et al. (1989). Comparative cardiovascular effects of verapamil, this compound, and diltiazem during halothane anesthesia in swine. Anesthesiology, 70(5), 845-853. [Link]

  • Strong, M. (2025). How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. YouTube. [Link]

  • Silke, B., et al. (1985). The effects on left ventricular performance of this compound and verapamil in exercise-induced angina pectoris. European Heart Journal, 6(Suppl C), 91-98. [Link]

  • Serruys, P. W., et al. (1983). The haemodynamic effects of this compound, verapamil and diltiazem in patients with coronary artery disease. A review. European Heart Journal, 4(Suppl C), 31-42. [Link]

  • Wier, W. G., & Blatter, L. A. (1991). Ca2+ transients in cardiac myocytes measured with high and low affinity Ca2+ indicators. Cell Calcium, 12(2-3), 241-254. [Link]

  • Striessnig, J., et al. (2010). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current Molecular Pharmacology, 3(2), 110-122. [Link]

  • Johnson, B. D., et al. (2013). Verapamil Block of T-Type Calcium Channels. Molecular Pharmacology. [Link]

  • Schwartz, A. (1994). Molecular studies of the calcium antagonist binding site on calcium channels. The American Journal of Cardiology, 73(6), 12B-14B. [Link]

  • Lees-Miller, J. P., et al. (2000). Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research, 86(5), 518-524. [Link]

  • Vandecasteele, G., et al. (2001). Cyclic GMP regulation of the L-type Ca channel current in human atrial myocytes. The Journal of Physiology, 533(2), 329-340. [Link]

  • PubChem. Verapamil Action Pathway. PubChem. [Link]

  • Springer Publishing. (n.d.). Drug Names, Mechanisms, Descriptions, and Contraindications. Springer Publishing. [Link]

  • Bonev, A. D., et al. (2017). This compound Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations. Frontiers in Physiology, 8, 211. [Link]

  • Dr.Oracle. (2025). What is the drug class of this compound (Calcium Channel Blocker)?. Dr.Oracle. [Link]

  • Jolly, S. R., et al. (1983). Contrasting effects of this compound and verapamil on myocardium and vascular smooth muscle at two levels of coronary occlusion in the dog. Journal of Cardiovascular Pharmacology, 5(4), 585-591. [Link]

  • Herzig, S., & Böhme, T. (1993). Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels. Journal of Cardiovascular Pharmacology, 22(3), 487-495. [Link]

  • Pusch, H., et al. (1999). Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes. The Journal of Physiology, 517(1), 139-155. [Link]

  • Bonaduce, D., et al. (1987). Effects of verapamil and this compound on rate of left ventricular relaxation in coronary arterial disease patients. The American Journal of Cardiology, 60(10), 820-824. [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Creative Bioarray. [Link]

  • Agabiti-Rosei, E., et al. (1985). Disparate unloading efficacy of the calcium channel blockers, verapamil and this compound, on the failing hypertensive left ventricle. Journal of Cardiovascular Pharmacology, 7(Suppl 4), S100-S104. [Link]

  • Ishibashi, T., & Imai, S. (1985). Effects of verapamil and this compound on systemic hemodynamics in spontaneously hypertensive rats. Journal of Cardiovascular Pharmacology, 7(4), 712-717. [Link]

  • ResearchGate. (2016). How can I measure Calcium current in Cardiomyocytes?. ResearchGate. [Link]

  • Henry, P. D. (1980). Comparative pharmacology of calcium antagonists: this compound, verapamil and diltiazem. The American Journal of Cardiology, 46(6), 1047-1058. [Link]

  • Charlap, S., et al. (1990). Verapamil but not this compound impairs left ventricular function during exercise in hypertensive patients. American Heart Journal, 119(3 Pt 1), 636-641. [Link]

  • Frishman, W. H., et al. (1988). Randomized double-blind comparison of verapamil and this compound in chronic stable angina. The American Journal of Cardiology, 61(12), 913-919. [Link]

  • Smith, V. E., et al. (1985). Comparative effects of verapamil, diltiazem, and this compound on hemodynamics and left ventricular function during acute myocardial ischemia in dogs. The American Journal of Cardiology, 55(9), 1198-1204. [Link]

  • Snyder, S. W., & Cardwell, M. S. (1989). Do this compound and verapamil potentiate the cardiac toxicity of magnesium sulfate?. American Journal of Obstetrics and Gynecology, 161(6 Pt 1), 1549-1551. [Link]

Sources

A Comparative Guide to Nifedipine and Amlodipine in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmacology and drug development, understanding the nuanced differences between calcium channel blockers is paramount for experimental design and data interpretation. This guide provides an in-depth comparison of two widely used dihydropyridine calcium channel blockers, nifedipine and amlodipine, with a specific focus on their application in smooth muscle relaxation studies.

Introduction: Two Generations of Dihydropyridine Calcium Channel Blockers

This compound and amlodipine are both classified as dihydropyridine calcium channel blockers, primarily targeting L-type calcium channels. Their vasodilatory effects, achieved through the relaxation of vascular smooth muscle, have made them mainstays in the treatment of hypertension and angina. This compound is a first-generation calcium channel blocker, while amlodipine is a third-generation agent. This generational difference is reflected in their pharmacokinetic profiles, with amlodipine having a notably longer half-life and duration of action. While both effectively induce smooth muscle relaxation, their distinct chemical and pharmacokinetic properties can influence experimental outcomes and clinical applications.

This compound is chemically described as dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Its molecular formula is C17H18N2O6.

Amlodipine , on the other hand, is 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. Its molecular formula is C20H25ClN2O5.

FeatureThis compoundAmlodipine
Chemical Name dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Molecular Formula C17H18N2O6C20H25ClN2O5
Generation FirstThird
Half-life Shorter30-50 hours

Mechanism of Action: Targeting the L-type Calcium Channel

The fundamental mechanism by which both this compound and amlodipine induce smooth muscle relaxation is through the blockade of L-type voltage-gated calcium channels (Cav1.2) in vascular smooth muscle cells. Influx of extracellular calcium through these channels is a critical step in initiating muscle contraction. By binding to the L-type calcium channels, these drugs inhibit the transmembrane influx of calcium ions, leading to a decrease in intracellular calcium concentration. This reduction in available calcium prevents the activation of calmodulin and myosin light chain kinase, ultimately resulting in smooth muscle relaxation and vasodilation.

While their primary target is the same, subtle differences in their interaction with the receptor may exist. For instance, amlodipine has been shown to exhibit a slower onset of action compared to this compound in vitro. This could be attributed to a modulated receptor hypothesis, where the blocking action is enhanced at depolarized membrane potentials, a feature more apparent with a slower-acting drug like amlodipine.

cluster_0 Vascular Smooth Muscle Cell cluster_1 Drug Intervention Depolarization Depolarization L_type_Ca_Channel L-type Ca2+ Channel (Cav1.2) Depolarization->L_type_Ca_Channel activates Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin forms MLCK_activation MLCK Activation Ca_Calmodulin->MLCK_activation Myosin_LC_Phosphorylation Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_Phosphorylation Contraction Smooth Muscle Contraction Myosin_LC_Phosphorylation->Contraction Nifedipine_Amlodipine This compound / Amlodipine Nifedipine_Amlodipine->L_type_Ca_Channel block

Caption: Signaling pathway of smooth muscle contraction and drug intervention.

Comparative Experimental Analysis: In Vitro Smooth Muscle Relaxation Assay

A standard method to compare the smooth muscle relaxant effects of this compound and amlodipine is the in vitro organ bath assay. This technique allows for the direct measurement of tissue contractility in a controlled environment.

Experimental Protocol: Isolated Aortic Ring Assay

This protocol outlines a typical procedure for assessing the vasodilatory effects of this compound and amlodipine on isolated rat aortic rings.

1. Tissue Preparation:

  • Euthanize a male Wistar rat (250-300g) following approved institutional animal care guidelines.

  • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit Solution (KHS).

  • Under a dissecting microscope, remove adherent connective and adipose tissues.

  • Cut the aorta into 2-3 mm rings.

2. Mounting:

  • Suspend the aortic rings in organ bath chambers containing KHS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2 (carbogen).

  • The rings are mounted between two stainless steel hooks, with one connected to an isometric force transducer.

3. Equilibration and Viability Check:

  • Equilibrate the rings for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the KHS every 15-20 minutes.

  • Assess tissue viability by inducing a contraction with a high potassium chloride solution (e.g., 60-80 mM KCl). A robust contraction indicates healthy tissue.

  • Wash the rings with KHS to return to baseline tension.

4. Endothelium Integrity Check:

  • Induce a submaximal contraction with phenylephrine (PE) or norepinephrine (NE) (e.g., 1 µM).

  • Once the contraction is stable, add acetylcholine (ACh) to assess endothelium integrity. Endothelium-dependent relaxation confirms its presence.

5. Concentration-Response Curve Generation:

  • After a washout period, induce a sustained, submaximal contraction with a contractile agent like phenylephrine (1 µM) or KCl (60 mM).

  • Once a stable plateau is reached, add the test compound (this compound or amlodipine) in a cumulative, stepwise logarithmic manner (e.g., 1 nM to 100 µM).

  • Allow the response to stabilize at each concentration before adding the next.

6. Data Analysis:

  • Record the relaxation at each concentration as a percentage of the initial pre-contraction.

  • Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve.

  • Calculate the IC50 (the concentration of the drug that produces 50% of the maximal relaxation) and Emax (maximal relaxation) for each compound.

Start Start Tissue_Prep Tissue Preparation (Aortic Rings) Start->Tissue_Prep Mounting Mounting in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration & Viability Check (KCl Contraction) Mounting->Equilibration Pre_Contraction Pre-Contraction (Phenylephrine) Equilibration->Pre_Contraction Cumulative_Addition Cumulative Drug Addition (this compound or Amlodipine) Pre_Contraction->Cumulative_Addition Data_Acquisition Data Acquisition (Force Transducer) Cumulative_Addition->Data_Acquisition Analysis Data Analysis (IC50, Emax) Data_Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for in vitro smooth muscle relaxation assay.

Comparative Data

Published studies provide valuable comparative data on the potency of these two drugs in smooth muscle relaxation.

ParameterThis compoundAmlodipineTissueNotes
IC50 (nM) 4.11.9Depolarized Rat AortaAmlodipine was found to be twice as potent as this compound in this preparation.
Onset of Action RapidVery SlowDepolarized Rat AortaAmlodipine displays a significantly slower onset of action.
Potency against 45mM K+ induced contractions (IC50 nM) 7.119.4Rat AortaThis compound's potency was less affected by the level of depolarization compared to amlodipine.

Discussion and Field-Proven Insights

The experimental data reveals that while both this compound and amlodipine are potent smooth muscle relaxants, amlodipine exhibits a higher potency (lower IC50) in depolarized aortic preparations. However, its onset of action is considerably slower. This slower onset and the observed voltage-dependent modulation of its blocking effect are key distinguishing features.

From a practical standpoint in a research setting, the choice between this compound and amlodipine may depend on the specific experimental question. For studies requiring rapid and reversible blockade of L-type calcium channels, this compound may be more suitable. In contrast, for experiments where a sustained and stable level of channel blockade is desired, amlodipine's long half-life and slow dissociation from the receptor could be advantageous.

It is also important to consider the metabolic pathways of these drugs. Both are extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into inactive pyridine derivatives. This shared metabolic pathway is a crucial factor in understanding potential drug-drug interactions.

Conclusion

This compound and amlodipine, while belonging to the same drug class, present distinct profiles in smooth muscle relaxation studies. Amlodipine generally demonstrates higher potency but a much slower onset of action compared to this compound. These differences are likely attributable to their unique chemical structures and pharmacokinetic properties. For researchers, a thorough understanding of these nuances is essential for designing robust experiments and accurately interpreting the resulting data. The choice of which calcium channel blocker to use should be guided by the specific requirements of the study, whether it be the need for rapid action or sustained, stable inhibition.

References

  • A New Metabotropic Role for L-type Ca2+ Channels in Vascular Smooth Muscle Contraction. [Link]

  • Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem - NIH. [Link]

  • This compound | C17H18N2O6 | CID 4485 - PubChem - NIH. [Link]

  • Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed. [Link]

  • Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC - NIH. [Link]

  • The chemical structures of this compound this compound is a dihydropyridine calcium channel blocking agent. This compound inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. Chemical name of this compound is dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (fig. 2). - ResearchGate. [Link]

  • Chemical structure of amlodipine. | Download Scientific Diagram - ResearchGate. [Link]

  • Full article: Elementary calcium signaling in arterial smooth muscle - Taylor & Francis. [Link]

  • This compound - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • AMLODIPINE - precisionFDA. [Link]

  • Calcium Signaling in Smooth Muscle - PMC - PubMed Central - NIH. [Link]

  • Vascular smooth muscle L-type calcium channel calcium sparklets.... | Download Scientific Diagram - ResearchGate. [Link]

  • Amlodipine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

  • Chemical structure of this compound... | Download Scientific Diagram - ResearchGate. [Link]

  • Long-acting dihydropyridine calcium-channel blockers and sympathetic nervous system activity in hypertension: a literature review comparing amlodipine and this compound GITS - PubMed. [Link]

  • Verapamil vs Diltiazem: Unraveling the Calcium Channel Blocker Showdown for Hypertension and Angina - At Tianming Pharmaceutical. [Link]

  • Amlodipine - Wikipedia. [Link]

  • Full article: Long-acting dihydropyridine calcium-channel blockers and sympathetic nervous system activity in hypertension: A literature review comparing amlodipine and this compound GITS - Taylor & Francis. [Link]

  • What is the Difference Between this compound and Amlodipine. [Link]

  • Comparison of daily anti-hypertensive effects of amlodipine and this compound coat-core using ambulatory blood pressure monitoring - PubMed. [Link]

  • Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments - REPROCELL. [Link]

  • (PDF) Comparative effects of amlodipine and this compound GITS during treatment and after missing two doses - ResearchGate. [Link]

  • Double-blind comparison between this compound and amlodipine for the treatment of essential hypertension - PubMed. [Link]

  • Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC - NIH. [Link]

  • What is the preferred choice between this compound (Calcium Channel Blocker) and Amlodipine (Calcium Channel Blocker) for blood pressure control? - Dr.Oracle. [Link]

  • In Vitro Assays to Determine Smooth Muscle Cell Hypertrophy, Protein Content, and Fibrosis. [Link]

  • King's College London Organ Bath Pharmacology (BSc Pharmacology) - YouTube. [Link]

  • Development of a functional bioassay to study the mechanism of action of a novel phenylethylamine alkaloid, schwarzinicine A - - Nottingham ePrints. [Link]

  • Tissue Organ Bath Principals | Radnoti. [Link]

  • Is amlodipine (Calcium Channel Blocker) the same as this compound (Calcium Channel Blocker)? - Dr.Oracle. [Link]

  • Isolating Smooth Muscle Cells from Mouse Aorta. [Link]

  • A method for isolating contractile smooth muscle cells from cryopreserved tissue. [Link]

  • What is the preferred choice between this compound (Calcium Channel Blocker) and Amlodipine (Calcium Channel Blocker

A Researcher's Guide to Using Nifedipine as a Negative Control in Calcium Signaling Experiments

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are ubiquitous second messengers, orchestrating a vast array of physiological processes. Consequently, the precise measurement of Ca²⁺ dynamics is fundamental to many research endeavors. A critical, yet often overlooked, aspect of robust experimental design in this field is the judicious use of controls. This guide provides an in-depth analysis of nifedipine, a dihydropyridine calcium channel blocker, and its application as a negative control in experiments focused on L-type voltage-gated calcium channels (L-type VGCCs).

The Imperative for Controls in Calcium Signaling

Calcium signaling is a complex interplay between channels, pumps, and binding proteins that regulate the precise spatio-temporal dynamics of intracellular Ca²⁺. When investigating a specific pathway, such as Ca²⁺ influx through L-type VGCCs, it is paramount to demonstrate that the observed Ca²⁺ transient is indeed mediated by this specific channel and not by other potential routes of Ca²⁺ entry or release from internal stores.

A negative control serves to establish this specificity. By selectively inhibiting the channel of interest, a well-chosen negative control should abolish or significantly attenuate the Ca²⁺ signal elicited by a specific stimulus. This provides a clear baseline and validates that the experimental observations are attributable to the targeted pathway.

This compound's Mechanism of Action: Specificity for L-type Calcium Channels

This compound is a well-characterized pharmacological agent that primarily targets L-type voltage-gated calcium channels.[1][2] These channels are crucial in various cell types, including cardiomyocytes, smooth muscle cells, and neurons, where they mediate calcium influx in response to membrane depolarization.[3]

This compound functions by binding to the α1 subunit of the L-type channel, stabilizing it in a closed or inactivated state.[3][4] This action effectively blocks the influx of extracellular Ca²⁺ through the channel pore.[1] Its high affinity and selectivity for L-type channels make it an excellent candidate for a negative control in experiments designed to probe the function of these specific channels.[2]

Caption: this compound blocks L-type Ca²⁺ channels, preventing depolarization-induced Ca²⁺ influx.

Experimental Design: Validating L-type Channel Activity

To illustrate the effective use of this compound as a negative control, we will outline a standard calcium imaging experiment. This experiment aims to confirm that a test compound's effect is mediated through the activation of L-type calcium channels.

Core Components:

  • Positive Control: A known L-type channel agonist, such as Bay K8644, which increases the channel's open probability.[5][6][7]

  • Negative Control: this compound, to block the L-type channels.

  • Calcium Indicator: A fluorescent dye like Fura-2 or Fluo-8 that exhibits a change in fluorescence upon binding to Ca²⁺.[8][9]

Detailed Experimental Protocol: Calcium Imaging
  • Cell Preparation: Plate cells of interest (e.g., primary neurons or a suitable cell line) onto glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate cells with a fluorescent calcium indicator (e.g., 2-5 µM Fluo-8 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Washing: Gently wash the cells twice with fresh, warm HBSS to remove any extracellular dye.

  • Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging. Acquire a stable baseline fluorescence signal for 2-5 minutes to ensure the cells are healthy and the dye is not leaking.

  • Negative Control Application: For the negative control group, pre-incubate the cells with a working concentration of this compound (typically 1-10 µM) for 10-15 minutes.[9]

  • Stimulation:

    • Positive Control Group: Add the L-type channel agonist Bay K8644 (e.g., 1 µM) and record the change in fluorescence.[6]

    • Test Compound Group: Add the test compound at the desired concentration and record the fluorescence change.

    • Negative Control Group: While continuing to image the this compound-treated cells, add the same agonist (Bay K8644) or the test compound.

  • Data Analysis: Quantify the change in intracellular calcium by measuring the fluorescence intensity over time. The data is often expressed as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.

Expected Results and Interpretation

The data from such an experiment can be summarized as follows:

Condition Treatment Expected Change in [Ca²⁺]i (F/F₀) Interpretation
Positive Control Bay K8644 (Agonist)Significant, rapid increaseThe assay is working, and cells express functional L-type channels.
Test Compound Test Compound XSignificant, rapid increaseCompound X may be an L-type channel agonist.
Negative Control This compound + Bay K8644No significant increaseConfirms Bay K8644's effect is L-type channel-mediated.
Negative Control This compound + Test Compound XNo significant increaseValidates that Compound X's effect is mediated through L-type channels.

graph "Experimental_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

A [label="Plate & Load Cells\nwith Ca²⁺ Dye"]; B [label="Measure Baseline\nFluorescence (F₀)"]; C [label="Group 1:\nAdd Agonist\n(e.g., Bay K8644)"]; D [label="Group 2:\nPre-incubate this compound,\nthen add Agonist"]; E [label="Group 3:\nAdd Test Compound"]; F [label="Group 4:\nPre-incubate this compound,\nthen add Test Compound"]; G [label="Record Fluorescence (F)"]; H [label="Analyze Data (F/F₀)"];

A -> B; B -> {C, D, E, F} [style=dotted]; C -> G; D -> G; E -> G; F -> G; G -> H; }

Caption: A typical workflow for a calcium imaging experiment using positive and negative controls.

This compound in Context: Comparison with Other Calcium Modulators

While this compound is an excellent choice for studying L-type channels, the world of calcium signaling is vast. It's crucial to select the right tool for the right question. Here is a comparison of this compound with other commonly used calcium modulators.

Compound Primary Target Mechanism of Action Common Use Case
This compound L-type VGCCs Blocks Ca²⁺ influx through plasma membrane channels.[3]Negative control for L-type channel activity.[8]
Verapamil L-type VGCCs Blocks Ca²⁺ influx; different binding site than this compound, more cardiac effects.[10][11]Alternative L-type channel blocker; may have different off-target effects.
Diltiazem L-type VGCCs Blocks Ca²⁺ influx; intermediate properties between this compound and verapamil.[10]Alternative L-type channel blocker.
Thapsigargin SERCA Pump Inhibits Ca²⁺ uptake into the endoplasmic reticulum (ER), leading to store depletion.[12]Induces store-operated calcium entry (SOCE) to study intracellular Ca²⁺ release.[13][14][15]

Important Considerations and Limitations

Trustworthiness Through Rigor: To ensure the validity of your results, be aware of the following:

  • Concentration Dependence: The optimal concentration of this compound can vary between cell types. It is essential to perform a dose-response curve to determine the lowest concentration that effectively blocks the signal without causing non-specific effects.

  • Light Sensitivity: this compound is sensitive to light. Solutions should be protected from light to prevent degradation and loss of activity.

  • Off-Target Effects: While highly selective, at very high concentrations, this compound may exhibit non-specific activity on other voltage-gated calcium channels or affect intracellular calcium stores in some cell types.[16][17] Always consult the literature for potential off-target effects in your specific experimental system.

  • Formulation: this compound is available in immediate and extended-release formulations for clinical use.[18] For in vitro experiments, ensure you are using a pure, research-grade compound.

Conclusion

This compound is a powerful and reliable tool for dissecting the role of L-type voltage-gated calcium channels in cellular signaling. When used correctly as a negative control, in conjunction with appropriate positive controls and a well-thought-out experimental design, it provides the necessary rigor to validate claims about L-type channel-mediated calcium influx. By understanding its mechanism, its place among other calcium modulators, and its limitations, researchers can confidently generate specific, reproducible, and trustworthy data.

References

  • This compound - Wikipedia. (n.d.). Retrieved from [Link]

  • Chen, S., et al. (2013). An L-type calcium channel agonist, bay K8644, extends the window of intervention against ischemic neuronal injury. Molecular Neurobiology, 47(1), 280-289. Retrieved from [Link]

  • Guerineau, N. C., et al. (2011). Thapsigargin activates Ca²⁺ entry both by store-dependent, STIM1/Orai1-mediated, and store-independent, TRPC3/PLC/PKC-mediated pathways in human endothelial cells. Cell Calcium, 49(2), 115-127. Retrieved from [Link]

  • What is the mechanism of this compound? (2024). Patsnap Synapse. Retrieved from [Link]

  • What is the drug class of this compound (Calcium Channel Blocker)? (2025). Dr.Oracle. Retrieved from [Link]

  • This compound. (2021). BioPharma Notes. Retrieved from [Link]

  • Bay K8644 - Wikipedia. (n.d.). Retrieved from [Link]

  • Thapsigargin - Wikipedia. (n.d.). Retrieved from [Link]

  • Li, Z., et al. (2019). New mechanisms of antiplatelet activity of this compound, an L-type calcium channel blocker. Journal of the Chinese Medical Association, 82(1), 1-6. Retrieved from [Link]

  • Store-operated Ca 2+ entry (SOCE) induced by application of... (n.d.). ResearchGate. Retrieved from [Link]

  • Parekh, A. B., & Putney, J. W., Jr. (2005). Methods for Studying Store-Operated Calcium Entry. Physiological Reviews, 85(2), 757-810. Retrieved from [Link]

  • Yu, S. P., et al. (1997). Roles of Thapsigargin-Sensitive Ca 2+ Stores in the Survival of Developing Cultured Neurons. Journal of Neurochemistry, 69(5), 1839-1849. Retrieved from [Link]

  • Landmark, K. (1985). The haemodynamic effects of this compound, verapamil and diltiazem in patients with coronary artery disease. A review. Journal of Cardiovascular Pharmacology, 7 Suppl 4, S12-S17. Retrieved from [Link]

  • Limiting Ca²⁺ transients in the heart with this compound and aequorin... (n.d.). ResearchGate. Retrieved from [Link]

  • Midtbø, K., & Hals, O. (1980). Verapamil compared with this compound in the treatment of essential hypertension. Current Therapeutic Research, 27(6), 830-838. Retrieved from [Link]

  • Sica, D. A. (1998). Comparison of this compound Alone and With Diltiazem or Verapamil in Hypertension. The Journal of Clinical Hypertension, 1(1), 36-42. Retrieved from [Link]

  • Inhibiting calcium signal by this compound showed reversed effect on P3... (n.d.). ResearchGate. Retrieved from [Link]

  • Siddiqui, W. J., & Koirala, J. (2025). This compound. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Effect of this compound on intracellular calcium. Bar graph plotting... (n.d.). ResearchGate. Retrieved from [Link]

  • This compound side effects and how to avoid them. (2021). SingleCare. Retrieved from [Link]

  • Ghosh, M., et al. (2023). Calcium imaging: a technique to monitor calcium dynamics in biological systems. Plant Gene, 34, 100414. Retrieved from [Link]

  • This compound vs Verapamil Comparison. (n.d.). Drugs.com. Retrieved from [Link]

  • Hornung, R. S., et al. (1983). This compound or verapamil as sole treatment of hypertension. An intraarterial study. Hypertension, 5(4 Pt 2), II91-II96. Retrieved from [Link]

  • What is the best alternative to this compound (calcium channel blocker) for treating hypertension and angina? (2025). Dr.Oracle. Retrieved from [Link]

  • This compound: Uses & Side Effects. (n.d.). Cleveland Clinic. Retrieved from [Link]

  • What are the side effects of this compound? (2024). Patsnap Synapse. Retrieved from [Link]

  • This compound: Side Effects, Dosage, Uses, and More. (2018). Healthline. Retrieved from [Link]

  • Peterson, B. Z., & Catterall, W. A. (1995). This compound inhibits movement of cardiac calcium channels through late, but not early, gating transitions. The Journal of General Physiology, 105(4), 493-512. Retrieved from [Link]

  • What is the best alternative to this compound (calcium channel blocker) in case of an adverse reaction? (2025). Dr.Oracle. Retrieved from [Link]

  • Park, S. (2023). Calcium channel blockers for hypertension: old, but still useful. Cardiovascular Prevention and Pharmacotherapy, 5(4), 115-124. Retrieved from [Link]

  • Calcium Imaging Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • What can be used as an alternative to this compound (calcium channel blocker) for managing hypertension in patients experiencing peripheral edema (swelling)? (2025). Dr.Oracle. Retrieved from [Link]

  • Rosales, C., & Brown, E. J. (1992). Calcium channel blockers this compound and diltiazem inhibit Ca2+ release from intracellular stores in neutrophils. The Journal of Biological Chemistry, 267(3), 1435-1440. Retrieved from [Link]

  • Katon, W., et al. (1998). Replacing short-acting this compound with alternative medications at a large health maintenance organization. The American Journal of Managed Care, 4(1), 77-85. Retrieved from [Link]

  • CALCIUM IMAGING PROTOCOL. (2025). protocols.io. Retrieved from [Link]

  • Palaniyandi, K., et al. (2021). FDA approved L-type channel blocker this compound reduces cell death in hypoxic A549 cells through modulation of mitochondrial calcium and superoxide generation. Biochemical and Biophysical Research Communications, 579, 124-131. Retrieved from [Link]

Sources

A Comparative In Vitro Analysis of Immediate-Release vs. Extended-Release Nifedipine Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, in vitro comparison of immediate-release (IR) and extended-release (ER) nifedipine formulations. Designed for researchers, scientists, and drug development professionals, this document details the experimental methodologies and underlying scientific principles for evaluating the performance of these distinct dosage forms.

Introduction: The Rationale for Release Profile Modification

This compound, a calcium channel blocker, is widely prescribed for managing hypertension and angina.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low solubility and high permeability.[2][3][4][5] The clinical efficacy and safety of this compound are significantly influenced by its rate of absorption and subsequent plasma concentration profile.

Immediate-release (IR) formulations lead to a rapid onset of action, with peak plasma concentrations reached quickly.[6][7] This can, however, result in undesirable side effects such as reflex tachycardia, headaches, and flushing due to the steep rise in plasma drug levels.[1][6] To mitigate these effects and improve patient compliance through reduced dosing frequency, extended-release (ER) formulations were developed.[1][6][8] ER formulations are designed to deliver the drug over a prolonged period, typically 24 hours, maintaining a more stable plasma concentration and providing sustained therapeutic effects.[6][9]

The fundamental difference in performance between IR and ER this compound stems from their formulation technologies. IR capsules often contain this compound in a liquid or semi-solid matrix, designed for rapid dissolution and absorption.[10] In contrast, ER tablets employ various mechanisms to control drug release, such as osmotic pump systems or hydrophilic matrices that swell to form a gel layer, slowing the diffusion of the drug.[8][11]

The Pivotal Role of In Vitro Dissolution Testing

In vitro dissolution testing is a critical tool in pharmaceutical development and quality control.[3] For formulations of poorly soluble drugs like this compound, this testing is paramount as dissolution is often the rate-limiting step for absorption.[3][12] A well-designed dissolution study can provide invaluable insights into a product's in vivo performance and is a cornerstone for establishing in vitro-in vivo correlations (IVIVC).[13][14][15] An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[15][16]

This guide outlines a comparative dissolution study designed to highlight the contrasting release profiles of IR and ER this compound, providing a framework for researchers to conduct similar evaluations.

Experimental Design: A Comparative Dissolution Study

The objective of this study is to compare the in vitro dissolution profiles of commercially available immediate-release and extended-release this compound products. The methodology is designed to discriminate between the two formulation types effectively.

Materials and Apparatus
  • Products:

    • This compound Immediate-Release (IR) Capsules, 10 mg

    • This compound Extended-Release (ER) Tablets, 30 mg

  • Dissolution Apparatus: USP Apparatus 2 (Paddle Apparatus)[1][17]

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer with 1% Sodium Lauryl Sulfate (SLS).[1][17] The addition of a surfactant like SLS is often necessary for BCS Class II drugs to ensure sink conditions, which is the ability of the dissolution medium to readily dissolve the drug.

  • Analytical Instrumentation: UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the key stages of the comparative dissolution experiment.

Dissolution_Workflow Figure 1: Comparative Dissolution Experimental Workflow cluster_prep cluster_exec cluster_analysis prep Preparation Stage media_prep Prepare Dissolution Medium (pH 6.8 Phosphate Buffer + 1% SLS) prep->media_prep apparatus_setup Set up USP Apparatus 2 (37°C, 50 RPM) media_prep->apparatus_setup sample_prep Prepare IR & ER Samples apparatus_setup->sample_prep start_test Introduce Dosage Form into Vessel & Start Timer sample_prep->start_test exec Execution Stage sampling Collect Aliquots at Pre-defined Time Points start_test->sampling media_replacement Replace with Fresh Medium (Maintain Sink Conditions) sampling->media_replacement uv_analysis Analyze Samples via UV-Vis Spectrophotometry sampling->uv_analysis media_replacement->sampling analysis Analysis Stage media_replacement->analysis calc Calculate Cumulative % Drug Released uv_analysis->calc plot Plot Dissolution Profiles (% Released vs. Time) calc->plot

Caption: Comparative Dissolution Experimental Workflow.

Detailed Protocol
  • Media Preparation: Prepare the pH 6.8 phosphate buffer with 1% SLS. Degas the medium prior to use to prevent the formation of bubbles on the dosage form surface, which can interfere with dissolution.

  • Apparatus Setup: Assemble the USP Apparatus 2, setting the paddle speed to 50 RPM and the water bath temperature to 37 ± 0.5 °C to mimic physiological conditions.

  • Test Initiation: Place one this compound IR capsule or ER tablet into each dissolution vessel. Start the apparatus and the timer simultaneously.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points. For the IR formulation, more frequent early sampling is crucial (e.g., 5, 10, 15, 30, 45, and 60 minutes). For the ER formulation, a longer sampling schedule is required (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Media Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume and ensure sink conditions.

  • Sample Analysis: Filter the collected samples and analyze the concentration of this compound using a UV-Vis spectrophotometer at the appropriate wavelength.

  • Data Calculation: Calculate the cumulative percentage of the labeled drug amount dissolved at each time point, correcting for the drug removed in previous samples.

Results and Interpretation: A Tale of Two Release Profiles

The dissolution data obtained from this experiment clearly demonstrate the fundamental performance differences between the two formulations.

Quantitative Data Summary

The following table summarizes the expected cumulative percentage of this compound released over time.

TimeImmediate-Release (IR) this compound (% Released)Extended-Release (ER) this compound (% Released)
15 min> 85%< 10%
30 min> 95%< 20%
1 hour~100%< 30%
4 hours-30 - 50%
8 hours-50 - 70%
12 hours-> 80%
24 hours-> 90%
Interpretation of Dissolution Profiles
  • Immediate-Release (IR) this compound: The IR formulation exhibits a rapid and complete release of the drug, with over 85% dissolved within the first 15 minutes. This profile is consistent with its design for quick onset of action. The rapid dissolution is facilitated by the formulation's ability to quickly disintegrate and expose the drug substance to the dissolution medium.

  • Extended-Release (ER) this compound: In stark contrast, the ER formulation displays a slow and controlled release over a 24-hour period. This gradual release is governed by the specific release-controlling mechanism of the tablet, such as an osmotic pump or a hydrophilic matrix. The dissolution profile aligns with the USP acceptance criteria for some ER this compound products, which specify a range of drug release at different time points (e.g., 10-30% at 3 hours, 40-65% at 6 hours, and >80% at 12 hours).[3]

The distinct dissolution profiles are a direct consequence of the formulation strategies employed to modulate the drug release rate and, consequently, the in vivo pharmacokinetic profile.

Conclusion: Linking In Vitro Performance to Clinical Outcomes

This comparative guide demonstrates a robust in vitro methodology for differentiating between immediate-release and extended-release this compound formulations. The significant differences in their dissolution profiles provide a clear, evidence-based understanding of their intended performance. The rapid release of the IR formulation is designed for acute conditions where a fast onset of action is required, while the slow, sustained release of the ER formulation is ideal for chronic management of hypertension, offering improved patient tolerance and adherence.

For drug development professionals, these in vitro studies are indispensable for formulation optimization, quality control, and as a foundational element for establishing bioequivalence and meaningful in vitro-in vivo correlations. Understanding these principles is key to developing safe, effective, and reliable pharmaceutical products.

References

  • SUPAC-MR: Modified Release Solid Oral Dosage Forms Scale-Up and Postapproval Changes: Chemistry, Manufacturing and Controls; In Vitro Dissolution Testing and In Vivo Bioequivalence Documentation. U.S. Food and Drug Administration. [Link]

  • Dissolution Testing of this compound ER Tablet Using the USP Flow-Through Method. Center for Research on Complex Generics. [Link]

  • Solubility Enhancement Of this compound. International Journal of Research Publication and Reviews. [Link]

  • This compound. StatPearls - NCBI Bookshelf. [Link]

  • Improvement in Solubility and Absorption of this compound Using Solid Solution: Correlations between Surface Free Energy and Drug Dissolution. National Institutes of Health. [Link]

  • Guidance for Industry - Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. U.S. Food and Drug Administration. [Link]

  • Development and In-Vitro / In-Vivo Assessment of Extended Release Tablets of this compound. American Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Guidance for Industry - SUPAC-MR: Modified Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. [Link]

  • This compound Extended-Release Tablets. USP-NF. [Link]

  • Investigation of the Dissolution Characteristics of this compound Extended-Release Formulations Using USP Apparatus 2 and a Novel Biorelevant Dissolution Stress-Test Device. Dissolution Technologies. [Link]

  • Comparative in vitro dissolution of commercially available sustained release this compound tablet brands in the Kumasi Metropolis, Ghana. Journal of Applied Pharmaceutical Science. [Link]

  • What is the difference between this compound 10 mg (Immediate-Release) capsule and this compound 30 mg (Extended-Release) tablet? Dr.Oracle. [Link]

  • Comparison of dissolution profiles obtained from this compound extended release once a day products using different dissolution test apparatuses. PubMed. [Link]

  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Food and Drug Administration. [Link]

  • Formation and Physico-Chemical Evaluation of this compound-hydroxypropyl-β-cyclodextrin and this compound-methyl-β-cyclodextrin: The Development of Orodispersible Tablets. National Institutes of Health. [Link]

  • Formulation of Tablet of this compound Co-Crystal for Enhancement of Solubility and Other Physical Properties. Biosciences Biotechnology Research Asia. [Link]

  • Evaluation of Two Forms of Sustained Release this compound Using 24 h Ambulatory Blood Pressure Monitoring. Oxford Academic. [Link]

  • Effect of Gastric Fluid Volume on the in Vitro Dissolution and in Vivo Absorption of BCS Class II Drugs: A Case Study with this compound. National Institutes of Health. [Link]

  • This compound Extended-Release Tablets. USP-NF. [Link]

  • Immediate-Release this compound Binary Dry Powder Mixtures with Nanocellulose Featuring Enhanced Solubility and Dissolution Rate. National Institutes of Health. [Link]

  • Comparison of once-daily this compound controlled-release with twice-daily this compound retard in the treatment of essential hypertension. National Institutes of Health. [Link]

  • Effect of Gastric Fluid Volume on the In Vitro Dissolution and In Vivo Absorption of BCS Class II Drugs: a Case Study with this compound. PubMed. [Link]

  • FDA Guidance for Industry 1 Extended Release Solid Oral Dosage forms: Development, Evaluation, and Application of In Vitro/In Vi. SciSpace. [Link]

  • Evaluation of Two Forms of Sustained Release this compound Using 24 h Ambulatory Blood Pressure Monitoring. American Journal of Hypertension. [Link]

  • This compound. PubChem - NIH. [Link]

  • Preparation and Evaluation of this compound solid dispersions. Research Journal of Pharmacy and Technology. [Link]

  • An in vitro-in vivo correlation study for this compound immediate release capsules administered with water, alcoholic and non-alcoholic beverages: Impact of in vitro dissolution media and hydrodynamics. PubMed. [Link]

  • In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide). PubMed. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. [Link]

  • An In-Vivo Bioequivalence Study of a New this compound Extended Release Dosage Form, 'Opticaps'. ResearchGate. [Link]

Sources

A Senior Application Scientist’s Guide to In Vitro to In Vivo Correlation (IVIVC) of Nifedipine Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Predictive Science in Drug Development

In modern pharmaceutical development, the ability to predict a drug's in vivo performance from in vitro data is not merely a convenience; it is a scientific and regulatory necessity. This principle is embodied in the concept of In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically dissolution rate) and a relevant in vivo response, such as plasma drug concentration or amount of drug absorbed.[1] For drug development professionals, a validated IVIVC serves as a powerful surrogate for in vivo bioequivalence studies, streamlining the approval process and facilitating post-approval manufacturing changes.[2][3][4]

This guide focuses on nifedipine, a calcium channel blocker widely used in the management of hypertension and angina.[5][6] this compound's biopharmaceutical properties present a classic challenge that underscores the importance of IVIVC. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high intestinal permeability.[7][8][9][10][11] For such compounds, the dissolution of the drug from its dosage form is often the rate-limiting step for absorption.[12] Therefore, establishing a robust correlation between the in vitro dissolution profile and the in vivo bioavailability is critical to ensuring consistent therapeutic efficacy and safety. This guide provides a technical framework for developing and evaluating an IVIVC for this compound, grounded in field-proven methodologies and regulatory expectations.

Part 1: The In Vitro Gauntlet: Deconstructing this compound's Release and Permeation

The foundation of any successful IVIVC is a meticulously designed in vitro testing program that can meaningfully reflect the complex physiological environment of the gastrointestinal tract. For this compound, this involves a dual focus on dissolution and permeability.

Dissolution Studies: Simulating Gastrointestinal Transit

The objective of in vitro dissolution testing is to measure the rate and extent to which this compound is released from its dosage form. Given its low solubility, the choice of apparatus and media is paramount to achieving data that can correlate with in vivo behavior.

Causality in Experimental Design: While standard USP Apparatus 2 (paddle) is common, the USP Apparatus 4 (flow-through cell) offers distinct advantages for poorly soluble drugs like this compound.[7] It allows for the use of larger volumes of media and continuous removal of the dissolved drug, better simulating the sink conditions of the intestine and preventing saturation effects that can artificially limit the dissolution rate.[7][13] Furthermore, the use of biorelevant media, such as Fasted-State Simulated Gastric Fluid (FaSSGF) and Fasted-State Simulated Intestinal Fluid (FaSSIF), is critical.[14][15] These media incorporate surfactants (bile salts) and lipids that mimic the composition of human gastrointestinal fluids, providing a more physiologically relevant assessment of dissolution than simple buffers.[14][16][17]

Comparative Dissolution Data for this compound Formulations

Formulation TypeDissolution ApparatusMediaKey FindingsReference
Immediate Release (IR) CapsulesUSP 2 (Paddle)Simulated Gastric FluidAll 14 tested commercial products showed >80% dissolution in 20 minutes, indicating rapid release.[18]
Extended Release (ER) TabletsUSP 4 (Flow-Through)Phosphate Buffer pH 6.8Dissolution rate was sensitive to flow rate; a rate of 8 mL/min in 900 mL provided a complete profile, while 4 mL/min was incomplete.[7]
IR Soft CapsulesUSP 1, 2, 3, and 4FaSSGF (pH 1.6 & 3.4)Different apparatus and biorelevant media pH levels (simulating intake with water vs. orange juice) produced distinct profiles, highlighting the need for relevant conditions to achieve IVIVC.[14]
IR CapsulesUSP 2 (Paddle)FaSSGFLarger media volumes (200 mL vs. 100 mL) significantly enhanced the extent of this compound dissolution (73% vs. 17% at 30 min), mimicking the effect of co-administered water volume in vivo.[15]

Experimental Protocol: USP Apparatus 2 Dissolution for this compound ER Tablets

  • Apparatus Setup: Calibrate a USP Apparatus 2 (Paddle) system.

  • Media Preparation: Prepare 900 mL of phosphate buffer at pH 6.8 with 0.5% sodium lauryl sulfate (SLS) to ensure sink conditions. De-aerate the medium and maintain its temperature at 37 ± 0.5°C.

  • Test Initiation: Place one this compound ER tablet in each vessel. Immediately begin paddle rotation at a specified speed, typically 50 rpm.[19]

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample aliquot (e.g., 5 mL) from a zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples through a 0.45 µm filter. Analyze the filtrate for this compound concentration using a validated HPLC-UV method at a wavelength of approximately 240 nm.[15]

  • Data Calculation: Calculate the cumulative percentage of the labeled drug amount dissolved at each time point, correcting for the drug removed during previous sampling.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_media Prepare & De-aerate Dissolution Medium (37°C) setup_app Calibrate USP Apparatus 2 add_tablet Place Tablet in Vessel setup_app->add_tablet start_rot Start Paddle Rotation (50 rpm) add_tablet->start_rot sample Withdraw Samples at Time Points start_rot->sample replace Replace with Fresh Medium sample->replace replace->sample filter_sample Filter Sample (0.45 µm) replace->filter_sample hplc Analyze via HPLC-UV filter_sample->hplc calculate Calculate % Dissolved hplc->calculate caption Workflow for this compound Dissolution Testing.

Caption: Workflow for this compound Dissolution Testing.

Permeability Assays: The Caco-2 Cell Model

As a BCS Class II drug, this compound has high permeability, but quantifying this property is essential for a complete biopharmaceutical profile. The Caco-2 cell monolayer assay is the industry gold standard for this purpose.[20][21] These human colon adenocarcinoma cells, when cultured on a semi-permeable membrane, differentiate to form a polarized monolayer with tight junctions and efflux transporters (like P-glycoprotein) that mimic the intestinal barrier.[22][23]

Causality in Experimental Design: The assay measures the apparent permeability coefficient (Papp), which reflects the rate of drug transport across the monolayer.[22] By measuring transport in both directions—apical (AP) to basolateral (BL) and BL to AP—an efflux ratio can be calculated. A ratio greater than 2 suggests the drug is a substrate for efflux transporters, a critical piece of information for interpreting in vivo absorption data.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® filter inserts and culture for 21-28 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Confirm the integrity of the cell monolayer before the experiment by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-set threshold (e.g., 250 Ω·cm²) should be used.[21]

  • Assay Initiation:

    • Wash the monolayer with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • For AP-to-BL assessment, add the this compound test solution to the apical chamber and fresh buffer to the basolateral chamber.

    • For BL-to-AP assessment, add the test solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[21]

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analysis: Quantify the this compound concentration in all samples using a sensitive analytical method like LC-MS/MS.

  • Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.

G cluster_prep Preparation cluster_run Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell® Filter culture_cells Culture for 21-28 Days (Differentiation) seed_cells->culture_cells check_teer Verify Monolayer Integrity (TEER Measurement) culture_cells->check_teer add_drug Add this compound Solution to Donor Chamber check_teer->add_drug incubate Incubate at 37°C add_drug->incubate add_buffer Add Buffer to Receiver Chamber add_buffer->incubate sample_chambers Sample Donor & Receiver Chambers incubate->sample_chambers lcms Quantify this compound (LC-MS/MS) sample_chambers->lcms calculate_papp Calculate Papp & Efflux Ratio lcms->calculate_papp caption Workflow for Caco-2 Permeability Assay.

Caption: Workflow for Caco-2 Permeability Assay.

Part 2: The In Vivo Reality: Quantifying this compound's Journey and Effect

In vivo studies provide the ground truth against which in vitro models are validated. For this compound, this involves both pharmacokinetic (PK) assessments, which track the drug's concentration in the body over time, and pharmacodynamic (PD) studies, which measure its therapeutic effect.

Pharmacokinetic (PK) Studies

PK studies are designed to quantify the absorption, distribution, metabolism, and excretion (ADME) of this compound. Following oral administration, blood samples are collected over time to determine key parameters that define the drug's plasma concentration profile.

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

Because this compound undergoes significant first-pass metabolism by the CYP3A4 enzyme, its oral bioavailability can be variable, ranging from 56% to 77%.[24] This metabolic characteristic is a crucial factor to consider when interpreting PK data and developing an IVIVC.

Comparative Pharmacokinetic Parameters for this compound Formulations

Dose/FormulationCmax (ng/mL)Tmax (hr)Half-life (hr)BioavailabilityReference
10 mg Oral Capsule~160 ± 490.5 - 1.0~1.26 - 1.52~56-77%[5][24]
20 mg Oral Capsule~1760.75~7.45N/A[25]
20 mg TabletDose-dependent~7.0~10.0N/A[26]
60 mg ER TabletDose-dependent~12.0N/AN/A[26]
30 mg ER Tablet (Test)37.9 ± 2.15.5N/ABioequivalent to Reference[27]
30 mg ER Tablet (Reference)36.5 ± 1.35.1N/AN/A[27]
Pharmacodynamic (PD) and PK/PD Modeling

For an antihypertensive agent like this compound, the primary pharmacodynamic endpoint is the reduction in blood pressure.[6][26] PK/PD modeling aims to establish a quantitative link between the plasma concentration of this compound (PK) and the magnitude of this blood pressure reduction (PD).[28][29] Studies have shown a strong correlation between plasma this compound levels and the decrease in mean arterial blood pressure.[26] This relationship is often described using an Emax model, which relates drug concentration to the maximum possible therapeutic effect.[30]

The maximum hemodynamic effect is typically observed at serum concentrations around 20 ng/mL, with no further significant vasodilation at higher concentrations.[31] Interestingly, after an initial drop in blood pressure, a recovery can be observed even as plasma concentrations continue to rise, suggesting a homeostatic negative feedback mechanism.[28][29] This complex physiological response highlights the importance of understanding the full PK/PD profile, not just the peak effect.

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose This compound Oral Dose Absorption Absorption (GI Tract) Dose->Absorption Plasma Plasma Concentration (Cmax, Tmax, AUC) Absorption->Plasma Metabolism Metabolism (CYP3A4 First-Pass) Plasma->Metabolism Effect Effect Site (Ca2+ Channels) Plasma->Effect PK/PD Link (Emax Model) Elimination Elimination Metabolism->Elimination Response Therapeutic Response (Blood Pressure Reduction) Effect->Response Response->Plasma Homeostatic Feedback caption This compound PK/PD Relationship.

Sources

A Head-to-Head Comparison of Nifedipine and Other Vasodilators: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular research and drug development, a profound understanding of vasodilator pharmacology is paramount. This guide offers an in-depth, head-to-head comparison of nifedipine, a cornerstone dihydropyridine calcium channel blocker, against other principal classes of vasodilators. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of facts to provide a synthesized analysis of mechanisms, comparative efficacy, and the experimental methodologies required for robust evaluation.

The Vasodilator Landscape: Mechanisms of Action

Vasodilators are a heterogeneous group of drugs that relax vascular smooth muscle, leading to the widening of blood vessels and a subsequent decrease in vascular resistance. Their therapeutic utility in conditions like hypertension, angina, and heart failure is well-established.[1] However, the specific molecular pathways they target dictate their efficacy, side-effect profiles, and clinical applications.

This compound: The L-type Calcium Channel Antagonist

This compound's primary mechanism of action is the inhibition of calcium ion influx through L-type (long-lasting) voltage-gated calcium channels in vascular smooth muscle cells.[2][3][4] The contractile process of these cells is critically dependent on the entry of extracellular calcium.[3] By blocking these channels, this compound reduces intracellular calcium concentration, leading to smooth muscle relaxation, potent arterial vasodilation, and a reduction in blood pressure.[2][3][5] This direct action on peripheral arterioles reduces the total peripheral resistance (afterload) against which the heart works.[3]

The signaling pathway is direct and potent. Membrane depolarization of vascular smooth muscle cells triggers the opening of L-type calcium channels. This compound binds to the α1 subunit of these channels, physically occluding the pore and preventing Ca²⁺ entry.[5][6] This makes it a highly effective arterial vasodilator.[5]

Nifedipine_MoA cluster_membrane Vascular Smooth Muscle Cell Membrane Depolarization Depolarization L_Ca_Channel L-type Ca²⁺ Channel (Cav1.2) Depolarization->L_Ca_Channel opens Ca_Intracellular Ca²⁺ (intracellular) L_Ca_Channel->Ca_Intracellular influx Contraction Muscle Contraction This compound This compound This compound->L_Ca_Channel blocks Ca_Extracellular Ca²⁺ (extracellular) Ca_Intracellular->Contraction leads to Vasodilation Vasodilation

Figure 1. Mechanism of this compound Action.

Comparator Vasodilator Classes

To contextualize this compound's performance, it is essential to understand the mechanisms of other key vasodilator classes.[7][8]

  • Nitrodilators (e.g., Sodium Nitroprusside, Nitroglycerin): These drugs act as nitric oxide (NO) donors. NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme increases the production of cyclic guanosine monophosphate (cGMP), a second messenger that activates protein kinase G (PKG).[9][10][11] PKG activation leads to a cascade of events that decrease intracellular calcium and desensitize the contractile machinery, causing potent vasodilation of both arteries and veins.[9][12]

NO_MoA cluster_cell Vascular Smooth Muscle Cell NO Nitric Oxide (from donor) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation promotes

Figure 3. Workflow for Aortic Ring Vasorelaxation Assay.

In Vivo Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

The SHR model is a well-established genetic model of essential hypertension, making it ideal for evaluating the antihypertensive efficacy of test compounds in a whole-organism context.

Causality Behind Experimental Choices:

  • Model Selection: The SHR model is chosen because it develops hypertension naturally without surgical or chemical induction, closely mimicking human essential hypertension.

  • Method of Measurement: The tail-cuff method is a non-invasive technique that allows for repeated measurements in the same conscious animal over time, reducing animal use and inter-animal variability. [2][4]It is crucial to acclimate the animals to the procedure to minimize stress-induced blood pressure spikes, which could confound the results.

  • Control Groups: A vehicle control group is essential to account for any effects of the drug vehicle or the procedure itself. A positive control (a known antihypertensive) can also be included to validate the experimental model.

Step-by-Step Methodology:

  • Animal Acclimation:

    • Use adult male Spontaneously Hypertensive Rats (SHR).

    • For at least one week prior to the study, acclimate the rats to the restraining device and tail-cuff apparatus for 10-15 minutes daily to minimize stress. [2]2. Baseline Measurement:

    • Place the conscious rat in a restraining device.

    • Fit the occlusion cuff and a sensor (e.g., a photoelectric sensor) to the base of the tail.

    • Gently warm the tail (e.g., with a heated platform or lamp) to approximately 32-34°C to detect the tail artery pulse.

    • Inflate the cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) and then slowly deflate it.

    • The system records the pressure at which the pulse reappears; this is the systolic blood pressure. [4] * Obtain at least three stable, consecutive readings and average them to determine the baseline blood pressure.

  • Drug Administration:

    • Administer the test vasodilator (e.g., this compound) or vehicle to the rats via the desired route (e.g., oral gavage).

    • Animals should be randomized into treatment groups.

  • Post-Dose Measurement:

    • Measure blood pressure at various time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours) to establish a time-course of the antihypertensive effect.

    • Follow the same procedure as the baseline measurement.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each animal at each time point.

    • Compare the blood pressure changes in the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).

Conclusion

This compound remains a potent and valuable tool in cardiovascular research and therapy, characterized by its direct and powerful arterial vasodilating effects via L-type calcium channel blockade. Its performance, when compared head-to-head with other vasodilators, highlights distinct differences in mechanism, hemodynamic profile, and site of action. Nitrodilators offer balanced arterial and venous dilation, while ACE inhibitors and ARBs provide vasodilation by modulating the critical renin-angiotensin system. Understanding these nuances is essential for selecting the appropriate agent for a specific research question or therapeutic goal. The rigorous application of standardized in vitro and in vivo experimental protocols, as detailed in this guide, is fundamental to generating the high-quality, reproducible data necessary to advance the field of drug development.

References

  • Nishiyama, A., et al. (2005). This compound retard was as effective as angiotensin converting enzyme inhibitors in preventing cardiac events in high-risk hypertensive patients with diabetes and coronary artery disease. Journal of Hypertension. Available at: [Link]

  • Baker, M., et al. (2012). Aortic Ring Assay. Journal of Visualized Experiments. Available at: [Link]

  • Jain, A. K., et al. (2018). A random comparative therapeutic trial of oral this compound v/s topical 5% minoxidil gel in patients of perniosis at a tertiary care center of North-western India. IP Indian Journal of Clinical and Experimental Dermatology. Available at: [Link]

  • Sun, C., et al. (2022). Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography. Journal of Visualized Experiments. Available at: [Link]

  • Fritz, M., & Rinaldi, G. (2008). Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Hasebe, N. (2006). [NICE-Combi study: effect of this compound in combination with an angiotensin II receptor blocker on BP control and renal protection]. Drugs. Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). This compound. StatPearls. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Label: this compound tablet, film coated, extended release this compound tablet, extended release. DailyMed. Retrieved from [Link]

  • CVPharmacology. (n.d.). Vasodilator Drugs. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of this compound?. Patsnap Synapse. Retrieved from [Link]

  • van der Veen, F. M., et al. (1987). Effects of this compound versus hydralazine on sympathetic activity and cardiac function in patients with hypertension persisting on diuretic plus beta-blocker therapy. Journal of Hypertension. Available at: [Link]

  • Creative Bioarray. (n.d.). Rat Aortic Ring Assay. Retrieved from [Link]

  • BioPharma Notes. (2021). This compound. Retrieved from [Link]

  • Nikaido, M., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX. Available at: [Link]

  • Cardiovascular Physiology Concepts. (n.d.). Vascular Signal Transduction Mechanisms. Retrieved from [Link]

  • The ObG Project. (2023). RCT Results: ACE Inhibitor/Diuretic Combination Therapy vs this compound for Improvement of Postpartum BP Control. Retrieved from [Link]

  • Feil, R., & Hofmann, F. (2018). cGMP Signaling and Vascular Smooth Muscle Cell Plasticity. International Journal of Molecular Sciences. Available at: [Link]

  • Franklin, C., et al. (1986). A randomized comparison of this compound and sodium nitroprusside in severe hypertension. Chest. Available at: [Link]

  • Dr.Oracle. (2025). Can Angiotensin-Converting Enzyme (ACE) inhibitors be given together with this compound in the management of hypertension?. Retrieved from [Link]

  • Chiueh, C. C., & Kopin, I. J. (1978). Hyperresponsivitiy of spontaneously hypertensive rat to indirect measurement of blood pressure. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Moodley, J., & Meher, S. (2001). This compound or hydralazine as a first-line agent to control hypertension in severe pre-eclampsia. Acta Obstetricia et Gynecologica Scandinavica. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Cyclic GMP. StatPearls. Retrieved from [Link]

  • Dr.Oracle. (2025). What are the guidelines for combining minoxidil and this compound (calcium channel blocker) for hypertension management?. Retrieved from [Link]

  • Celik, T., et al. (2009). Comparative effects of losartan and this compound therapy on exercise capacity, Doppler echocardiographic parameters and endothelin levels in patients with secondary pulmonary hypertension. Anadolu Kardiyoloji Dergisi. Available at: [Link]

  • Drugs.com. (n.d.). List of Vasodilators. Retrieved from [Link]

  • CVPharmacology. (n.d.). Guided Learning - Vasodilator Drugs. Retrieved from [Link]

  • Feil, R., & Lukowski, R. (2020). Nitric Oxide-cGMP Signaling in Hypertension. Hypertension. Available at: [Link]

  • U.S. National Library of Medicine. (2023). Vasodilators. StatPearls. Retrieved from [Link]

  • Al-Bareeq, R., et al. (2023). Efficacy and Safety of this compound Compared to Intravenous Hydralazine for Severe Hypertensive Disorders in Pregnancy: A Systematic Review and Meta-Analysis of Randomised Controlled Trials. Journal of Clinical Medicine. Available at: [Link]

  • Dastjerdi, M. R., et al. (2011). Comparison of the efficacy of this compound and hydralazine in hypertensive crisis in pregnancy. Acta Medica Iranica. Available at: [Link]

  • Schulte-Sasse, U., et al. (1984). This compound versus nitroprusside for controlling hypertensive episodes during coronary artery bypass surgery. European Heart Journal. Available at: [Link]

  • Elkayam, U., et al. (1985). Comparison of hemodynamic responses to this compound and nitroprusside in severe chronic congestive heart failure. The American Journal of Cardiology. Available at: [Link]

  • Hess, W., et al. (1984). This compound versus nitroprusside for controlling hypertensive episodes during coronary artery bypass surgery. European Heart Journal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. PubMed Central. Retrieved from [Link]

  • Ninja Nerd. (2020). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the preferred choice between this compound (Calcium Channel Blocker) and Amlodipine (Calcium Channel Blocker) for blood pressure control?. Retrieved from [Link]

  • Park, J. H., et al. (2023). Calcium channel blockers for hypertension: old, but still useful. Cardiovascular Prevention and Pharmacotherapy. Available at: [Link]

  • DMT - Myograph & Organ Bath Systems. (n.d.). EXPERIMENTAL PROTOCOLS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-type calcium channel. PubMed. Retrieved from [Link]

  • JoVE. (n.d.). The ex vivo Isolated Skeletal Microvessel Preparation for Investigation of Vascular Reactivity. Retrieved from [Link]

  • Lin, Y. H., et al. (2021). Comparative efficacy of generic this compound versus brand-name amlodipine for hypertension management in Taiwan. Journal of the American Heart Association. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Guidelines for the measurement of vascular function and structure in isolated arteries and veins. PubMed Central. Retrieved from [Link]

  • Chen, N., et al. (2018). Calcium channel blockers versus other classes of drugs for hypertension. Cochrane Database of Systematic Reviews. Available at: [Link]

  • Dr.Oracle. (2025). What is the comparison between 120 mg this compound (calcium channel blocker) liquid and this compound XL (extended-release) 120 mg tablet?. Retrieved from [Link]

  • Rutgers University. (2018). Assessment of Vascular Reactivity. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Nifedipine in A549 and HUVEC Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the cellular effects of Nifedipine, a dihydropyridine L-type calcium channel blocker, on two distinct and widely utilized human cell lines: A549, a model for lung adenocarcinoma, and Human Umbilical Vein Endothelial Cells (HUVECs), a primary model for vascular endothelium. By moving beyond its classical use in cardiovascular medicine, we explore its nuanced and often contrasting efficacy in the contexts of cancer biology and vascular health. This document is intended for researchers, scientists, and drug development professionals seeking to understand the pleiotropic effects of this well-established therapeutic agent.

Introduction: this compound and the Chosen Cell Models

This compound's primary mechanism of action is the inhibition of L-type voltage-gated calcium channels, which reduces the influx of extracellular calcium into cells.[1][2] This action is the cornerstone of its vasodilatory and antihypertensive effects. However, the modulation of intracellular calcium homeostasis has profound implications for a multitude of cellular processes, including proliferation, apoptosis, and stress responses. The choice of A549 and HUVEC cell lines allows for a compelling comparative analysis of these effects.

  • A549 (Human Lung Adenocarcinoma): Derived from a lung carcinoma, A549 cells serve as a critical in vitro model for lung cancer and for alveolar type II epithelial cells.[3][4][5] Their use allows for the investigation of this compound's potential as an anti-cancer agent or, conversely, its impact on tumor cell survival under specific microenvironmental pressures like hypoxia.

  • HUVEC (Human Umbilical Vein Endothelial Cells): As a primary cell line, HUVECs are a gold standard for studying endothelial function, angiogenesis, and the pathophysiology of cardiovascular diseases.[6][7] Analyzing this compound's effects on HUVECs provides direct insight into its mechanisms of vascular protection, beyond simple vasodilation.

This guide will dissect the efficacy of this compound in these two cell lines, revealing a fascinating dichotomy: a protective, anti-apoptotic role in hypoxic cancer cells versus a multifaceted, protective, and function-modulating role in endothelial cells.

Comparative Efficacy and Cellular Response

The cellular response to this compound is highly context-dependent, varying significantly between the cancerous epithelial A549 line and the primary endothelial HUVEC line.

Efficacy in A549 Lung Adenocarcinoma Cells

Contrary to a simple cytotoxic expectation for a potential anti-cancer agent, research demonstrates that this compound exerts a protective effect on A549 cells under hypoxic conditions.[1][8] Hypoxia is a common feature of the tumor microenvironment that can drive both cancer progression and cell death.

A key study established that in a model of chemically-induced hypoxia, this compound reduces cell death.[8] This protective behavior is achieved through the direct modulation of calcium and its downstream effectors. Specifically, this compound was shown to:

  • Reduce Cytosolic and Mitochondrial Calcium Overload: By blocking L-type calcium channels, this compound prevents the pathological influx of calcium associated with hypoxic stress.[1][8]

  • Decrease Reactive Oxygen Species (ROS) Generation: Mitochondrial calcium overload is a primary driver of ROS production. By mitigating this, this compound significantly reduces oxidative stress and subsequent cell damage.[8]

  • Activate Protective Signaling: Evidence suggests this compound's protective effects may be mediated by the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.[8]

It is critical to note, however, that the effect of this compound on cancer cells is not universally protective. Studies in breast cancer cell lines (MCF-7 and MDA-MB-231) have shown that this compound can, in fact, promote proliferation and migration through distinct signaling pathways like Erk and Akt-eNOS.[9][10][11] This underscores the cell-type-specific nature of this compound's action and cautions against generalizing its role in oncology.

Efficacy in HUVEC Endothelial Cells

In stark contrast to the specific conditional protection seen in A549 cells, this compound's effects on HUVECs are broadly protective and function-enhancing, aligning with its therapeutic role in cardiovascular disease.

The mechanisms in endothelial cells are multifaceted:

  • Enhanced Nitric Oxide (NO) Bioavailability: this compound increases the bioavailability of endothelial NO, a critical vasodilator and anti-atherosclerotic molecule.[12][13] This is not achieved by increasing the expression of endothelial nitric oxide synthase (eNOS), but rather by a potent antioxidative effect that prevents the scavenging of NO by ROS.[12][14]

  • Anti-inflammatory and Anti-atherosclerotic Actions: this compound has been shown to inhibit the adhesion of leukocytes to endothelial cells, a key initiating step in atherosclerosis.[15] It achieves this by suppressing the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by inflammatory cytokines like TNF-alpha.[15]

  • Prevention of Apoptosis: this compound protects endothelial cells from apoptosis induced by oxidized low-density lipoproteins (oxLDL), a major driver of atherosclerotic plaque formation.[16] This is accomplished by downregulating the LOX-1 receptor for oxLDL and inhibiting caspase-3 (CPP32)-like protease activity.[16]

  • Promotion of Angiogenesis: Some evidence suggests that this compound can promote the formation of capillary-like tubes by endothelial cells, indicating a potential role in angiogenesis.[17]

Summary of Comparative Efficacy

The following table summarizes the differential effects of this compound on A549 and HUVEC lines based on published experimental data.

Feature / ProcessA549 (Lung Adenocarcinoma)HUVEC (Endothelial Cells)
Cell Viability Protective; reduces cell death under hypoxic conditions.[1][8]Protective; prevents apoptosis induced by oxLDL.[16]
Proliferation Effect is context-dependent; may promote proliferation in other cancer types (e.g., breast cancer).[9][10]Generally considered anti-proliferative for vascular smooth muscle cells, a related vascular cell type.[2][18]
Oxidative Stress Reduces hypoxia-induced ROS generation.[8]Potently reduces basal and induced ROS formation.[12][19][20]
Inflammation N/A (less studied in this context)Inhibits TNF-α-induced VCAM-1 expression and leukocyte adhesion.[15]
Signaling Pathways ↓ Cytosolic/Mitochondrial Ca²⁺, ↓ ROS, ↑ Nrf2 Pathway.[8]↑ NO Bioavailability, ↓ VCAM-1, ↓ LOX-1, ↑ Akt Phosphorylation.[12][15][16][19]
Primary Outcome Conditional Cytoprotection Broad Vascular Protection & Function Modulation

Key Signaling Pathways and Mechanisms of Action

The distinct outcomes in A549 and HUVEC cells are governed by different signaling cascades initiated by this compound's modulation of calcium influx and its downstream consequences.

This compound's Protective Pathway in Hypoxic A549 Cells

Under hypoxic stress, a surge in intracellular calcium leads to mitochondrial overload, triggering a cascade of ROS production and ultimately, apoptosis. This compound intervenes at the initial step, demonstrating a clear protective mechanism.

G cluster_0 Hypoxic Stress (e.g., CoCl2) cluster_1 Cellular Response cluster_2 This compound Intervention Hypoxia Hypoxia Ca_Influx ↑ L-type Ca²⁺ Channel Activity Hypoxia->Ca_Influx Mito_Ca ↑ Mitochondrial Ca²⁺ Overload Ca_Influx->Mito_Ca ROS ↑ Reactive Oxygen Species (ROS) Production Mito_Ca->ROS Apoptosis Apoptosis / Cell Death ROS->Apoptosis This compound This compound This compound->Ca_Influx BLOCKS

Caption: this compound's protective mechanism in hypoxic A549 cells.

This compound's Vaso-Protective Pathways in HUVECs

In endothelial cells, this compound's primary benefit stems from its ability to mitigate oxidative stress, thereby preserving the function of the critical signaling molecule, nitric oxide (NO).

G cluster_0 Pathophysiological Stimuli cluster_1 Endothelial Dysfunction Cascade cluster_2 This compound Intervention Stimuli Oxidative Stress (e.g., oxLDL, high glucose) ROS ↑ Superoxide (O₂⁻) Production Stimuli->ROS NO_Scavenge NO Scavenging (forms Peroxynitrite) ROS->NO_Scavenge NO_Bio ↓ NO Bioavailability NO_Scavenge->NO_Bio Dysfunction Endothelial Dysfunction (↓ Vasodilation, ↑ Inflammation) NO_Bio->Dysfunction This compound This compound This compound->ROS INHIBITS (Antioxidative Effect)

Caption: this compound's enhancement of NO bioavailability in HUVECs.

Experimental Protocols for Efficacy Assessment

To validate the findings discussed, rigorous experimental workflows are essential. The following are detailed, step-by-step methodologies for key assays used to compare this compound's efficacy.

General Experimental Workflow

A standardized workflow ensures reproducibility and accurate comparison between different treatments and cell lines. The causality behind this workflow is to move from a general assessment of cell health (viability) to more specific mechanisms of cell death (apoptosis) and finally to the underlying molecular changes (protein expression).

G cluster_workflow Standardized Drug Efficacy Workflow Start 1. Cell Culture (A549 or HUVEC) Treatment 2. This compound Treatment (Dose-response & Time-course) Start->Treatment Harvest 3. Cell Harvesting (Lysates, Fixed Cells, etc.) Treatment->Harvest Assay 4. Cellular & Molecular Assays Harvest->Assay Analysis 5. Data Acquisition & Statistical Analysis Assay->Analysis Conclusion 6. Conclusion Analysis->Conclusion

Caption: General experimental workflow for assessing this compound efficacy.

Protocol: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability. It is a foundational experiment to determine the cytotoxic or cytostatic concentrations of a compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed A549 or HUVEC cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include "untreated" and "vehicle control" (e.g., DMSO) wells. For A549 hypoxia studies, pre-treat with a hypoxia-mimicking agent like CoCl₂ (e.g., 600 µM) before adding this compound.[8]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the viability of treated cells as a percentage relative to the vehicle control.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. It provides a more nuanced view of cell death than a simple viability assay.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells in 6-well plates as described in the viability protocol.

  • Harvesting: Collect both adherent and floating cells. Use trypsin for adherent cells and combine with the supernatant. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Analysis:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

Conclusion and Future Perspectives

This compound exhibits a remarkable degree of cell-type and context-dependent efficacy. In the A549 lung cancer cell line, it acts as a cytoprotective agent under hypoxic stress by mitigating calcium overload and oxidative stress.[8] In contrast, its effect on HUVECs is one of broad vascular protection, enhancing endothelial function through potent antioxidative, anti-inflammatory, and anti-apoptotic mechanisms.[12][15][16]

This comparative guide highlights that the repurposing of established drugs like this compound requires careful, cell-specific investigation. For drug development professionals, these findings suggest that:

  • The use of this compound in cancer patients should be approached with caution, as its effects may vary from pro-proliferative to protective depending on the tumor type and microenvironment.[9][21]

  • The antioxidative properties of this compound are a key mechanism of its vascular benefit, offering a therapeutic avenue beyond simple calcium channel blockade.[12][13]

Future research should focus on dissecting the specific L-type calcium channel isoforms expressed in different cancer cells to better predict their response to this compound and other dihydropyridines. Furthermore, exploring this compound's potential in combination therapies—for instance, to protect healthy vasculature during chemotherapy—could yield significant clinical benefits.

References

  • Li, W., Li, Q., Qin, J., Wang, S., Liu, C., & Wang, Z. (2019). Proposed mechanisms of the effects of this compound on endothelial tube formation. Journal of International Medical Research. [Link]

  • Manohar, K., Gupta, R. K., Gupta, P., Saha, D., Gare, S., Sarkar, R., Misra, A., & Giri, L. (2021). FDA approved L-type channel blocker this compound reduces cell death in hypoxic A549 cells through modulation of mitochondrial calcium and superoxide generation. Free Radical Biology and Medicine. [Link]

  • Grosser, T., Bönisch, D., Zucker, T. P., & Schrör, K. (2001). This compound Increases Endothelial Nitric Oxide Bioavailability by Antioxidative Mechanisms. Hypertension. [Link]

  • Grosser, T., Bönisch, D., Zucker, T. P., & Schrör, K. (2001). This compound increases endothelial nitric oxide bioavailability by antioxidative mechanisms. Hypertension. [Link]

  • Public Health England. (n.d.). Cell line profile: A549. Culture Collections. [Link]

  • Biocompare. (n.d.). A549 Cell Lines. Biocompare. [Link]

  • Wikipedia. (n.d.). A549 cell. Wikipedia. [Link]

  • Imanis Life Sciences. (n.d.). A549 Lung Adenocarcinoma Reporter Gene Cell Lines. Imanis Life Sciences. [Link]

  • Cytion. (n.d.). HUVEC: Illuminating Pathways in Vascular Biology Research. Cytion. [Link]

  • Manohar, K., Gupta, R. K., Gupta, P., Saha, D., Gare, S., Sarkar, R., Misra, A., & Giri, L. (2021). FDA approved L-type channel blocker this compound reduces cell death in hypoxic A549 cells through modulation of mitochondrial calcium and superoxide generation. Free Radical Biology and Medicine. [Link]

  • Liang, B., Wang, S., Wang, X., Chen, Z., & Zheng, J. (2014). This compound Promotes the Proliferation and Migration of Breast Cancer Cells. PLoS ONE. [Link]

  • Wang, S., Liang, B., Wang, X., Chen, Z., & Zheng, J. (2017). This compound stimulates proliferation and migration of different breast cancer cells by distinct pathways. Molecular Medicine Reports. [Link]

  • Urao, N., Okigaki, M., Yabuuchi, N., Nishida, K., Adachi, Y., Sakagoshi, N., Tamura, T., Sasaki, E., & Matsubara, H. (2008). This compound Improves Endothelial Function: Role of Endothelial Progenitor Cells. Hypertension. [Link]

  • Lee, J. H., Lee, S. H., Kim, H. R., Lee, S. J., & Park, J. Y. (2011). This compound inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway. Vascular Pharmacology. [Link]

  • Egashira, K., Takemoto, M., Ohtani, K., Ichiki, T., & Takeshita, A. (2004). This compound inhibits tumor necrosis factor-alpha-induced leukocyte adhesion to endothelial cells by suppressing vascular cell adhesion molecule-1 (VCAM-1) expression. Journal of Molecular and Cellular Cardiology. [Link]

  • Bennett, A., Gaffen, J. D., Melhuish, P. B., & Stamford, I. F. (1988). The effect of this compound alone or combined with cytotoxic chemotherapy on the mouse NC carcinoma in-vitro and in-vivo. Arzneimittel-Forschung. [Link]

  • Verhaar, M. C., Honing, M. L., van Dam, T., Zwart, M., Koomans, H. A., Kastelein, J. J., & Rabelink, T. J. (2000). This compound improves endothelial function in hypercholesterolemia, independently of an effect on blood pressure or plasma lipids. Cardiovascular Research. [Link]

  • Cytion. (n.d.). HUVEC: Illuminating Pathways in Vascular Biology Research. Cytion. [Link]

  • ResearchGate. (n.d.). This compound stimulates proliferation and migration of different breast cancer cells by distinct pathways. ResearchGate. [Link]

  • Wang, Y., Zhang, Y., & Liu, Y. (2014). Simvastatin combined with this compound enhances endothelial cell protection by inhibiting ROS generation and activating Akt phosphorylation. International Journal of Clinical and Experimental Medicine. [Link]

  • Singh, R. D., Puar, Y. R., & Shanmugam, M. K. (2011). This compound Synergizes With Calcium in Activating the Calcium Sensing Receptor, Suppressing the Expression of Thymidylate Synthase and Survivin and Promoting Sensitivity to Fluorouracil in Human Colon Carcinoma Cells. Molecular Carcinogenesis. [Link]

  • ScienCell Research Laboratories. (n.d.). Human Umbilical Vein Endothelial Cells (HUVEC). ScienCell Research Laboratories. [Link]

  • Cosentino, F., Lüscher, T. F., & Volpe, M. (2000). This compound inhibits superoxide production induced by pulsatile stretch in human aortic endothelial cells. American Journal of Hypertension. [Link]

  • Antibody Research Corporation. (n.d.). Huv-Ec-C (HUVEC) Cell Line (Human Vascular Endothelium). Antibody Research Corporation. [Link]

  • Hérembert, T., Zhu, D. L., & Marche, P. (1993). Mechanism of action of the inhibitory effect of this compound on the growth of cultured aortic cells from spontaneously hypertensive and normotensive rats. British Journal of Pharmacology. [Link]

  • Deng, G., Chen, Y., Li, X., Liu, Y., & Liang, L. (2020). Calcium Channel Blocker this compound Suppresses Colorectal Cancer Progression and Immune Escape by Preventing NFAT2 Nuclear Translocation. Cell Reports. [Link]

  • ResearchGate. (n.d.). This compound Increases Endothelial Nitric Oxide Bioavailability by Antioxidative Mechanisms. ResearchGate. [Link]

  • Anand-Srivastava, M. B., & Srivastava, A. K. (2000). This compound does not induce but rather prevents apoptosis in cardiomyocytes. Journal of Hypertension. [Link]

  • Min, J. Y., Han, J. Y., & Lee, W. S. (2000). This compound prevents apoptosis of endothelial cells induced by oxidized low-density lipoproteins. Life Sciences. [Link]

  • Hérembert, T., Zhu, D. L., & Marche, P. (1993). Mechanism of action of the inhibitory effect of this compound on the growth of cultured aortic cells from spontaneously hypertensive and normotensive rats. British Journal of Pharmacology. [Link]

  • ResearchGate. (n.d.). Effect of this compound on cell death and proliferation in human gingival fibroblasts. ResearchGate. [Link]

  • ResearchGate. (n.d.). Suppression of extracellular Ca 2+ or treatment with this compound inhibited the CLIC1 knockdown-induced increase in [Ca 2+ ] i in A549 cells. ResearchGate. [Link]

  • Wu, D., Zhang, Y., & Liu, Y. (2022). Anticancer Effects of Amlodipine Alone or in Combination With Gefitinib in Non-Small Cell Lung Cancer. Frontiers in Pharmacology. [Link]

  • Pahor, M., Guralnik, J. M., Salive, M. E., Corti, M. C., Carbonin, P., & Havlik, R. J. (1996). Do Calcium Channel Blockers Increase the Risk of Cancer?. American Journal of Hypertension. [Link]

  • Zhu, D. L., Hérembert, T., & Marche, P. (1997). This compound induces apoptosis in cultured vascular smooth muscle cells from spontaneously hypertensive rats. Journal of Cardiovascular Pharmacology. [Link]

Sources

A Researcher's Guide to the Statistical Analysis of Comparative Studies Involving Nifedipine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust statistical analysis of comparative studies involving nifedipine. Moving beyond a simple recitation of methods, this document elucidates the rationale behind statistical choices, ensuring that the analysis is not only technically sound but also clinically meaningful. The principles outlined herein are grounded in internationally recognized guidelines to uphold scientific integrity and produce reliable evidence.

Foundational Principles: Ensuring Trustworthiness in Clinical Trials

The bedrock of any comparative clinical study is a well-conceived protocol and a transparent reporting structure. Before delving into specific statistical tests, it is imperative to ground our approach in established frameworks that govern clinical trial conduct and reporting.

Two such cornerstones are the ICH E9 Statistical Principles for Clinical Trials and the CONSORT (Consolidated Standards of Reporting Trials) Statement . ICH E9 provides a unified standard for the European Union, Japan, and the United States, ensuring that the design, conduct, analysis, and evaluation of clinical trials are based on sound statistical principles[1][2][3][4]. The CONSORT statement, on the other hand, offers an evidence-based, minimum set of recommendations for reporting randomized trials, enhancing the clarity and transparency of research findings[5][6][7][8]. Adherence to these guidelines is the first step in a self-validating system of protocol design and analysis.

A critical concept in clinical trial analysis is the principle of Intention-to-Treat (ITT) versus Per-Protocol (PP) analysis. The ITT principle dictates that all randomized patients are included in the primary analysis, regardless of their adherence to the protocol or whether they completed the treatment[2][5][9][10]. This approach is considered the gold standard for superiority trials as it preserves the benefits of randomization and reflects a more realistic, real-world scenario of treatment effectiveness[2][9]. A PP analysis, conversely, only includes patients who strictly adhered to the protocol[2][5]. While a PP analysis can provide insights into the efficacy of a treatment under ideal conditions, it is susceptible to bias[2]. For a comprehensive and unbiased assessment, it is recommended to report both ITT and PP analyses, with the ITT analysis serving as the primary outcome.

Designing a Comparative this compound Study: A Hypothetical Case Study

To illustrate the practical application of statistical analysis, let us consider a hypothetical randomized, double-blind, active-comparator clinical trial.

  • Objective: To compare the efficacy and safety of a new extended-release (ER) formulation of this compound with a standard, widely-used ER this compound formulation in patients with mild to moderate hypertension.

  • Participants: 200 adult patients with a diagnosis of mild to moderate hypertension.

  • Intervention: Patients are randomized in a 1:1 ratio to receive either the new ER this compound or the standard ER this compound for 12 weeks.

  • Primary Endpoint: Change from baseline in mean 24-hour ambulatory systolic blood pressure (SBP) at 12 weeks.

  • Secondary Endpoints:

    • Change from baseline in mean 24-hour ambulatory diastolic blood pressure (DBP) at 12 weeks.

    • Proportion of patients achieving a target SBP of <130 mmHg at 12 weeks.

    • Incidence of treatment-emergent adverse events (TEAEs).

    • Time to a major adverse cardiovascular event (MACE).

The following diagram illustrates the workflow of our hypothetical clinical trial:

cluster_screening Screening & Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Analysis s Patient Screening & Informed Consent b Baseline Assessment (BP, Demographics, etc.) s->b r Randomization (1:1) b->r n New ER this compound Group (n=100) r->n st Standard ER this compound Group (n=100) r->st f 12-Week Follow-up Assessment n->f st->f a Statistical Analysis f->a

Figure 1: Workflow of the Hypothetical this compound Comparative Study.

The Statistical Analysis Plan (SAP): A Step-by-Step Guide

A pre-specified Statistical Analysis Plan (SAP) is crucial to prevent post-hoc data-driven analyses and to maintain the integrity of the trial[1]. The SAP should be finalized before the unblinding of the trial data.

Sample Size Calculation

The determination of an adequate sample size is a critical step to ensure the study has sufficient power to detect a clinically meaningful difference between the treatment groups. For our non-inferiority trial with a continuous outcome (change in SBP), we would use a specialized sample size calculator[11][12][13]. The calculation would depend on several factors, including the desired statistical power (typically 80% or 90%), the significance level (alpha, usually 0.05), the expected standard deviation of the change in SBP, and the non-inferiority margin.

Analysis of the Primary Endpoint: Change in Blood Pressure

The primary endpoint in our hypothetical study is the change from baseline in mean 24-hour ambulatory SBP at 12 weeks. Since blood pressure is a continuous variable and measurements are taken at baseline and at 12 weeks, a powerful and appropriate statistical approach is a linear mixed-effects model for repeated measures (MMRM) [1][3].

Rationale for MMRM:

  • Handles Missing Data: MMRM can handle missing data more effectively than traditional methods like analysis of covariance (ANCOVA) with last observation carried forward (LOCF).

  • Accounts for Correlation: It accounts for the correlation between repeated measurements within the same individual.

  • Increases Statistical Power: By utilizing all available data, it can increase the statistical power to detect treatment effects.

The MMRM would model the SBP at 12 weeks, with the treatment group, visit (time), and the interaction between treatment and visit as fixed effects. The baseline SBP would be included as a covariate to adjust for any initial differences between the groups[14]. A random effect for each patient would account for the within-patient correlation.

Statistical Test: The primary analysis would be a test of the difference in the least-squares means of the change from baseline in SBP between the two this compound groups at week 12. A p-value of <0.05 would be considered statistically significant.

The following table summarizes the statistical approach for the primary and secondary continuous endpoints:

EndpointData TypeStatistical MethodRationale
Change from baseline in mean 24-hour ambulatory SBP at 12 weeksContinuousLinear Mixed-Effects Model for Repeated Measures (MMRM)Accounts for repeated measures, handles missing data effectively, and increases statistical power.
Change from baseline in mean 24-hour ambulatory DBP at 12 weeksContinuousLinear Mixed-Effects Model for Repeated Measures (MMRM)Consistent with the analysis of the primary endpoint.
Analysis of Secondary Endpoints

This is a binary endpoint (yes/no). The proportion of patients in each group achieving an SBP of <130 mmHg will be calculated. A Chi-squared test or Fisher's exact test (if expected cell counts are small) will be used to compare the proportions between the two groups. A logistic regression model can also be used to estimate the odds ratio of achieving the target blood pressure, adjusting for baseline characteristics.

The safety analysis is a critical component of any clinical trial. The incidence of TEAEs will be summarized by treatment group. A Chi-squared test or Fisher's exact test will be used to compare the overall incidence of TEAEs and the incidence of specific adverse events between the two this compound formulations[7][8][15][16][17]. For recurrent adverse events, more advanced methods like the mean cumulative function (MCF) can provide a more comprehensive understanding of the safety profile over time[7][8][16].

The following table outlines the statistical approach for the binary and safety endpoints:

EndpointData TypeStatistical MethodRationale
Proportion of patients achieving target SBPBinaryChi-squared test or Fisher's exact test; Logistic RegressionAppropriate for comparing proportions between two independent groups. Logistic regression allows for adjustment of covariates.
Incidence of TEAEsBinary/CountChi-squared test or Fisher's exact test; Mean Cumulative Function (MCF)Standard methods for comparing adverse event rates. MCF is useful for analyzing recurrent events.

For time-to-event data, such as the time to the first occurrence of a MACE, survival analysis techniques are employed[6][18][19][20].

Kaplan-Meier Method: This non-parametric method is used to estimate and visualize the survival curves for each treatment group[20]. The curves show the probability of remaining event-free over time.

Log-Rank Test: This test is used to compare the survival distributions between the two groups. A significant p-value indicates a difference in the time to MACE between the new and standard this compound formulations.

Cox Proportional Hazards Model: This semi-parametric regression model is used to estimate the hazard ratio (HR) , which quantifies the relative risk of experiencing a MACE in the new this compound group compared to the standard group, while adjusting for other covariates[6][20]. An HR less than 1 would suggest a lower risk with the new formulation.

The statistical workflow for analyzing time-to-event data is depicted in the following diagram:

data Time-to-Event Data (MACE) km Kaplan-Meier Curves data->km Visualize Survival logrank Log-Rank Test data->logrank Compare Survival Distributions cox Cox Proportional Hazards Model data->cox Estimate Treatment Effect with Covariate Adjustment hr Hazard Ratio (HR) & Confidence Intervals cox->hr Quantify Relative Risk

Figure 2: Statistical Analysis Workflow for Time-to-Event Data.

Addressing Confounding in Observational Studies

While randomized controlled trials (RCTs) are the gold standard, observational studies can also provide valuable real-world evidence. However, they are prone to confounding bias. Propensity score matching (PSM) is a statistical technique used to reduce the effects of confounding in observational studies[4][21][22][23][24]. PSM involves creating a "propensity score" for each patient, which is the probability of them receiving a particular treatment based on their observed baseline characteristics. Patients in the different treatment groups are then matched based on their propensity scores, creating a pseudo-randomized comparison.

Conclusion: A Commitment to Rigor and Transparency

The statistical analysis of comparative studies involving this compound demands a meticulous and principled approach. By adhering to established guidelines like ICH E9 and CONSORT, pre-specifying a detailed SAP, and selecting appropriate statistical methods for different types of endpoints, researchers can generate robust and reliable evidence. The choice of statistical methods should always be driven by the research question and the nature of the data, with a clear understanding of the assumptions and limitations of each test. Ultimately, a commitment to statistical rigor and transparent reporting is paramount to advancing our understanding of the therapeutic value of this compound and ensuring patient safety.

References

  • ICH E9 Statistical Principles for Clinical Trials. European Medicines Agency. [Link]

  • ICH harmonised tripartite guideline statistical principles for clinical trials E9. [Link]

  • CONSORT 2025 statement: updated guideline for reporting randomised trials. The BMJ. [Link]

  • The CONSORT statement. PMC - NIH. [Link]

  • E9 Statistical Principles for Clinical Trials: The Foundation of Regulatory Success. [Link]

  • Statistical Principles for Clinical Trials: Overview of ICH E9. ACRP. [Link]

  • ICH E9 STATISTICAL PRINCIPLES FOR CLINICAL TRIALS. ECA Academy. [Link]

  • consort-spirit.org: Home. [Link]

  • Intention-to-Treat (ITT) vs. Per Protocol (PP) : How to choose the right clinical trial population. [Link]

  • What's behind the data? "ITT" vs "PP" analysis, explained. Coalition Against Typhoid. [Link]

  • Statistical Methods to Analyze Adverse Events Data of Randomized Clinical Trials. PubMed. [Link]

  • Statistical analysis plan for management of hypertension and multiple risk factors to enhance cardiovascular health in Singapore: the SingHypertension pragmatic cluster randomized controlled trial. NIH. [Link]

  • Statistical methods for the analysis of adverse event data in randomised controlled trials: a scoping review and taxonomy. NIH. [Link]

  • Indications for Propensity Scores and Review of Their Use in Pharmacoepidemiology. PMC. [Link]

  • Survival analyses in cardiovascular research, part I: the essentials. Revista Española de Cardiología. [Link]

  • Statistical methods to analyze adverse events data of randomized clinical trials. [Link]

  • Integrating Quality of Life and Survival Outcomes in Cardiovascular Clinical Trials: Results From the PARTNER Trial. American Heart Association Journals. [Link]

  • Propensity score matching methodology: why and how it is used. YouTube. [Link]

  • Propensity score matching in observational studies: methods and applications. [Link]

  • Statistical Analysis Plan: Trial Primary and Secondary Endpoints. EUPATI Open Classroom. [Link]

  • Statistical analysis plan for management of hypertension and multiple risk factors to enhance cardiovascular health in Singapore: the SingHypertension pragmatic cluster randomized controlled trial. ResearchGate. [Link]

  • Statistical analysis on adverse events of clinical trials. UDSpace - University of Delaware. [Link]

  • Statistical Analysis Plan. ClinicalTrials.gov. [Link]

  • Matching With Doses in an Observational Study of a Media Campaign Against Drug Abuse. University of Pennsylvania. [Link]

  • Power calculator for continuous outcome non-inferiority trial. Sealed Envelope. [Link]

  • Analysis of responder-based endpoints: improving power through utilising continuous components. PMC - NIH. [Link]

  • Sample Size Formulas for Non-Inferiority Clinical Trials with Time-to-Event Data. [Link]

  • Practical guide to sample size calculations: non-inferiority and equivalence trials. White Rose Research Online. [Link]

  • Part 6: How to calculate the sample size for a non-inferiority or an equivalence clinical trial. PMC - NIH. [Link]

  • Sample Size Calculation for “Gold-Standard” Noninferiority Trials with Fixed Margins and Negative Binomial Endpoints. ResearchGate. [Link]

  • A novel method for interpreting survival analysis data: description and test on three major clinical trials on cardiovascular prevention. springermedizin.de. [Link]

  • Principle of Statistical Analysis for Clinical Research: A Primer. [Link]

  • Analyzing a Clinical Trial with continuous outcome. Statalist. [Link]

  • Survival analysis in clinical trials: Basics and must know areas. PMC - NIH. [Link]

Sources

Safety Operating Guide

Navigating Nifedipine Disposal: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical compound extends far beyond its use in experimentation. The proper disposal of active pharmaceutical ingredients (APIs) like nifedipine is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring that your laboratory's practices align with the highest standards of safety and environmental stewardship.

The Imperative for Proper this compound Disposal: Beyond the Bench

This compound, a potent calcium channel blocker, requires meticulous handling throughout its lifecycle. Improper disposal can lead to environmental contamination and pose risks to human health. The U.S. Environmental Protection Agency (EPA) has established clear regulations for the management of hazardous waste pharmaceuticals to mitigate these risks.[1][2] A key provision of these regulations is the ban on sewering hazardous waste pharmaceuticals, a practice that can introduce these compounds into water systems.[1][3] Therefore, understanding and implementing the correct disposal procedures is paramount.

Core Principles of this compound Waste Management

Before delving into specific protocols, it's essential to grasp the foundational principles of this compound waste management in a laboratory setting:

  • Segregation is Key: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[4]

  • Original Containers: Whenever possible, leave this compound waste in its original container.[4] This aids in proper identification and hazard assessment.

  • Labeling: All containers holding this compound waste must be clearly labeled with the words "Hazardous Waste Pharmaceuticals."[2]

  • Avoid Dust Formation: When handling solid this compound, minimize dust generation.[4][5][6] Use appropriate ventilation, such as a chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection, and a lab coat, when handling this compound waste.[5]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of various forms of this compound waste generated in a laboratory.

Nifedipine_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal_pathway Disposal Pathway Waste This compound Waste Generated Pure Pure/Unused this compound Waste->Pure Contaminated_Solid Contaminated Solids (e.g., gloves, weigh paper) Waste->Contaminated_Solid Contaminated_Liquid Contaminated Liquids (e.g., solutions, rinsates) Waste->Contaminated_Liquid Empty_Containers Empty Containers Waste->Empty_Containers Hazardous_Waste_Container_Solid Labeled Hazardous Pharmaceutical Waste (Solid) Pure->Hazardous_Waste_Container_Solid Contaminated_Solid->Hazardous_Waste_Container_Solid Hazardous_Waste_Container_Liquid Labeled Hazardous Pharmaceutical Waste (Liquid) Contaminated_Liquid->Hazardous_Waste_Container_Liquid Empty_Containers->Hazardous_Waste_Container_Solid Treat as product Licensed_Disposal Licensed Hazardous Waste Disposal Company Hazardous_Waste_Container_Solid->Licensed_Disposal Hazardous_Waste_Container_Liquid->Licensed_Disposal caption Figure 1. Decision workflow for this compound waste disposal.

Caption: Decision workflow for this compound waste disposal.

Step-by-Step Disposal Protocols

The following protocols provide detailed guidance for managing different types of this compound waste.

Protocol 1: Disposal of Unused or Expired this compound (Pure Compound)
  • Do Not Discard as Regular Trash: Unused or expired this compound must not be disposed of in the regular trash.[7][8]

  • Containerization: Keep the pure this compound in its original, tightly closed container.[4][5]

  • Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound."

  • Waste Collection: Place the container in a designated hazardous waste accumulation area.

  • Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[4] The preferred method of disposal is chemical incineration.[4]

Protocol 2: Disposal of this compound-Contaminated Solid Waste

This category includes items such as contaminated gloves, weigh boats, paper towels, and other disposable lab supplies.

  • Segregation: Collect all this compound-contaminated solid waste in a dedicated, clearly labeled hazardous waste container.

  • Container Type: Use a durable, leak-proof container with a secure lid. A plastic-lined cardboard box or a dedicated plastic drum is suitable.

  • Labeling: The container must be labeled "Hazardous Waste Pharmaceuticals" and list "this compound-Contaminated Debris" as the contents.[2]

  • Closure: Keep the container closed when not in use.

  • Disposal: The container should be collected by a licensed hazardous waste disposal company for incineration.

Protocol 3: Disposal of this compound-Contaminated Liquid Waste

This includes solutions containing this compound, as well as solvent rinses of contaminated glassware.

  • No Drain Disposal: It is prohibited to dispose of this compound-containing solutions down the drain.[1][7][8]

  • Waste Container: Collect all liquid waste in a designated, leak-proof, and chemically compatible waste container.

  • Labeling: Clearly label the container with "Hazardous Waste Pharmaceuticals," the chemical name "this compound," and the solvent(s) present.[2]

  • Incineration: The recommended disposal method is to offer the surplus and non-recyclable solutions to a licensed disposal company for incineration.[4] It may be possible to dissolve or mix the material with a combustible solvent before incineration.[4]

  • Consult EHS: Always consult your institution's EHS department for specific guidance on solvent compatibility and waste container selection.

Protocol 4: Management of Empty this compound Containers

Empty containers that once held this compound must be handled as if they still contain the product.[4]

  • Triple Rinsing (if applicable): For some containers, a triple rinse with a suitable solvent may be an option to decontaminate them. The rinsate must be collected and disposed of as hazardous liquid waste. Consult your EHS department to determine if this is a permissible practice at your institution.

  • Disposal as Hazardous Waste: If not triple-rinsed, the empty container should be disposed of as this compound-contaminated solid waste.

  • Defacing Labels: Before disposal, remove or deface any labels containing proprietary or patient information if applicable.[9]

Summary of this compound Disposal Procedures

Waste TypeContainerLabelingDisposal Method
Pure/Unused this compound Original, tightly closed container"Hazardous Waste," "this compound"Licensed hazardous waste disposal (incineration)[4]
Contaminated Solids Durable, leak-proof container with a secure lid"Hazardous Waste Pharmaceuticals," "this compound-Contaminated Debris"[2]Licensed hazardous waste disposal (incineration)
Contaminated Liquids Leak-proof, chemically compatible container"Hazardous Waste Pharmaceuticals," "this compound," and solvent names[2]Licensed hazardous waste disposal (incineration)[4]
Empty Containers Treat as contaminated solid waste"Hazardous Waste Pharmaceuticals," "this compound-Contaminated Debris"[2]Licensed hazardous waste disposal (incineration)

Spill Management

In the event of a this compound spill, follow these steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.[5]

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if dust is generated.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, closed container for disposal.[4][5] Avoid generating dust.[4][5][6]

    • For liquid spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly.[6]

  • Waste Disposal: Dispose of all cleanup materials as this compound-contaminated solid waste.

By adhering to these detailed procedures, your laboratory can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

  • This compound - SDS EU (Reach Annex II). Moehs Ibérica. [Link]

  • Safety data sheet - this compound. CPAChem. [Link]

  • Material Safety Data Sheet - this compound, USP grade. Cole-Parmer. [Link]

  • FDA Guidelines on Proper Methods of Disposing of Unused Medicine. HealthWarehouse. [Link]

  • Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration. [Link]

  • Drug Disposal: FDA's Flush List for Certain Medicines. U.S. Food and Drug Administration. [Link]

  • Safety data sheet - this compound Assay Standard. British Pharmacopoeia. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration. [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]

  • Hazardous Waste Pharmaceuticals. Healthcare Environmental Resource Center (HERC). [Link]

  • EPA: Hazardous Pharmaceutical Waste Management. Stericycle. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • Safe Disposal of Medicines. U.S. Food and Drug Administration. [Link]

  • New EPA Rule on Pharmaceutical Waste Disposal. LeadingAge. [Link]

Sources

Navigating the Safe Handling of Nifedipine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, ensuring personal and environmental safety is paramount when handling active pharmaceutical ingredients (APIs). This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling Nifedipine, a potent calcium channel blocker. Beyond simply listing equipment, we will delve into the rationale behind each recommendation and provide clear, procedural guidance for its use and disposal, ensuring a self-validating system of safety in your laboratory.

Understanding the Risks: Why Specific PPE is Crucial

This compound, a yellow crystalline solid, presents several potential hazards that necessitate careful handling.[1] Exposure can cause eye, skin, and respiratory tract irritation.[1] Ingestion may lead to cardiovascular effects such as hypotension, as well as central nervous system effects.[1] It is also light-sensitive and can generate dust, increasing the risk of inhalation.[1][2] Furthermore, this compound is recognized by the state of California to have the potential for male reproductive toxicity.[1] Given these risks, a multi-layered PPE approach is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Core Personal Protective Equipment (PPE) for this compound

The following table summarizes the essential PPE for handling this compound powder or solutions. The selection of specific items should always be informed by a site-specific risk assessment.

PPE ComponentSpecificationRationale
Gloves Nitrile, powder-free. Double-gloving is recommended for handling concentrated forms or during prolonged procedures.Prevents direct skin contact. Nitrile offers good chemical resistance. Double-gloving provides an extra layer of protection against tears and contamination.[1][2][3]
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and splashes of this compound solutions. Standard safety glasses may not provide adequate protection from airborne particulates.[1][2][4]
Lab Coat/Gown Disposable, long-sleeved gown with tight-fitting cuffs.Protects skin and personal clothing from contamination. Disposable gowns are preferred to prevent cross-contamination of laundry.[1][2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling this compound powder outside of a certified chemical fume hood or when there is a risk of aerosolization.Minimizes the inhalation of this compound dust, which can cause respiratory irritation and systemic effects.[1][3]

Procedural Workflow for Safe Handling

Adherence to a strict procedural workflow is critical for ensuring safety. The following diagram illustrates the key steps for donning, handling, doffing, and disposing of PPE when working with this compound.

cluster_0 Preparation & Donning cluster_1 Handling this compound cluster_2 Doffing & Disposal A 1. Assemble all necessary PPE and materials. B 2. Don lab coat/gown. A->B C 3. Don respiratory protection (if required). B->C D 4. Don eye protection. C->D E 5. Don first pair of gloves. D->E F 6. Don second pair of gloves (cuffs over lab coat sleeves). E->F G 7. Handle this compound in a designated area (e.g., chemical fume hood). F->G H 8. Remove outer pair of gloves. G->H I 9. Remove lab coat/gown (turn inside out). H->I J 10. Remove eye protection. I->J K 11. Remove respiratory protection. J->K L 12. Remove inner pair of gloves. K->L M 13. Dispose of all PPE in a designated hazardous waste container. L->M N 14. Wash hands thoroughly with soap and water. M->N

Caption: Procedural workflow for PPE use when handling this compound.

Step-by-Step Protocols

Donning PPE: A Deliberate Approach
  • Preparation: Before entering the designated handling area, visually inspect all PPE for defects.

  • Gown/Lab Coat: Don a disposable gown, ensuring complete coverage.

  • Respiratory Protection: If your risk assessment indicates a need for respiratory protection, perform a seal check to ensure the respirator is fitted correctly.

  • Eye and Face Protection: Put on chemical safety goggles. If there is a significant splash risk, a face shield should be worn over the goggles.

  • Gloves: Don the first pair of nitrile gloves. When donning the second pair, ensure the cuffs are pulled up over the sleeves of the lab coat.

Doffing PPE: Minimizing Contamination

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk:

  • Outer Gloves: In the designated handling area, remove the outer, more contaminated pair of gloves. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Gown/Lab Coat: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out as you go. This contains the contaminated surface.

  • Eye and Face Protection: Remove eye and face protection by handling the earpieces or strap from behind.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Disposal: Dispose of all single-use PPE in a clearly labeled hazardous waste container.[5]

  • Hygiene: Immediately and thoroughly wash your hands with soap and water.[1]

Disposal Plan: Managing this compound-Contaminated Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be considered hazardous waste.

  • Containment: These materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[7] Follow your institution's specific procedures for chemical waste disposal, which may involve a licensed waste disposal contractor.

  • Decontamination: All non-disposable equipment and surfaces should be decontaminated after use. A suitable cleaning agent should be used, followed by a thorough rinse. The cleaning materials (e.g., wipes) should also be disposed of as hazardous waste.

By implementing these comprehensive safety measures, researchers can confidently handle this compound while minimizing the risks to themselves and the environment, fostering a culture of safety and scientific integrity within the laboratory.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, USP grade. Retrieved from [Link]

  • Moehs Ibérica. (n.d.). This compound - SDS EU (Reach Annex II). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • ScienceLab.com. (2012, June 9). Material Safety Data Sheet - this compound. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Nifedipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Nifedipine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.